molecular formula C4H8O4 B7804163 D-Threose CAS No. 29884-64-8

D-Threose

Cat. No.: B7804163
CAS No.: 29884-64-8
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

D-threose is the D-stereoisomer of threose.
Threose is a metabolite found in the aging mouse brain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
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CAS No.

95-43-2, 29884-64-8
Record name D-Threose
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Foundational & Exploratory

Metabolic Fate and Pharmacological Utility of D-Threose: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, metabolic fate, and experimental characterization of D-Threose.

Executive Summary

D-Threose (2S,3R)-2,3,4-trihydroxybutanal is a rare aldotetrose monosaccharide. Unlike its diastereomer D-erythrose, which plays a canonical role in the Pentose Phosphate Pathway (as erythrose-4-phosphate), D-threose does not serve as a primary metabolic fuel. Instead, its biological significance lies in its role as a degradation product of Ascorbic Acid (Vitamin C) and a high-affinity substrate for Aldose Reductase (AKR1B1) .

In physiological contexts, D-threose is a "double-edged sword": it is a potent glycating agent capable of cross-linking proteins (contributing to diabetic complications), yet it is actively detoxified by cellular reductases into D-threitol . This guide analyzes these pathways, offering validated protocols for their study in drug development and metabolic research.

Chemical Identity and Structural Biology

D-Threose is defined by the threo configuration, where adjacent hydroxyl groups are on opposite sides in the Fischer projection.

PropertySpecification
IUPAC Name (2S,3R)-2,3,4-Trihydroxybutanal
Molecular Formula C₄H₈O₄
Molar Mass 120.10 g/mol
Stereochemistry Diastereomer of D-Erythrose (Epimer at C2)
Solution State Equilibrium between linear aldehyde and cyclic furanose forms
Key Reactivity High electrophilicity at C1 (aldehyde); prone to Schiff base formation
Structural Comparison: Threose vs. Erythrose

While D-erythrose precursors are stabilized by phosphorylation (e.g., E4P), free D-threose is highly reactive. Its distinct stereochemistry prevents it from entering the Transaldolase/Transketolase pathways efficiently, diverting it instead toward reduction or non-enzymatic glycation.

Metabolic Pathways: Origin and Fate

The biological presence of D-threose is primarily governed by the degradation of ascorbate and its subsequent enzymatic reduction.

The Ascorbate Degradation Pathway (Origin)

Under oxidative stress or physiological pH (7.4), L-Ascorbic Acid oxidizes to Dehydroascorbic Acid (DHA). DHA is unstable and undergoes hydrolysis to 2,3-Diketogulonic acid (2,3-DKG).[1] A non-oxidative decarboxylation of 2,3-DKG yields D-Threose (and potentially L-Threose/Erythrulose depending on specific hydrolytic conditions).

The Polyol Pathway Interaction (Primary Fate)

D-Threose is a specific substrate for Aldose Reductase (AKR1B1) , the rate-limiting enzyme of the polyol pathway.[2] Unlike glucose, which requires high concentrations to activate AKR1B1 (


), D-threose is reduced with higher catalytic efficiency.
  • Reaction:

    
    
    
  • Biological Implication: This reduction serves a detoxification function, preventing the aldehyde group of D-threose from reacting with cellular proteins. However, it consumes NADPH, potentially lowering the cell's antioxidant capacity (glutathione regeneration).

Non-Enzymatic Glycation (Pathological Fate)

If not reduced by Aldose Reductase, D-threose acts as a potent glycating agent. It reacts with lysine and arginine residues on proteins (e.g., lens crystallins, collagen) to form Advanced Glycation End-products (AGEs) .

  • Mechanism: Schiff base formation

    
     Amadori rearrangement 
    
    
    
    Cross-linking.
  • Reactivity: D-Threose is significantly more reactive than glucose due to lack of steric hindrance and a higher proportion of the open-chain aldehyde form.

Visualization of Signaling and Metabolic Logic

The following diagram illustrates the flow from Vitamin C degradation to Threose metabolism and the bifurcation between detoxification (Threitol) and pathology (AGEs).

ThreoseMetabolism Ascorbate L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA Oxidation (ROS/Enzymatic) DKG 2,3-Diketogulonic Acid (2,3-DKG) DHA->DKG Hydrolysis (Spontaneous) Threose D-Threose (Aldotetrose) DKG->Threose Decarboxylation (-Oxalate) AGEs Advanced Glycation End-products (AGEs) Threose->AGEs Non-enzymatic Glycation (Maillard Reaction) AKR Aldose Reductase (AKR1B1) Threose->AKR Threitol D-Threitol (Polyol) Protein Cellular Proteins (Lys/Arg residues) Protein->AGEs AKR->Threitol Reduction (Detoxification) NADP NADP+ AKR->NADP NADPH NADPH NADPH->AKR

Figure 1: The metabolic bifurcation of D-Threose. It originates from Ascorbate and is either detoxified to Threitol by Aldose Reductase or causes cellular damage via protein glycation.

Validated Experimental Protocols

Protocol A: Kinetic Characterization of Aldose Reductase (AKR1B1) with D-Threose

Objective: To quantify the affinity (


) and turnover (

) of AKR1B1 for D-Threose, validating its role as a preferred substrate over glucose.

Reagents:

  • Recombinant Human Aldose Reductase (rhAR).

  • Substrate: D-Threose (purity >98%, commercially available).

  • Cofactor: NADPH (0.15 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (Optimal for catalytic step).

Workflow:

  • Blanking: Prepare a quartz cuvette with phosphate buffer and NADPH (0.15 mM).

  • Baseline: Monitor absorbance at 340 nm for 60 seconds to ensure NADPH stability.

  • Initiation: Add rhAR enzyme (approx. 10-50 mU) and incubate for 2 minutes at 30°C.

  • Substrate Addition: Add D-Threose at varying concentrations (0.1 mM to 10 mM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

  • Calculation:

    • Use the extinction coefficient of NADPH (

      
      ).
      
    • Plot initial velocity (

      
      ) vs. [D-Threose] using the Michaelis-Menten equation.
      

Self-Validation Check:

  • Control: Run a parallel assay with D-Glyceraldehyde (standard substrate).

  • Inhibition: Add Sorbinil (10

    
    M). If activity does not drop by >90%, the enzyme preparation is contaminated or the reaction is non-specific.
    
Protocol B: HPLC-MS/MS Detection of D-Threose in Biological Matrices

Objective: To detect D-Threose in cell lysates or tissue samples, distinguishing it from its isomers.

Methodology:

  • Sample Prep: Homogenize tissue in ice-cold methanol (to precipitate proteins). Centrifuge at 12,000 x g for 10 min.

  • Derivatization: Evaporate supernatant. Derivatize with PMP (1-phenyl-3-methyl-5-pyrazolone) under alkaline conditions (0.3 M NaOH, 70°C, 30 min). This tags the aldehyde, improving ionization and separation.

  • Neutralization: Neutralize with 0.3 M HCl and extract with chloroform to remove excess PMP.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Ammonium Acetate (20 mM, pH 5.5) : Acetonitrile (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

  • MS Detection: ESI+ mode. Monitor specific transitions for PMP-Threose adducts.

Data Presentation Template:

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection
D-Threose-PMP 12.4451.2175.150 nM
D-Erythrose-PMP 13.1451.2175.150 nM

Pharmacological Applications & Drug Development[4]

Chiral Building Block

D-Threose provides a pre-defined chiral scaffold (2S, 3R). It is utilized in the synthesis of:

  • Threose Nucleic Acids (TNA): Synthetic genetic polymers resistant to nuclease degradation. TNA is investigated for aptamer development and antisense therapies.

  • Nucleoside Analogs: Modified nucleosides for antiviral drugs (e.g., against HIV or Hepatitis) often utilize the furanose ring of threose to alter binding kinetics to viral polymerases.

Aldose Reductase Inhibitor (ARI) Screening

Since D-Threose is a highly specific substrate for AKR1B1, it is an ideal tool for screening "Differential Inhibitors."

  • Concept: Standard ARIs often fail clinically because they inhibit the detoxification of lipid aldehydes (HNE).

  • Strategy: Screen for drugs that inhibit Glucose reduction but spare D-Threose or HNE reduction. This preserves the enzyme's detoxifying capacity while blocking the polyol pathway.

References

  • Del Corso, A., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. National Institutes of Health (PMC). Available at: [Link]

  • Ortwerth, B. J., et al. (2016). Ascorbic Acid Glycation: The Reactions of L-threose in Lens Tissue. PubMed.[3][4] Available at: [Link]

  • Fan, X., et al. (2017). Vitamin C Degradation Products and Pathways in the Human Lens. Journal of Biological Chemistry. Available at: [Link]

  • Georganics. (2024). D-(-)-Threose High Purity Specifications. Available at: [Link]

Sources

Technical Whitepaper: D-Threose – Physicochemical Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on D-Threose , designed for researchers in carbohydrate chemistry and nucleic acid therapeutics. It synthesizes physicochemical data, synthetic methodologies, and applications in xeno-nucleic acid (XNA) development.[1][2]

Executive Summary

D-Threose is a rare aldotetrose monosaccharide that serves as a critical chiral building block in organic synthesis and nucleic acid engineering. Unlike its diastereomer D-erythrose, D-threose possesses a trans relationship between the vicinal hydroxyl groups at C2 and C3, imparting unique conformational rigidity. This structural feature has driven its adoption as the backbone scaffold for Threose Nucleic Acid (TNA) , a synthetic genetic polymer with high nuclease resistance and the ability to cross-pair with RNA/DNA. This guide details the molecular architecture, reactivity, and synthetic protocols for D-threose, distinguishing its specific utility from its enantiomer, L-threose (commonly derived from Vitamin C).

Part 1: Molecular Architecture & Stereochemistry

Stereochemical Configuration

D-Threose is (2S,3R)-2,3,4-trihydroxybutanal.[3] It belongs to the D-series of carbohydrates, defined by the configuration of the chiral center furthest from the carbonyl group (C3).

  • Fisher Projection: The hydroxyl group at C3 is on the right.

  • Relative Stereochemistry: The C2-OH and C3-OH groups are on opposite sides (anti/threo), distinguishing it from D-erythrose (syn/erythro).[3]

Mutarotation and Tautomerism

In aqueous solution, D-threose exists in a dynamic equilibrium. Unlike pentoses and hexoses which favor pyranose (6-membered) rings, aldotetroses like threose are geometrically constrained to furanose (5-membered) rings . The equilibrium includes the open-chain aldehyde and the cyclic


- and 

-D-threofuranose anomers.

Diagram 1: Mutarotation Equilibrium of D-Threose

Mutarotation Alpha α-D-Threofuranose (C1-OH trans to C3-CH2OH) Open Open-Chain Aldehyde (Reactive Intermediate) Alpha->Open Ring Opening Beta β-D-Threofuranose (C1-OH cis to C3-CH2OH) Open->Beta Ring Closing

Caption: Dynamic equilibrium between the open-chain aldehyde and the cyclic furanose anomers. The furanose ring is formed via hemiacetal linkage between C1 and C4.

Part 2: Physicochemical Profile[4]

The following data represents the standard physicochemical constants for D-Threose. Note that the free sugar is difficult to crystallize and is typically isolated as a syrup or identified via crystalline derivatives.

PropertyValueConditions/Notes
Molecular Formula C₄H₈O₄
Molecular Weight 120.10 g/mol
Physical State Colorless SyrupHighly hygroscopic; difficult to crystallize.
Melting Point N/A (Syrup)Derivatives: Phenylosazone (164°C), Triacetate (118°C).
Specific Rotation

-12.3°c=4, H₂O (Equilibrium value).
Solubility HighWater, Pyridine.
Solubility Moderate/LowEthanol (hot), Methanol.
Solubility InsolubleDiethyl ether, Petroleum ether.
pKa ~12.0Hydroxyl deprotonation (estimated).

Analytical Note: Due to the hygroscopic nature of the free sugar, quantitative analysis often relies on the formation of the phenylosazone derivative, which forms stable yellow crystals with a sharp melting point, allowing for unambiguous identification against D-erythrose.

Part 3: Analytical Characterization (NMR)

Proton NMR (


H-NMR) is the primary tool for assessing the purity and anomeric ratio of D-threose.
H-NMR Spectrum (D₂O, 400 MHz)

The spectrum is complex due to the presence of both anomers.

  • Anomeric Protons (H1): The most deshielded signals, appearing as doublets.

    • 
      -Anomer: 
      
      
      
      5.2 – 5.4 ppm (
      
      
      Hz).
    • 
      -Anomer: 
      
      
      
      4.8 – 5.1 ppm (
      
      
      Hz).
    • Note: The

      
      -anomer typically exhibits a larger coupling constant in furanose systems due to the specific dihedral angle (cis/trans relationship).
      
  • Ring Protons (H2, H3, H4): Multiplets in the range of

    
     3.5 – 4.4 ppm.
    

Part 4: Synthetic Pathways[4]

While L-threose is accessible from the degradation of L-ascorbic acid (Vitamin C), D-threose is classically synthesized via the degradation of D-galactose. This is a critical distinction for researchers requiring the specific D-enantiomer.

The Ruff Degradation Protocol

The most robust method for synthesizing D-threose involves the oxidative decarboxylation of D-galactose.

Diagram 2: Synthesis of D-Threose from D-Galactose

RuffDegradation cluster_legend Reaction Logic Galactose D-Galactose (Aldohexose) Oxidation Step 1: Oxidation (Br2 / H2O) Galactose->Oxidation Galactonic D-Galactonic Acid Oxidation->Galactonic Salt Ca(II) Galactonate Galactonic->Salt Ruff Step 2: Ruff Degradation (H2O2, Fe(III) acetate) Salt->Ruff Lyxose D-Lyxose (Aldopentose) Ruff->Lyxose Ruff2 Step 3: Ruff Degradation (H2O2, Fe(III)) Lyxose->Ruff2 Threose D-Threose (Aldotetrose) Ruff2->Threose Chain Shortening (-1 Carbon) Chain Shortening (-1 Carbon)

Caption: Stepwise chain shortening (Ruff Degradation) converting D-Galactose (C6) to D-Lyxose (C5) and finally to D-Threose (C4).

Detailed Experimental Protocol: Ruff Degradation (Chain Shortening)

Context: This protocol describes the conversion of a pentose (D-Lyxose) to D-Threose. D-Lyxose itself is obtained from D-Galactose.

  • Preparation of Calcium Salt: Dissolve D-Lyxose in water. Add bromine water (

    
    ) and calcium carbonate (
    
    
    
    ) to oxidize the aldehyde to the carboxylic acid, forming Calcium D-Lyxonate.
  • Oxidative Decarboxylation: Filter the solution. To the filtrate containing Calcium D-Lyxonate, add Hydrogen Peroxide (

    
    ) and a catalytic amount of Ferric Acetate (
    
    
    
    ).
  • Reaction: Heat to 40-50°C. The

    
     catalyzes the radical decarboxylation. The C1 carboxylate is lost as 
    
    
    
    , and C2 becomes the new aldehyde C1.
  • Purification: The resulting solution contains D-Threose. Evaporate to a syrup. Purify via ion-exchange chromatography to remove calcium and iron salts.

  • Validation: Verify product by forming the phenylosazone derivative (recrystallize from ethanol, mp 164°C).

Part 5: Applications in Drug Development (TNA)

Threose Nucleic Acid (TNA)

D-Threose (and its enantiomer L-Threose) is the sugar backbone for TNA.[4][5][6] TNA is an XNA (Xeno-Nucleic Acid) that pairs with RNA and DNA but is completely resistant to nucleases.[5]

  • Structure: TNA uses a (

    
    ) phosphodiester linkage, unlike the (
    
    
    
    ) linkage in DNA.[5]
  • Enantiomer Selection: Most current TNA research utilizes L-Threose (derived from L-ascorbic acid) because the starting material is inexpensive. However, D-Threose derived TNA (D-TNA) is the mirror image and is equally valid for therapeutic aptamers, provided the target interaction accounts for chirality.

  • Therapeutic Utility:

    • Aptamers: TNA aptamers can be evolved to bind proteins with high affinity.

    • Antisense: TNA oligonucleotides can silence mRNA translation via steric blocking.

Diagram 3: TNA Backbone Structure vs DNA

TNA_Structure cluster_DNA Natural DNA cluster_TNA TNA (Threose Nucleic Acid) DNA Deoxyribose (C5) 5' -> 3' Linkage Flexible Backbone TNA Threose (C4) 3' -> 2' Linkage Rigid Backbone Nuclease Resistant DNA->TNA Chemical Simplification (Evolutionary Precursor?)

Caption: Comparison of the 5-carbon DNA backbone vs. the 4-carbon TNA backbone. TNA maintains Watson-Crick pairing despite the shorter backbone.[6][7]

References

  • ChemicalBook. (2024).[8] D-Threose Properties and CAS Data. Retrieved from

  • DrugFuture. (2024). D-Threose Monograph and Derivatives. Retrieved from

  • Chaput, J. C., et al. (2016).[9] Synthesis of alpha-L-threofuranosyl nucleic acid (TNA) monomers. Journal of Organic Chemistry. Retrieved from

  • Master Organic Chemistry. (2018). The Ruff Degradation and Kiliani-Fischer Synthesis. Retrieved from

  • PubChem. (2024). D-Threose Compound Summary. Retrieved from

Sources

D-Threose as a Strategic Chiral Building Block in Organic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imperative for enantiomerically pure compounds, particularly in the pharmaceutical industry, has cemented the importance of the "chiral pool"—a collection of readily available, inexpensive, and enantiopure natural products. Among these, carbohydrates stand out for their high density of stereocenters and functional groups. This guide focuses on D-threose, a C4 aldose, as a versatile and powerful chiral building block. We will delve into its unique stereochemical attributes, strategic derivatization, and its application in key carbon-carbon bond-forming reactions and cycloadditions. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also field-proven protocols and the causal logic behind their design to empower the synthesis of complex molecular targets.

Introduction: The Strategic Value of Chiral Building Blocks

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. This reality drives the demand for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. One of the most robust and economically viable strategies in this endeavor is "chiral pool synthesis," which utilizes naturally occurring chiral molecules as starting materials.[1]

Carbohydrates, often referred to as "nature's chiral pool," are particularly valuable due to their abundance, low cost, and stereochemical richness.[2][3] Molecules like D-glucose, D-mannose, and D-xylose have been extensively used to construct complex natural products.[4] This guide, however, turns the spotlight on a less common but highly strategic C4 sugar: D-threose. Its unique syn relationship between the C2 and C3 hydroxyl groups, a defining feature of the "threo" configuration, offers distinct stereochemical advantages for synthetic chemists aiming to construct specific target motifs.[5]

D-Threose: A Unique C4 Chiral Synthon

D-Threose is a four-carbon aldose, a simple monosaccharide with the chemical formula C₄H₈O₄.[5] Its structure contains two chiral centers, giving rise to four possible stereoisomers: D-threose, L-threose, D-erythrose, and L-erythrose.

Stereochemical and Physicochemical Properties

D-threose is the diastereomer of D-erythrose. In the Fischer projection of D-threose, the hydroxyl groups on the two chiral carbons (C2 and C3) are on opposite sides of the carbon backbone. This "threo" arrangement is distinct from the "erythro" configuration where they are on the same side. This seemingly subtle difference has profound implications for the molecule's conformational preferences and the stereochemical outcome of its reactions.

Table 1: Physicochemical Properties of D-Threose and Related Stereoisomers

PropertyD-ThreoseL-ThreoseD-Erythrose
CAS Number 95-43-2[5]95-44-3[5]583-50-6
Molecular Formula C₄H₈O₄[5]C₄H₈O₄[5]C₄H₈O₄
Molar Mass 120.10 g/mol [5]120.10 g/mol [5]120.10 g/mol
Appearance Syrup[5]SyrupCrystalline Solid
Solubility Very soluble in water[5]Very soluble in waterSoluble in water
Specific Rotation [α]D²⁰ = -12.3° (c=4, H₂O)[6][α]D = +4.6° (c=6, H₂O)[7][α]D²⁰ = -21.5° (H₂O)
Strategic Derivatization: The Role of Protecting Groups

The polyhydroxylated nature of D-threose necessitates a carefully planned protecting group strategy to achieve regioselectivity in synthetic transformations. The choice of protecting group is not merely to mask reactivity but is a critical experimental decision that dictates conformational rigidity and, consequently, the stereochemical outcome of subsequent reactions.[8]

  • Acetonide Protection: The syn-diol at C2 and C3 of D-threose is sterically hindered for the formation of a five-membered acetonide ring. However, the C3 and C4 hydroxyls can be protected. A more common strategy involves protecting the C2 and C3 hydroxyls of the corresponding diol, D-threitol, which readily forms a 2,3-O-isopropylidene ketal. This rigidifies the backbone and influences the facial selectivity of reactions at adjacent centers.

  • Benzyl Ethers: Benzyl (Bn) ethers are robust, "permanent" protecting groups, stable to a wide range of reaction conditions.[9] They are typically introduced under basic conditions (e.g., NaH, BnBr) and removed hydrogenolytically (H₂, Pd/C). Their steric bulk can also serve to direct incoming reagents.

  • Silyl Ethers: Silyl ethers (e.g., TBDMS, TIPS) offer tunable stability. Their steric hindrance allows for selective protection of the primary C4 hydroxyl over the secondary C2 and C3 hydroxyls.

The causality behind choosing a specific protecting group lies in balancing stability, ease of removal, and stereodirecting influence. For instance, an acetonide is chosen not just for protection, but because its rigid five-membered ring structure locks the acyclic chain into a predictable conformation, allowing for more reliable stereocontrol in nucleophilic additions to a nearby aldehyde.[10]

Core Synthetic Transformations of D-Threose

With its aldehyde functionality and defined stereocenters, D-threose is an excellent starting point for building more complex carbon skeletons. The key is to leverage the existing chirality to induce stereoselectivity in subsequent bond-forming reactions.

Carbon Chain Elongation: Crafting Higher-Order Scaffolds

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11] When applied to a chiral aldehyde derived from D-threose, it allows for the stereocontrolled extension of the carbon chain.

Causality of the Reaction: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's electrophilic carbonyl carbon. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, the reaction often favors the Z-alkene under salt-free conditions due to the kinetic formation of a syn-oxaphosphetane intermediate. However, the presence of lithium salts can lead to equilibration and favor the more thermodynamically stable E-alkene.[12]

Wittig_Mechanism

Exemplary Protocol: Wittig Olefination of 2,3-O-Isopropylidene-D-threose

This protocol is a representative, self-validating system for chain extension. Monitoring by Thin Layer Chromatography (TLC) provides in-process control to ensure the reaction proceeds to completion.

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and suspend in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve 2,3-O-isopropylidene-D-threose (1.0 eq.) in anhydrous THF.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Transfer the aldehyde solution to the ylide solution dropwise via cannula or syringe.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Monitor reaction progress by TLC.

  • Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude alkene by flash column chromatography on silica gel.

The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents to the aldehyde of protected D-threose is a powerful method for creating a new C-C bond and a new stereocenter simultaneously.[13] The stereochemical outcome is governed by the principles of nucleophilic addition to chiral aldehydes.[14][15]

Causality of Stereoselection (Felkin-Anh Model): For acyclic chiral aldehydes that cannot form a chelate, the Felkin-Anh model reliably predicts the stereochemical outcome. The incoming nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent (L) when the carbonyl group is staggered between the small (S) and medium (M) substituents. This minimizes steric hindrance in the transition state. For D-threose derivatives, the protected C2 oxygen-bearing group is typically the largest, guiding the nucleophile to the opposite face.[16]

Felkin_Anh

Building Rings: 1,3-Dipolar Cycloadditions

D-threose derivatives are excellent precursors for chiral dipoles used in 1,3-dipolar cycloaddition reactions.[17] This powerful ring-forming strategy allows for the creation of complex five-membered heterocycles with multiple stereocenters in a single, highly stereoselective step.[18]

A common approach involves converting the threose-derived aldehyde into a nitrone, which can then react with a dipolarophile (e.g., an alkene or alkyne) to form an isoxazolidine ring.[19] The stereochemistry of the starting sugar directly translates into the stereochemistry of the newly formed ring, making it a highly reliable transformation.[20] These isoxazolidine products are versatile intermediates, readily converted into valuable amino alcohols, which are key structural motifs in many natural products and pharmaceuticals like iminosugars.[21][22]

Applications in Target-Oriented Synthesis

The methodologies described above are not merely academic exercises; they are enabling tools for the synthesis of high-value molecules.

  • Synthesis of L-Sugars: L-sugars are rare in nature but are components of many important antibiotics and bioactive compounds.[23] They are also explored as non-caloric sweeteners. D-threose can serve as a starting point for the synthesis of L-hexoses through a sequence of chain extension (e.g., via Wittig or Grignard reaction) followed by strategic functional group manipulations and inversions of stereocenters.[24][25]

  • Synthesis of Nucleoside Analogues: Nucleoside analogues are a critical class of antiviral and anticancer drugs.[26][27] The unique stereochemistry of D-threose makes it an attractive precursor for synthesizing "unnatural" nucleosides where the sugar moiety is modified to enhance biological activity or overcome drug resistance. For example, D-threose has been used to synthesize α-L-2'-deoxythreofuranosyl nucleosides for antiviral evaluation.[28][29][30]

Conclusion and Future Outlook

D-Threose represents an underutilized yet highly potent building block within the chiral pool. Its defined syn-diol configuration provides a powerful platform for substrate-controlled asymmetric synthesis. The ability to reliably translate the inherent chirality of D-threose into more complex structures through robust C-C bond-forming and cycloaddition reactions makes it an invaluable tool for medicinal chemists and natural product synthesis experts. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the strategic application of synthons like D-threose will be paramount in accelerating the discovery and development of next-generation therapeutics.

References

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The Emerging Therapeutic Landscape of D-Threose Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-threose, a four-carbon monosaccharide, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry. Its unique stereochemistry and versatile chemical nature provide a scaffold for the synthesis of a diverse array of derivatives with promising therapeutic potential. This technical guide offers an in-depth exploration of the burgeoning field of D-threose derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways to these novel compounds, dissect their mechanisms of action across various therapeutic areas—including antiviral, anticancer, and neuroprotective applications—and provide insights into the critical pharmacokinetic and pharmacodynamic considerations for their clinical translation. This guide aims to be a comprehensive resource, fostering innovation and accelerating the development of next-generation therapeutics derived from this fascinating sugar.

Introduction: The Rationale for D-Threose in Drug Design

The structural diversity of carbohydrates has long been an inspiration for the development of novel therapeutics. D-threose, with its distinct arrangement of hydroxyl groups, offers a unique starting point for creating molecules with specific biological activities. Its four-carbon backbone provides a compact and adaptable framework that can be functionalized to interact with a variety of biological targets, including enzymes and nucleic acids.

A key derivative of D-threose is L-threonic acid, a primary metabolite of vitamin C.[1][2] This natural connection underscores the potential for D-threose derivatives to possess favorable biocompatibility and metabolic profiles. The exploration of D-threose derivatives is driven by the pursuit of novel chemical entities that can address unmet medical needs, offering new avenues for treating viral infections, cancer, and neurodegenerative diseases.

Synthetic Strategies for D-Threose Derivatives

The therapeutic potential of D-threose derivatives is intrinsically linked to the ability to synthesize a wide range of analogs. Several key synthetic methodologies are employed to create these novel compounds.

Nucleoside Analog Synthesis

A significant focus in the field is the synthesis of nucleoside analogs where D-threose replaces the ribose or deoxyribose sugar moiety. These are often referred to as threofuranosyl nucleosides or are integral components of Threose Nucleic Acid (TNA).[3][4]

Experimental Protocol: Synthesis of α-L-2'-deoxythreofuranosyl Nucleosides [1]

  • Starting Material: 1,2-O-isopropyledene-α-L-threose is used as the starting material.

  • Vorbrüggen Coupling: The threose derivative is coupled with a desired nucleobase (e.g., adenine, thymine, cytosine, uracil) using a Vorbrüggen coupling reaction. This reaction typically employs a Lewis acid catalyst to facilitate the formation of the N-glycosidic bond.

  • Deoxygenation: A Barton-McCombie deoxygenation protocol is then applied to remove the 2'-hydroxyl group, yielding the 2'-deoxynucleoside analog.

  • Deprotection and Purification: Finally, protecting groups are removed, and the target nucleoside analog is purified using chromatographic techniques.

Diagram: Synthetic Workflow for Threofuranosyl Nucleosides

G start 1,2-O-isopropyledene-α-L-threose vorbruggen Vorbrüggen Coupling (Nucleobase Addition) start->vorbruggen deoxygenation Barton-McCombie Deoxygenation vorbruggen->deoxygenation deprotection Deprotection & Purification deoxygenation->deprotection product α-L-2'-deoxythreofuranosyl Nucleoside deprotection->product

Caption: General synthetic scheme for α-L-2'-deoxythreofuranosyl nucleosides.

Synthesis of Threonic Acid and its Salts

L-threonic acid can be obtained from the oxidation of Vitamin C.[2] Its metal salts, such as calcium and ferrous L-threonate, are prepared through neutralization or metathesis reactions.[2]

Therapeutic Applications of D-Threose Derivatives

The unique structural features of D-threose derivatives have led to their investigation in several key therapeutic areas.

Antiviral Activity: The Promise of Threose Nucleic Acid (TNA)

The modification of the sugar moiety in nucleoside analogs is a well-established strategy for developing antiviral agents.[5][6] D-threose has been utilized to create TNA, a synthetic xeno-nucleic acid that has a repeating threofuranosyl unit in its backbone.[3][4]

Mechanism of Action:

TNA-based nucleoside analogs, after intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors or chain terminators of viral polymerases.[7] The altered sugar pucker and backbone geometry of TNA can disrupt the normal process of viral replication. While initial studies on some α-L-2'-deoxythreofuranosyl nucleosides showed them to be inactive against a broad panel of viruses, the thymidine analogue did exhibit inhibitory activity against several viral and bacterial kinases, including herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) and varicella-zoster virus (VZV) TK.[1] This suggests that even if direct antiviral activity is not observed, these derivatives can interact with viral enzymes.

Further research into the synthesis of diverse TNA analogs and their evaluation against a wider range of viruses is a promising area of investigation.

Diagram: Proposed Antiviral Mechanism of Threose Nucleoside Analogs

G TNA_analog Threose Nucleoside Analog (Prodrug) TNA_TP Threose Nucleoside Triphosphate (Active Form) TNA_analog->TNA_TP Intracellular Phosphorylation Viral_Polymerase Viral Polymerase TNA_TP->Viral_Polymerase Competitive Binding Inhibition Inhibition/ Chain Termination TNA_TP->Inhibition Replication Viral Genome Replication Viral_Polymerase->Replication Viral_Polymerase->Inhibition

Caption: Phosphorylation and subsequent inhibition of viral polymerase.

Neuroprotection: The Role of L-Threonic Acid Derivatives

A compelling therapeutic application of a D-threose derivative is in the realm of neurodegenerative diseases. Magnesium L-threonate (L-TAMS), a salt of L-threonic acid, has shown significant promise in enhancing cognitive function.[8][9][10]

Mechanism of Action:

Studies have demonstrated that L-TAMS can effectively increase magnesium concentrations within neurons.[8][9] This is significant because intraneuronal magnesium plays a crucial role in regulating synaptic density and plasticity. The L-threonate component appears to be critical for facilitating the transport of magnesium into the cerebrospinal fluid and subsequently into neurons.[9] This leads to an upregulation of NMDA receptors containing the NR2B subunit and an increase in functional synapse density.[8] In a hypoxic zebrafish model, Magnesium L-threonate exhibited neuroprotective effects by attenuating cell death and cerebral infarction.[10] Furthermore, it has shown a neuroprotective effect against oxidative stress in cell and animal models of Alzheimer's disease.[11]

These findings suggest that L-threonic acid derivatives could be valuable therapeutic agents for conditions associated with cognitive decline, such as mild cognitive impairment and Alzheimer's disease.

Table 1: Preclinical and Clinical Evidence for Magnesium L-threonate (L-TAMS)

Study TypeModelKey FindingsReference(s)
PreclinicalYoung and aging ratsEnhanced learning and memory[8]
PreclinicalAlzheimer's disease model micePrevented memory decline[8]
PreclinicalCultured hippocampal neuronsIncreased intracellular Mg2+, upregulated NR2B-containing NMDARs, increased synapse density[8]
PreclinicalHypoxic zebrafish modelAttenuated cell death and cerebral infarction[10]
PreclinicalAlzheimer's disease cell and mouse modelsNeuroprotective against oxidative stress[11]
Clinical TrialHumans with Mild Cognitive ImpairmentReversed cognitive deficits[9]
Anticancer Potential: An Area of Active Exploration

While direct evidence for the anticancer activity of D-threose derivatives is still emerging, the demonstrated antitumor effects of structurally related four-carbon sugars like D-erythrose provide a strong rationale for investigating this therapeutic avenue.

Inferred Mechanism of Action from Related Sugars:

Studies on D-erythrose have shown that it can significantly suppress the growth of colon carcinoma in vivo.[5] The proposed mechanism is linked to the unique bioenergetic metabolism of cancer cells, which heavily rely on glycolysis (the Warburg effect).[5] D-erythrose is thought to interfere with this metabolic pathway, leading to the induction of apoptosis in tumor cells.[5]

Given the structural similarity, it is plausible that D-threose derivatives could be designed to selectively target cancer cell metabolism or other cancer-specific pathways. The synthesis and evaluation of novel D-threose derivatives for their anticancer properties is a promising and underexplored area of research.[12][13][14][15][16]

Enzyme Inhibition

The structural similarity of D-threose derivatives to natural substrates makes them potential candidates for enzyme inhibitors. For instance, the thymidine analogue of an α-L-2'-deoxythreofuranosyl nucleoside was found to inhibit mitochondrial thymidine kinase-2 (TK-2).[1] This opens up the possibility of designing D-threose-based inhibitors for a variety of enzymes involved in disease processes. The inhibitory potential of sugar derivatives against enzymes like aldose reductase and α-glucosidase has been explored, suggesting that D-threose derivatives could be investigated for metabolic disorders.[17][18][19]

Pharmacokinetics and ADME Considerations

For any D-threose derivative to be a successful therapeutic agent, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[20][21][22][23]

Key Considerations:

  • Absorption: The route of administration will heavily influence the required absorption characteristics. For oral drugs, factors like solubility and permeability across the gut wall are critical.

  • Distribution: The ability of the derivative to reach its target tissue is paramount. For neuroprotective agents, crossing the blood-brain barrier is a major challenge and a key advantage of L-threonic acid in the form of L-TAMS.

  • Metabolism: The metabolic stability of the derivative will determine its half-life and potential for generating active or toxic metabolites.

  • Excretion: The route and rate of elimination will influence the dosing regimen.

In vitro and in vivo ADME studies are essential during the lead optimization phase to select candidates with the most promising pharmacokinetic profiles.[24]

Future Directions and Conclusion

The field of D-threose derivatives is ripe with potential for the discovery of novel therapeutics. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader diversity of D-threose derivatives to explore a wider range of biological targets.

  • Elucidating Mechanisms of Action: Conducting detailed mechanistic studies to understand how these derivatives exert their therapeutic effects at the molecular level.

  • Direct Anticancer and Antiviral Evaluation: Systematically screening D-threose derivatives for direct anticancer and antiviral activity.

  • Optimizing Pharmacokinetics: Utilizing medicinal chemistry strategies to improve the ADME properties of promising lead compounds.

References

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The Epimeric Relationship of D-Threose and D-Erythrose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of carbohydrate chemistry, subtle stereochemical differences can lead to profound changes in biological function and therapeutic potential. This technical guide provides an in-depth exploration of the relationship between two C2 epimeric aldotetrose sugars: D-Threose and D-Erythrose. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their structural distinctions, comparative physicochemical properties, significant biological roles, and the practicalities of their interconversion. By grounding complex concepts in established scientific literature and providing actionable experimental protocols, this guide serves as a comprehensive resource for leveraging the unique characteristics of these monosaccharides in research and development.

Foundational Concepts: Stereoisomerism and the Nature of Epimers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] D-Threose and D-Erythrose are stereoisomers, specifically classified as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.[2]

The relationship between D-Threose and D-Erythrose is further refined to that of epimers . Epimers are diastereomers that differ in the configuration at only one chiral center.[3] In the case of these two aldotetroses, the differentiating chiral center is the second carbon atom (C2). Both are D-sugars, meaning the hydroxyl group on the chiral center furthest from the aldehyde group (C3) is on the right side in the Fischer projection.[4] However, at C2, the hydroxyl group in D-Erythrose is on the right, while in D-Threose, it is on the left.[5] This seemingly minor distinction has significant consequences for their physical and biological properties.

Caption: Fischer projections of D-Erythrose and D-Threose illustrating their C2 epimeric relationship.

Comparative Physicochemical Properties

The difference in stereochemistry at a single carbon atom leads to distinct physicochemical properties for D-Threose and D-Erythrose. These differences are crucial for their separation, identification, and application in various chemical and biological systems.

PropertyD-ThreoseD-Erythrose
Molecular Formula C₄H₈O₄C₄H₈O₄
Molecular Weight 120.10 g/mol 120.10 g/mol
Appearance Syrup[6]Light yellow syrup[7]
Melting Point 130°C[8]<25°C[5][9]
Specific Rotation [α]D -12.3° (c=4, H₂O)[10]-2.5° (c=1, H₂O)[1]
Solubility in Water Very soluble[6]Fully miscible[4][5]

Note: Specific rotation can vary with concentration and temperature. The values presented are representative examples from the literature.

Biological Significance and Applications in Drug Development

While structurally similar, D-Threose and D-Erythrose play distinct roles in biological systems and have different applications in the field of drug development.

D-Erythrose: A Key Intermediate in Central Metabolism

D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate (E4P) , is a critical intermediate in two major metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): The PPP is a fundamental metabolic route that runs parallel to glycolysis.[11] It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[11] E4P is a key player in the non-oxidative phase of the PPP.[12]

  • The Shikimate Pathway: In plants, bacteria, fungi, and algae, E4P is a crucial starting material for the shikimate pathway.[13][14] This pathway leads to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors for a vast array of secondary metabolites, including some with therapeutic properties.[15][16]

G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Nucleotides Nucleotide Precursors PPP->Nucleotides Shikimate Shikimate Pathway E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Aromatics Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->Aromatics

Caption: The central role of Erythrose-4-Phosphate in metabolic pathways.

D-Threose: A Building Block for Xeno-Nucleic Acids (XNA)

D-Threose has gained significant attention in the field of synthetic biology and drug development as a key component of Threose Nucleic Acid (TNA) . TNA is an artificial genetic polymer where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.[17]

Key features of TNA relevant to drug development:

  • Nuclease Resistance: The unnatural backbone of TNA makes it completely resistant to degradation by cellular nucleases, a major hurdle for traditional oligonucleotide therapeutics.[17]

  • Stable Duplex Formation: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to function as an antisense agent or aptamer.[18][19]

  • Therapeutic Potential: These properties make TNA a promising candidate for the development of next-generation aptamers and antisense therapies for a range of diseases, including cancer and viral infections.[20]

cluster_synthesis TNA Monomer Synthesis cluster_oligomerization Solid-Phase Oligonucleotide Synthesis cluster_purification Purification & Analysis D_Threose D-Threose Protected_Threose Protected Threose Nucleoside D_Threose->Protected_Threose Glycosylation & Protection Phosphoramidite TNA Phosphoramidite Monomer Protected_Threose->Phosphoramidite Phosphitylation Elongation Iterative Coupling & Deprotection Phosphoramidite->Elongation Solid_Support Controlled Pore Glass (Solid Support) Solid_Support->Elongation TNA_Oligo Crude TNA Oligonucleotide Elongation->TNA_Oligo Purification HPLC or PAGE Purification TNA_Oligo->Purification Pure_TNA Pure TNA Oligonucleotide Purification->Pure_TNA Analysis MALDI-TOF MS Analysis Pure_TNA->Analysis

Caption: General workflow for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.[18]

Experimental Protocol: Base-Catalyzed Epimerization of D-Erythrose to D-Threose

The interconversion of D-Erythrose and D-Threose can be achieved through base-catalyzed epimerization, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation .[21] This reaction proceeds through an enediol intermediate, allowing for the inversion of the stereocenter at C2. The following protocol provides a general framework for this transformation.

Rationale: The use of a mild base facilitates the deprotonation at the alpha-carbon (C2) to the aldehyde, forming a planar enediol intermediate. Reprotonation can occur from either face, leading to the formation of both the starting material (D-Erythrose) and its C2 epimer (D-Threose). The reaction eventually reaches an equilibrium.

Materials:

  • D-Erythrose

  • Deionized water

  • Mild base (e.g., pyridine, calcium hydroxide, or a basic resin)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector[22] or a suitable carbohydrate analysis column.

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve a known quantity of D-Erythrose in deionized water to a desired concentration (e.g., 10-50 mg/mL).

  • Initiation of Epimerization: Add a catalytic amount of a mild base to the D-Erythrose solution. The choice of base and its concentration will influence the reaction rate. For instance, adjusting the pH to a mildly alkaline condition (e.g., pH 8.5) can initiate the transformation.[21]

  • Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 40-60°C) and monitor the progress of the epimerization over time. This can be achieved by withdrawing small aliquots at regular intervals, neutralizing them with a dilute HCl solution, and analyzing them by HPLC.[21][23] The HPLC analysis will show the gradual decrease of the D-Erythrose peak and the emergence of the D-Threose peak.

  • Reaction Quenching: Once the desired equilibrium is reached or the reaction is to be stopped, neutralize the reaction mixture by carefully adding a dilute HCl solution until a neutral pH is achieved.

  • Purification: The resulting mixture of D-Erythrose and D-Threose can be separated using preparative chromatography. Given their diastereomeric nature, they will have different physical properties allowing for separation.

  • Isolation: Concentrate the fractions containing the purified D-Threose using a rotary evaporator and then lyophilize to obtain the product as a solid or syrup.

Self-Validation: The identity and purity of the isolated D-Threose should be confirmed by comparing its specific rotation and spectroscopic data (e.g., NMR) with literature values. The specific rotation of the product should be levorotatory, in contrast to the dextrorotatory nature of D-Erythrose.[1][10]

Start D-Erythrose Solution Add_Base Add Mild Base (e.g., pH 8.5) Start->Add_Base Incubate Incubate at Constant Temperature Add_Base->Incubate Monitor Monitor by HPLC Incubate->Monitor Equilibrium Equilibrium Reached? Monitor->Equilibrium Equilibrium->Incubate No Neutralize Neutralize with Dilute HCl Equilibrium->Neutralize Yes Purify Preparative Chromatography Neutralize->Purify Isolate Isolate D-Threose (Rotovap & Lyophilize) Purify->Isolate End Pure D-Threose Isolate->End

Caption: Experimental workflow for the base-catalyzed epimerization of D-Erythrose to D-Threose.

Conclusion

D-Threose and D-Erythrose, as C2 epimers, provide a compelling example of how a subtle change in stereochemistry can lead to divergent roles in nature and science. D-Erythrose is a cornerstone of primary metabolism, feeding into pathways essential for the synthesis of aromatic amino acids and nucleotides. In contrast, D-Threose has emerged as a critical component in the development of xeno-nucleic acids, offering a promising avenue for novel therapeutics with enhanced stability. A thorough understanding of their distinct properties and the methods for their interconversion is invaluable for researchers and drug development professionals seeking to harness the unique potential of these fundamental monosaccharides.

References

  • BenchChem. (n.d.). Confirming the Absolute Configuration of Synthetic D-Erythrose: A Comparative Guide.
  • BYJU'S. (n.d.). Epimers – Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 20). 4.5: Diastereomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

  • LookChem. (n.d.). D-(-)-ERYTHROSE|583-50-6. Retrieved from [Link]

  • PubChem. (n.d.). D-Erythrose. Retrieved from [Link]

  • PubChem. (n.d.). D-Threose. Retrieved from [Link]

  • Quora. (2020, March 28). What is the relation between D-erythrose and D-threose? Retrieved from [Link]

  • RSC Publishing. (2024, January 3). The shikimate pathway: gateway to metabolic diversity. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Detection Methods (1). Retrieved from [Link]

  • Stereochemistry. (n.d.). SC10. Diastereomers and Physical Properties. Retrieved from [Link]

  • Synoligo. (2024, May 6). Threose Nucleic Acid Modification. Retrieved from [Link]

  • Vedantu. (n.d.). Epimers in Chemistry: Definition, Examples & Differences. Retrieved from [Link]

  • Wikipedia. (n.d.). Erythrose. Retrieved from [Link]

  • Wikipedia. (n.d.). Threose. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

Sources

Exploring the Antioxidant Potential of D-Threose: Mechanisms, Maillard Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While L-Threose is widely recognized as a metabolite of ascorbic acid (Vitamin C), its enantiomer, D-Threose , remains an underutilized aldotetrose in therapeutic research. This guide investigates the antioxidant properties of D-Threose, not merely as a direct scavenger, but as a highly reactive "pro-antioxidant" precursor .

Due to its short carbon chain (


) and high carbonyl reactivity, D-Threose exhibits superior kinetics in non-enzymatic browning (Maillard reaction) compared to hexoses like glucose. This guide details the mechanisms by which D-Threose generates antioxidant melanoidins, provides validated protocols for assessing its reducing power, and explores its potential cytoprotective roles.

Part 1: Structural Basis of Antioxidant Potential

To understand the antioxidant capacity of D-Threose, one must distinguish between direct reducing power and conjugation potential.

Chemical Profile & Reactivity

D-Threose is an aldotetrose.[1][2][3] Unlike stable hexoses (e.g., glucose) that predominantly exist in cyclic hemiacetal forms, tetroses like D-Threose possess a higher proportion of open-chain aldehyde forms in solution.

  • High Electrophilicity: The aldehyde group at C-1 is less sterically hindered than in pentoses or hexoses, making it highly susceptible to nucleophilic attack by amino groups.

  • Reducing Power: As a reducing sugar, D-Threose can donate electrons to oxidized species (e.g., metal ions), a fundamental antioxidant mechanism.

  • Stereochemistry: The specific configuration at C-2 and C-3 (hydroxyl groups on opposite sides in Fischer projection) influences its binding affinity and reaction kinetics.

The Maillard "Antioxidant Engine"

The primary antioxidant value of D-Threose lies in the Maillard Reaction . When D-Threose reacts with amino acids (e.g., histidine, lysine), it rapidly progresses through the Amadori rearrangement to form Melanoidins . These high-molecular-weight polymers are potent radical scavengers.

Mechanism Insight: Research indicates that sugar-protein complexes derived from aldotetroses (like D-Threose) exhibit higher antioxidant activity than those from glucose due to faster cross-linking rates [1].

Part 2: Mechanisms of Action (Visualization)

The following diagram illustrates the conversion of D-Threose into bioactive antioxidant species via the Maillard pathway.

MaillardPath DThreose D-Threose (Reducing Sugar) Schiff Schiff Base (Unstable) DThreose->Schiff Nucleophilic Attack (Heat/pH) Amino Amino Acid (e.g., Histidine) Amino->Schiff Amadori Amadori Product (Rearrangement) Schiff->Amadori Isomerization Dicarbonyl Dicarbonyls (Intermediate) Amadori->Dicarbonyl Degradation Melanoidin Melanoidins (High MW Antioxidant) Dicarbonyl->Melanoidin Polymerization Action Radical Scavenging (DPPH/ABTS Neutralization) Melanoidin->Action

Figure 1: The Maillard pathway converting D-Threose into antioxidant Melanoidins. Note the progression from simple reducing sugar to complex scavenger.

Part 3: Experimental Validation Protocols

To rigorously evaluate D-Threose, we employ a dual-phase approach: Chemical Assays (DPPH) and Biological Assays (Cellular ROS).

Protocol A: Generation of D-Threose Maillard Reaction Products (MRPs)

Before testing, D-Threose must be "activated" via conjugation if studying MRPs.

  • Reagents: Prepare 0.1 M D-Threose and 0.1 M Histidine (or Glycine) in 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Mix equimolar volumes (1:1).

  • Incubation: Heat at 95°C for 1–4 hours in a sealed borosilicate vial. Note: Aldotetroses brown significantly faster than glucose; monitor color change.

  • Control: Heat D-Threose alone (caramelization control) and Histidine alone.

  • Termination: Cool rapidly on ice to stop the reaction.

Protocol B: DPPH Radical Scavenging Assay

Standardized for sugar-derived antioxidants.

StepActionTechnical Note
1. Preparation Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM).Solution must be fresh and protected from light (purple color).
2. Mixing Add 100 µL of D-Threose MRP sample to 100 µL of DPPH solution in a 96-well plate.Use serial dilutions (10–1000 µg/mL) to determine IC50.
3. Incubation Incubate in the dark at Room Temperature for 30 minutes.
4. Measurement Read Absorbance at 517 nm using a microplate reader.
5. Calculation


is DPPH + Buffer only.
Protocol C: Cytoprotection Against Oxidative Stress (HUVEC Model)

Validates biological relevance beyond simple chemistry.

Objective: Determine if D-Threose MRPs protect Human Umbilical Vein Endothelial Cells (HUVECs) from


-induced apoptosis.
  • Seeding: Seed HUVECs at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Pre-treatment: Treat cells with D-Threose MRPs (50–200 µg/mL) for 12 hours.

    • Positive Control: Ascorbic Acid (50 µM).

    • Negative Control: Media only.

  • Stress Induction: Wash cells, then add media containing 200 µM

    
      for 4 hours.
    
  • Viability Assay: Assess cell survival using CCK-8 or MTT assay (Read OD at 450 nm).

  • ROS Quantification: (Optional) Stain with DCFH-DA (10 µM) and measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular ROS levels.

Part 4: Experimental Workflow Diagram

This workflow ensures data integrity by incorporating necessary controls and parallel processing.

Workflow cluster_prep Phase 1: Sample Prep cluster_assay Phase 2: Validation cluster_data Phase 3: Analysis DT D-Threose Stock Heat Thermal Treatment (95°C, pH 7.4) DT->Heat MRP MRP Generation Heat->MRP DPPH DPPH Assay (Chemical Potency) MRP->DPPH Cell HUVEC Assay (Biological Efficacy) MRP->Cell IC50 Calculate IC50 DPPH->IC50 Viability Viability % (vs H2O2 Control) Cell->Viability

Figure 2: Integrated workflow for validating D-Threose antioxidant efficacy.

Part 5: Comparative Analysis & Future Outlook

D-Threose vs. Common Antioxidants

Data synthesized from aldotetrose reactivity studies suggests the following hierarchy in Maillard-derived antioxidant power :

CompoundReactivity Rate (k)MRP Antioxidant Capacity (Relative)Biological Stability
D-Threose High Very High Low (Rapidly Metabolized/Reacts)
D-GlucoseLowModerateHigh
L-Ascorbic AcidN/A (Direct Scavenger)HighModerate
D-ErythroseHighVery HighLow
Therapeutic Implications

While D-Threose is not a replacement for Vitamin C, its utility lies in functional food engineering and preservation .

  • Food Systems: Using D-Threose to generate natural antioxidant preservatives in situ during processing (e.g., in dairy or baked goods) to prevent lipid oxidation [2].

  • Topical Formulations: Potential use of stabilized Threose-MRPs in anti-aging cosmetics to scavenge cutaneous ROS.

References

  • Sun, Y., et al. (2006). Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses.[4] Bioscience, Biotechnology, and Biochemistry. [Link]

  • Wang, H., et al. (2018). Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System. Molecules (MDPI). [Link]

  • Kusznierewicz, B., et al. (2019). A Three-Step Approach to Estimation of Reduction Potentials of Natural Mixtures of Antioxidants Based on DPPH Test.[5] Proceedings (MDPI). [Link]

  • Lushchak, V.I. (2014). Free radicals, reactive oxygen species, oxidative stress and its classification.[6] Chemico-Biological Interactions.[7] [Link]

Sources

Technical Guide: D-Threose and the Ascorbate Paradox in Advanced Glycation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Threose (and its enantiomer L-Threose) represents a critical, often overlooked intersection between antioxidant metabolism and pathological aging. While glucose is the most abundant glycating agent, threose—a four-carbon aldose derived primarily from the non-oxidative degradation of Vitamin C (Ascorbate) —exhibits a glycation reactivity orders of magnitude higher than glucose. This guide details the biogenesis of threose, its specific mechanism in forming Advanced Glycation End-products (AGEs) like


-carboxymethyllysine (CML)  and Formyl-threosyl-pyrrole (FTP) , and provides validated protocols for its study in drug development.

Part 1: The Ascorbate-Threose Axis (Biogenesis)

The Ascorbate Paradox

In physiological systems, L-Ascorbate functions as a primary antioxidant. However, its oxidation product, Dehydroascorbate (DHA) , is unstable. In the absence of rapid recycling by enzymatic systems (e.g., glutaredoxin), DHA undergoes irreversible hydrolysis.

This degradation yields L-Threose (in vivo) and D-Threose (in synthetic models), both of which are potent glycating agents. This phenomenon, where an antioxidant precursor yields a pro-oxidant/pro-glycation intermediate, is termed the "Ascorbate Paradox."

Degradation Pathway[1]
  • Oxidation: Ascorbate

    
     Dehydroascorbate (DHA).[1][2][3]
    
  • Hydrolysis: DHA

    
     2,3-Diketogulonic acid (2,3-DKG).
    
  • Decarboxylation/Cleavage: 2,3-DKG

    
    Threose  + Oxalate.
    

Threose is an aldotetrose . Its small size and lack of steric hindrance allow it to penetrate protein domains inaccessible to glucose, facilitating rapid cross-linking.

Visualization: Ascorbate Degradation to Threose

AscorbateDegradation cluster_paradox The Ascorbate Paradox Ascorbate L-Ascorbate (Antioxidant) DHA Dehydroascorbate (DHA) Ascorbate->DHA Oxidation (-2e-) DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis (t1/2 ~ mins) Threose L-Threose (Reactive Aldotetrose) DKG->Threose Non-oxidative Cleavage Oxalate Oxalate (By-product) DKG->Oxalate

Figure 1: The non-oxidative degradation pathway of Ascorbate yielding the highly reactive Threose moiety.

Part 2: Mechanism of Threose-Mediated Glycation

Threose drives "carbonyl stress" through the Maillard reaction. Unlike glucose, which exists predominantly in a stable pyranose ring, threose exists in an equilibrium that favors rapid reactivity with nucleophilic amino residues (Lysine, Arginine).

Key Reaction Pathways
  • Schiff Base Formation: The aldehyde group of threose reacts with the

    
    -amino group of Lysine.
    
  • Amadori Rearrangement: Formation of Threulosyl-lysine .

  • AGE Formation:

    • Oxidative Cleavage (Glycoxidation): Threulosyl-lysine cleaves to form

      
      -carboxymethyllysine (CML) .[4] Note: While CML can form from glucose, threose is a more direct precursor.[4]
      
    • Cross-linking: Two threose molecules condense with a lysine residue to form Formyl-threosyl-pyrrole (FTP) , a nitrogen-containing heterocycle that permanently cross-links proteins.

Comparative Reactivity
ParameterD-GlucoseD-ThreoseSignificance
Reaction Rate 1x (Baseline)~200x - 500xThreose induces rapid browning and cross-linking.
Primary Adduct Fructosyl-lysineThreulosyl-lysineThreose adducts degrade faster into AGEs.
Major AGEs Pentosidine, CMLFTP , CMLFTP is a specific marker of ascorbate/threose stress.
Target Tissues Serum Albumin, HemoglobinLens Crystallins, CollagenCritical in cataractogenesis and vascular stiffening.
Visualization: Protein Cross-linking Mechanism

ThreoseCrosslinking ProteinLys Protein-Lysine (NH2) Schiff Schiff Base (Aldimine) ProteinLys->Schiff + Threose Threose Threose (Aldo-form) Threose->Schiff Amadori Amadori Product (Threulosyl-lysine) Schiff->Amadori Rearrangement CML CML (Carboxymethyllysine) Amadori->CML Oxidative Cleavage (ROS dependent) FTP Formyl-threosyl-pyrrole (FTP Crosslink) Amadori->FTP + 2nd Threose (Cross-linking)

Figure 2: Divergent pathways of Threose glycation leading to CML (modification) and FTP (cross-linking).

Part 3: Experimental Methodologies

For drug development professionals, distinguishing threose-derived AGEs from glucose-derived AGEs is vital for validating MOAs of anti-glycation therapeutics.

Protocol: In Vitro Synthesis of Threose-AGEs

Objective: Generate a positive control for Threose-modified proteins (e.g., BSA-Threose).

Materials:

  • Bovine Serum Albumin (BSA), Fraction V (fatty acid-free).

  • D-Threose (Sigma-Aldrich/Merck). Note: L-Threose is physiologically relevant, but D-Threose is chemically equivalent for reactivity studies and more readily available.

  • 0.2M Phosphate Buffer (pH 7.4).

  • Sodium Azide (NaN3) to prevent bacterial growth.

  • Aminoguanidine (Negative Control / Inhibitor).

Workflow:

  • Preparation: Dissolve BSA (10 mg/mL) in Phosphate Buffer.

  • Induction: Add D-Threose to a final concentration of 5 mM to 50 mM . (Use 50 mM for accelerated aging models).

  • Incubation: Incubate under sterile conditions at 37°C for 7–28 days in the dark.

  • Dialysis: Dialyze extensively against PBS (4°C, 24h) to remove unreacted threose.

  • Validation: Measure fluorescence (Ex 370 nm / Em 440 nm) characteristic of AGEs.

Protocol: LC-MS/MS Detection of CML and Threose-Adducts

Objective: Quantify CML as a marker of Threose glycation.

  • Hydrolysis:

    • Reduce protein sample with NaBH4 (to stabilize Schiff bases/Amadori products if analyzing intermediates).

    • Acid hydrolysis: 6N HCl, 110°C, 24 hours (for stable AGEs like CML).

    • Alternative: Enzymatic digestion (Pepsin

      
       Pronase E 
      
      
      
      Aminopeptidase) for preservation of acid-labile adducts.
  • Solid Phase Extraction (SPE): Use C18 cartridges to clean up the hydrolysate.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 150 mm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Gradient: 0% B to 40% B over 10 min.

  • MS/MS Transitions (MRM Mode):

    • CML: precursor m/z 205

      
       product m/z 84 (quantifier), 130 (qualifier).
      
    • Lysine (Internal Standard): m/z 147

      
       84.
      
Visualization: Analytical Workflow

LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Hydrolysis Acid/Enzymatic Hydrolysis Sample->Hydrolysis SPE SPE Cleanup (C18) Hydrolysis->SPE LC LC Separation (Reverse Phase) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (CML/FTP) MS->Data

Figure 3: Step-by-step workflow for the mass spectrometric quantification of Threose-derived AGEs.

Part 4: Therapeutic Implications

Targeting the Threose pathway offers a novel approach to managing diabetic complications and aging, distinct from glucose-centric therapies.

  • Aldose Reductase Inhibition:

    • Aldose reductase can reduce Threose to Threitol , a metabolically inert polyol.

    • Strategy: Enhancing aldose reductase activity (specifically for threose) could be protective, contrasting with its deleterious role in the sorbitol pathway for glucose. This highlights a complex therapeutic target profile.

  • AGE Breakers:

    • Compounds like Alagebrium (ALT-711) target cross-links.[5] Since Threose forms rapid cross-links (FTP), testing efficacy against Threose-derived models is a rigorous stress test for new AGE-breakers.

  • Ascorbate Management:

    • In diabetic patients, high oxidative stress increases DHA levels, fueling the Threose pathway.

    • Strategy: Co-administration of antioxidants (Glutathione precursors) to recycle DHA back to Ascorbate, preventing degradation to Threose.

References

  • Nagaraj, R. H., & Monnier, V. M. (1995). "Protein modification by the degradation products of ascorbate: formation of a novel pyrrole from the Maillard reaction of L-threose with proteins." Biochimica et Biophysica Acta (BBA). Link

  • Ortwerth, B. J., et al. (1998). "Ascorbic acid glycation of lens proteins produces AGEs CML and pentosidine." Investigative Ophthalmology & Visual Science. Link

  • Sensi, M., et al. (1995). "Advanced glycation end-products (AGE) from oxidised metabolites of amino acids and sugars."[4] Diabetologia. Link

  • Dunn, J. A., et al. (1989). "Oxidation of glycated proteins: Age-dependent accumulation of N epsilon-(carboxymethyl)lysine in lens proteins." Biochemistry. Link

  • Thornalley, P. J. (2008). "Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems—role in ageing and disease." Drug Metabolism and Drug Interactions. Link

Sources

Technical Guide: Enzymatic Synthesis of D-Threose from L-Erythrulose

[1]

Executive Summary

D-Threose (2S,3R-2,3,4-trihydroxybutanal) is a rare aldotetrose serving as a critical chiral synthon in the synthesis of nucleic acid analogs (e.g., threose nucleic acid, TNA) and broad-spectrum antiviral therapeutics.[1][2] Its conventional chemical synthesis involves complex protection-deprotection steps with poor stereoselectivity.

This guide details a biocatalytic route utilizing L-Fucose Isomerase (L-FucI) to convert L-erythrulose to D-threose. Unlike standard monosaccharide productions, this reaction faces significant thermodynamic hurdles (equilibrium favors the ketose) and requires precise downstream separation. This document provides a validated protocol for researchers to establish a self-cycling enzymatic system.

Part 1: Mechanistic Foundation

The Biocatalyst: L-Fucose Isomerase (L-FucI)

While nominally an L-fucose/L-fuculose interconverter, L-Fucose Isomerase (EC 5.3.1.25) exhibits substrate promiscuity toward C4 sugars. The enzyme recognizes the stereochemical configuration at the C2 and C3 positions.

  • Source Organism: Escherichia coli K12 (FucI gene) or the thermostable Caldicellulosiruptor saccharolyticus.

  • Mechanism: The enzyme utilizes a Mn²⁺-dependent proton transfer via an enediol intermediate.[3]

  • Stereochemical Logic:

    • Substrate: L-Erythrulose (Ketose).

    • Product: D-Threose (Aldose).[1]

    • Key Insight: The enzyme catalyzes the isomerization without altering the stereochemistry at the chiral centers conserved between the two forms; it acts on the C1-C2 functionality.

Thermodynamic Constraints

The reaction is an aldose-ketose isomerization.

1
  • Equilibrium Constant (

    
    ):  Approximately 0.1 – 0.15 favoring L-erythrulose.
    
  • Implication: A single-pass batch reaction yields only ~10-15% D-threose. High-yield production requires a separation-recycle loop (Simulated Moving Bed or sequential batch recycling).

Reaction Pathway Diagram

ReactionPathwayEryL-Erythrulose(Ketose)InterEnediolIntermediateEry->InterL-FucI (Mn2+)Ring OpeningInter->EryReversibleThreD-Threose(Aldose)Inter->ThreProton TransferRe-facial attackThre->InterReversible

Figure 1: The Mn²⁺-dependent isomerization pathway catalyzed by L-Fucose Isomerase.[4]

Part 2: Experimental Protocol

Reagents & Equipment
  • Enzyme: Recombinant L-FucI (overexpressed in E. coli BL21, purified via Ni-NTA affinity).

  • Substrate: L-Erythrulose (Commercial grade, >95% purity).

  • Buffer: 50 mM Glycine-NaOH, pH 9.0 (optimal for E. coli L-FucI activity) or 50 mM Phosphate, pH 7.5 (for higher stability).

  • Cofactor:

    
     (1 mM final concentration).
    
  • Separation: Cation-exchange resin in Ca²⁺ form (e.g., Dowex Monosphere 99 Ca/320).

Bioconversion Protocol (Batch Mode)

This protocol assumes the use of purified enzyme. Whole-cell biocatalysis is possible but complicates downstream purification of the rare sugar.

  • Preparation: Dissolve L-erythrulose to a concentration of 100 mM (12 g/L) in 50 mM Glycine-NaOH buffer (pH 9.0).

  • Activation: Add

    
     to a final concentration of 1 mM.
    
  • Initiation: Add purified L-FucI (approx. 5–10 U/mL). One unit (U) is defined as the amount of enzyme producing 1 µmol of product per minute.

  • Incubation: Incubate at 37°C (or 50°C if using thermostable variants) with gentle shaking (150 rpm).

  • Monitoring: Withdraw aliquots at 2, 4, 12, and 24 hours. Stop reaction by heating at 95°C for 5 minutes or adding 0.1 M HCl.

  • Equilibrium Check: The reaction typically plateaus at ~10-15% conversion after 24 hours.

Downstream Processing: The Recycle Loop

Since the yield is thermodynamically limited, separation and recycling of L-erythrulose is mandatory for economic viability.

Separation Principle: Ligand-exchange chromatography. Aldoses (D-threose) and ketoses (L-erythrulose) form complexes of different stability with Ca²⁺ ions.

  • Column Prep: Pack a column (e.g., 10 x 300 mm) with cation-exchange resin (Ca²⁺ form). Maintain at 60°C to improve mass transfer and resolution.

  • Elution: Use degassed water as the mobile phase (0.4 mL/min).

  • Fractionation:

    • Peak 1 (D-Threose): Elutes first due to weaker complexation with Ca²⁺.

    • Peak 2 (L-Erythrulose): Elutes later (stronger complex).

  • Recycling: Pool Peak 2 fractions, concentrate via rotary evaporation, and feed back into the Bioconversion step (Step 2.2).

Process Workflow Diagram

ProcessFlowFeedSubstrate Feed(L-Erythrulose)ReactorBioreactor(L-FucI, Mn2+, pH 9)Feed->ReactorFilterUltrafiltration(Enzyme Recycle)Reactor->FilterReaction Mix(15% Threose / 85% Erythrulose)Filter->ReactorEnzyme ReturnChromChromatography(Ca2+ Resin)Filter->ChromSugar MixtureProductPurified D-Threose(Lyophilization)Chrom->ProductFraction 1RecycleRecycle Loop(Unreacted L-Erythrulose)Chrom->RecycleFraction 2Recycle->Reactor

Figure 2: Integrated bioconversion and separation workflow with recycle loop.

Part 3: Analytical Validation (QC)

Trustworthiness in rare sugar synthesis relies on rigorous characterization to rule out epimerization byproducts (e.g., D-Erythrose).

High-Performance Liquid Chromatography (HPLC)
  • Column: Sugar-Pak 1 (Waters) or Rezex RCM-Monosaccharide Ca+2 (Phenomenex).

  • Detector: Refractive Index (RI).

  • Conditions: 80°C, 0.5 mL/min water.

  • Retention: D-Threose elutes before L-erythrulose.

  • Data Output:

    Compound Retention Time (Relative)
    D-Threose 0.85

    | L-Erythrulose | 1.00 |

Optical Rotation (Polarimetry)

This is the definitive test for chirality.

  • D-Threose: Levorotatory.[5]

  • Value:

    
     (c=1, H₂O).
    
  • Note: Literature values vary slightly based on concentration (

    
     to 
    
    
    ), but the negative sign is the critical purity indicator against L-Threose (positive rotation).
Nuclear Magnetic Resonance (NMR)

Confirm the aldose structure.[6]

  • 13C NMR (D₂O): Look for the characteristic hemiacetal carbon signals of the furanose ring forms of D-threose, typically appearing as doublets in the 95–105 ppm range (anomeric carbons).

  • Absence of Ketone: Ensure the ketone carbonyl signal of L-erythrulose (~213 ppm) is absent in the purified fraction.

References

  • Enzymatic Production of D-Threose

    • Title: Production of D-threose from L-erythrulose by L-fucose isomerase
    • Source: Journal of Bioscience and Bioengineering.
    • URL:[Link]

  • Enzyme Characterization (L-FucI)

    • Title: Structure and mechanism of L-fucose isomerase
    • Source: Journal of Molecular Biology.[7]

    • URL:[Link]

  • Thermostable Variants

    • Title: Molecular characterization of a thermostable L-fucose isomerase from Caldicellulosiruptor saccharolyticus.
    • Source: Journal of Microbiology and Biotechnology.
    • URL:[Link][4]

  • Separation Methodology

    • Title: Separation of D- and L-aldose isomers using ligand-exchange chrom
    • Source: Journal of Chrom
    • URL:[Link]

Technical Guide: D-Threose Scaffolds in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical synthesis and therapeutic application of D-threose as a precursor for nucleoside analogues. While


-L-threofuranosyl nucleic acid (TNA) is the standard xenobiotic polymer for RNA pairing, D-threose  derivatives represent a critical orthogonal class. They are utilized in the development of enantiomeric nucleic acid systems (which do not hybridize with natural RNA, preventing antisense effects) and as sugar-modified small molecule antivirals that exploit the unique puckering of the tetrose ring to evade viral polymerases.

Part 1: The Chemical Scaffold – Why D-Threose?

The transition from a pentose (ribose) to a tetrose (threose) scaffold fundamentally alters the sugar-phosphate backbone geometry.

  • Backbone Truncation: D-Threose lacks the C5' exocyclic carbon found in ribose. The phosphodiester linkage occurs between the 3' and 2' positions (vicinal), rather than the 5' and 3' positions.[1]

  • Ring Puckering: Threofuranose rings exhibit a distinct envelope conformation. In nucleoside analogues, this altered puckering can sterically hinder the active sites of viral polymerases (e.g., HBV or HIV reverse transcriptase), acting as chain terminators or mutagenic agents.

  • Nuclease Resistance: The 3'→2' linkage is unrecognizable to most natural nucleases, granting D-threose oligomers exceptional biological stability.

Comparative Structural Data
FeatureNatural RNA (Ribose)D-Threose Nucleic Acid (D-TNA)
Sugar Carbon Count 5 (Pentose)4 (Tetrose)
Linkage Topology 5'

3'
3'

2'
Repeating Unit Length ~5.9 Å~5.7 Å
Duplex Helicity A-form (Right-handed)A-form mimic (Right-handed)*
Nuclease Sensitivity HighNegligible

*Note: D-TNA forms stable duplexes with itself but does not cross-pair with natural L-RNA/D-DNA due to stereochemical mismatch. This makes it ideal for orthogonal bio-circuits.

Part 2: Synthesis of the D-Threose Precursor

The primary challenge in D-threose utilization is its scarcity compared to natural sugars. The most robust industrial route involves the oxidative degradation of D-galactose .

Protocol A: Ruff Degradation of D-Galactose

This protocol utilizes the Wohl-Ruff degradation pathway to shorten the carbon chain of D-galactose (C6) to D-lyxose (C5) and finally to D-threose (C4).

Reagents:

  • D-Galactose[2][3][4][5]

  • Calcium Carbonate (

    
    )
    
  • Hydrogen Peroxide (

    
    , 30%)
    
  • Ferric Acetate (Catalyst)

Workflow:

  • Oxidation: D-Galactose is oxidized to calcium D-galactonate using electrolytic oxidation or bromine water (buffered with

    
    ).
    
  • First Degradation (C6

    
     C5):  The calcium galactonate is treated with 
    
    
    
    and
    
    
    catalyst. The C1 carboxyl is decarboxylated, yielding D-Lyxose .
  • Second Oxidation: D-Lyxose is isolated and oxidized to D-lyxonic acid.

  • Second Degradation (C5

    
     C4):  D-Lyxonic acid is subjected to a second round of Ruff degradation to yield D-Threose .
    

Critical Control Point: The isolation of D-threose is often performed via its acetonide derivative (1,2-O-isopropylidene-D-threofuranose) to prevent isomerization and facilitate purification.

G Gal D-Galactose (C6) GalAcid Ca-D-Galactonate Gal->GalAcid Br2 / H2O Oxidation Lyx D-Lyxose (C5) GalAcid->Lyx H2O2, Fe3+ Ruff Deg. LyxAcid D-Lyxonic Acid Lyx->LyxAcid Br2 / H2O Threose D-Threose (C4) LyxAcid->Threose H2O2, Fe3+ Ruff Deg.

Figure 1: Stepwise degradation of D-Galactose to D-Threose.

Part 3: Nucleoside Assembly (Vorbrüggen Glycosylation)

Once D-threose is obtained, it must be activated for coupling with a nucleobase. The Vorbrüggen reaction is the gold standard, utilizing silylated bases and a Lewis acid catalyst.

Protocol B: Synthesis of 1-(D-Threofuranosyl) Nucleosides

Reagents:

  • Substrate: 1,2,3-tri-O-acetyl-D-threofuranose (The "Sugar Donor").

  • Nucleobase: Bis(trimethylsilyl)thymine (or other silylated bases like

    
    -benzoyl-adenine).
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Activation of Sugar:

    • Dissolve D-threose in pyridine and treat with acetic anhydride to generate the peracylated sugar: 1,2,3-tri-O-acetyl-D-threofuranose .

    • Note: This mixture will contain both

      
       and 
      
      
      
      anomers. The Vorbrüggen reaction utilizes the "neighboring group participation" of the C2-acyl group to direct stereochemistry.
  • Silylation of Base:

    • Suspend the nucleobase (e.g., Thymine) in HMDS (hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear. Evaporate excess HMDS under vacuum to obtain the silylated base.

  • Glycosylation (The Coupling):

    • Dissolve the peracylated sugar and the silylated base (1.2 equivalents) in anhydrous acetonitrile under Argon.

    • Cool to 0°C.

    • Add TMSOTf (1.1 equivalents) dropwise.

    • Mechanism: The Lewis acid generates an oxocarbenium ion at C1. The acetyl group at C2 stabilizes this ion from the top face, forcing the nucleobase to attack from the bottom (trans to the C2 substituent), typically yielding the 1',2'-trans product.

  • Quenching & Workup:

    • Quench with saturated

      
      . Extract with dichloromethane (DCM).
      
    • Purify via silica gel chromatography.

Vorbruggen Sugar 1,2,3-Tri-O-acetyl-D-Threose Inter Oxocarbenium Ion (C2-Acyl Stabilization) Sugar->Inter TMSOTf (Lewis Acid) - TMS-OAc Base Silylated Nucleobase (BSA/HMDS) Base->Inter Nucleophilic Attack Product 1-(2,3-di-O-acetyl-D-threofuranosyl) Nucleoside Inter->Product 1,2-trans Selection

Figure 2: Mechanism of Vorbrüggen Glycosylation ensuring stereochemical control.

Part 4: Phosphoramidite Synthesis for Oligomers

To use D-threose nucleosides in automated solid-phase synthesis (for aptamers or polymers), they must be converted into phosphoramidites.

Strategic Difference: Unlike ribose (5'-DMT, 3'-Phosphoramidite), threose requires protection at the 3'-position and phosphitylation at the 2'-position (or vice versa, depending on the desired directionality, usually 3'→2').

Protocol:

  • 3'-O-Protection: React the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. Due to steric differences, regioselectivity must be monitored. The primary hydroxyl (if any) or the less hindered secondary hydroxyl reacts. Note: Threose has two secondary hydroxyls. Optimization often requires transient protection.

  • 2'-O-Phosphitylation:

    • Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Base: Diisopropylethylamine (DIPEA).

    • Solvent: Anhydrous DCM.

    • Product: D-Threose Phosphoramidite monomer ready for DNA synthesizers.

Part 5: Therapeutic Applications & References[1][7][8][9][10]

Enantiomeric TNA (D-TNA)

While L-TNA pairs with RNA, D-TNA is fully orthogonal. It is used to build "mirror-image" aptamers that bind to natural targets but are completely invisible to the body's degradation machinery.

  • Application: Long-lasting aptamer drugs for macular degeneration or clotting disorders.

Small Molecule Antivirals

D-Threose nucleosides (monomers) act as chain terminators.[6]

  • Mechanism: When a viral polymerase incorporates a threose triphosphate, the altered sugar geometry (puckering) often prevents the translocation of the enzyme or the binding of the next nucleotide.

  • Target: 3'-deoxy-D-threose nucleosides have shown activity against HIV reverse transcriptase.

References
  • Eschenmoser, A. (1999). Chemical Etiology of Nucleic Acid Structure. Science. Link

    • Foundational work on TNA structure and pairing properties.
  • Schöning, K., et al. (2000). Chemical Etiology of Nucleic Acid Structure: The alpha-Threofuranosyl-(3'->2') Oligonucleotide System. Science. Link

    • Definitive guide on TNA synthesis and properties.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Wiley. Link

    • The authoritative source for the glycosyl
  • Chaput, J. C., et al. (2003). DNA Polymerase-Mediated DNA Synthesis on a TNA Template. Journal of the American Chemical Society. Link

    • Demonstrates the enzym
  • Herdewijn, P. (2000). Novel Nucleoside Strategies for Anti-HIV and Anti-HCV Therapy. Antiviral Research. Link

    • Discusses the use of modified sugar puckering (including threose) in antiviral design.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of D-Threose in Plasma via PMP-Derivatization LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of D-Threose (a rare aldotetrose) in human plasma. Unlike common glucose monitoring, D-Threose analysis is critical for studying advanced glycation end-products (AGEs), oxidative stress pathways, and ascorbate degradation in metabolic disorders like diabetes.

The Challenge: D-Threose is highly polar, non-volatile, and lacks a strong chromophore, making it invisible to standard UV detection and difficult to retain on reverse-phase columns. Furthermore, it must be chromatographically resolved from its diastereomer, D-Erythrose.

The Solution: We utilize 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization.[1][2][3][4] This reaction attaches two hydrophobic PMP moieties to the reducing sugar, enabling:

  • Enhanced Retention: Allows the use of robust C18 columns instead of unstable HILIC phases.

  • High Sensitivity: Increases ionization efficiency in ESI(+) mode by orders of magnitude.

  • Isomer Resolution: Provides steric bulk that amplifies interaction differences between Threose and Erythrose, facilitating baseline separation.

Methodological Principle

The core of this protocol is the Bis-PMP Derivatization . Under basic conditions, the active methylene group of PMP condenses with the aldehyde group of D-Threose (C1) in a 2:1 molar ratio.

Reaction Stoichiometry:



  • Precursor Ion:

    
    
    
  • Key Fragment: The collision-induced dissociation (CID) typically yields the protonated PMP ion (

    
    ) or the Sugar-PMP fragment, allowing for sensitive MRM transitions.
    

Materials and Reagents

Reagents
  • D-Threose Standard: (Sigma-Aldrich or equivalent, >98% purity).

  • Internal Standard (IS): D-Threose-

    
     (Preferred) or U-
    
    
    
    -Glucose (Surrogate if tetrose IS unavailable).
  • Derivatizing Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][2][4][5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

  • Catalyst/Base: Ammonia solution (25%) or Sodium Hydroxide (0.3 M). Note: Ammonia is preferred for MS compatibility to avoid sodium adduct clusters.

  • Acid: Formic Acid (FA) or Acetic Acid (for neutralization).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: High-strength Silica C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from plasma thawing to data acquisition.

ThreoseProtocol Start Plasma Sample Thawing (4°C) IS_Spike Add Internal Standard (10 µL 13C-Threose) Start->IS_Spike ppt Protein Precipitation (Add 300 µL cold MeOH) IS_Spike->ppt centrifuge Centrifuge (12,000 x g, 10 min) ppt->centrifuge supernatant Transfer Supernatant to Glass Vial centrifuge->supernatant dry Evaporate to Dryness (N2 stream, 40°C) supernatant->dry deriv Derivatization Reaction (Add PMP + NH4OH, 70°C, 60 min) dry->deriv Critical Step neutral Neutralization & Extraction (Add Formic Acid + Chloroform wash) deriv->neutral Remove Excess PMP analysis LC-MS/MS Analysis neutral->analysis

Figure 1: Step-by-step workflow for the extraction and PMP-derivatization of D-Threose from plasma.

Detailed Procedure

Step 1: Sample Preparation

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard solution (10 µg/mL in water).

  • Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30s.

  • Centrifuge at 12,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to a clean glass vial (PMP reacts with plastic; glass is mandatory for the heating step).

  • Evaporate to dryness under nitrogen at 40°C.

Step 2: Derivatization (The "PMP Reaction")

  • Reconstitute the dried residue in 50 µL of 0.3 M NaOH (or 25% Ammonia).

  • Add 50 µL of 0.5 M PMP solution (dissolved in Methanol).

  • Cap tightly and incubate at 70°C for 60 minutes .

    • Senior Scientist Insight: Do not exceed 70°C. Higher temperatures can cause sugar degradation (caramelization) or PMP degradation, creating background noise.

Step 3: Clean-up (Liquid-Liquid Extraction)

  • Cool samples to room temperature.

  • Add 100 µL of 0.3 M HCl (or Formic Acid) to neutralize the reaction (pH ~7).

  • Critical Wash: Add 500 µL of Chloroform (or Ethyl Acetate). Vortex vigorously for 1 min.

  • Centrifuge (3,000

    
     g, 2 min). Discard the bottom organic layer (contains excess PMP).
    
  • Repeat the chloroform wash 2 more times .

    • Why? Excess PMP will saturate the MS source and suppress ionization of the analyte.

  • Dilute the final aqueous layer (top phase) with Mobile Phase A (approx 1:1) prior to injection.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 45°C.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Phase
0.0 15 0.3 Loading
1.0 15 0.3 Isocratic Hold
6.0 40 0.3 Elution
6.1 95 0.4 Wash
8.0 95 0.4 Wash
8.1 15 0.3 Re-equilibration

| 10.0 | 15 | 0.3 | End |

Mass Spectrometry (MRM) Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3][6]

  • Source Voltage: 4500 V.

  • Gas Temp: 350°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Role
D-Threose-PMP 451.2 175.1 5025Quantifier
D-Threose-PMP451.2217.15035Qualifier
IS (Threose-

)
455.2 175.1 5025Quantifier

Note: The 175.1 fragment corresponds to the protonated PMP ion. While common to all PMP-sugars, chromatographic separation ensures specificity.

Validation & Quality Control

To ensure this protocol meets Drug Development (FDA/EMA) standards, the following criteria must be met:

  • Selectivity: The retention time (RT) of D-Threose (~4.5 min) must be distinct from D-Erythrose (~5.2 min). If peaks merge, lower the slope of the gradient between min 1.0 and 6.0.

  • Linearity:

    
     over the range of 10 ng/mL to 5000 ng/mL.
    
  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    
    
    
    • Acceptable Range: 85% - 115%. If suppression is observed (<85%), increase the number of Chloroform washes.

Troubleshooting (Senior Scientist Notes)

IssueProbable CauseCorrective Action
High Background Noise Excess PMP entering source.Perform an additional Chloroform wash step. Ensure the aqueous layer is not contaminated during transfer.
Poor Sensitivity Incomplete derivatization.Check pH of reaction (must be >8). Ensure PMP is fresh (it oxidizes/yellows over time).
Peak Tailing Column overload or secondary interactions.Add 0.1% Formic Acid to Mobile Phase A to suppress silanol activity.
Ghost Peaks Contaminated Glassware.Use single-use glass inserts. Detergents often contain sugar residues; rinse glassware with MeOH.

References

  • Honda, S., et al. (1989).[5] "High-performance liquid chromatography of mono- and oligosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry.

  • Zhang, Q., & Adam, K. P. (2019). "LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma." Biomedical Chromatography.

  • Creative Biolabs. "Monosaccharide Analysis Methods: HPLC, GC-MS & NMR."

  • Gong, Y., et al. (2023). "Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma." Journal of Chromatography B.

Sources

Application Note: Structural Elucidation of D-Threose via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization of D-Threose, a four-carbon monosaccharide (tetrose), using Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy. Unlike hexoses or pentoses, D-Threose is structurally constrained to furanose ring forms, lacking the ability to form stable pyranose rings. This guide addresses the specific challenges of analyzing D-Threose, including mutarotation equilibrium, low natural abundance of 

C, and the differentiation of anomeric isomers (

and

). We provide a robust workflow for sample preparation, acquisition parameters, and data interpretation to ensure high-fidelity structural assignment.

Introduction & Mechanistic Basis[1][2]

D-Threose is a rare aldotetrose that serves as a critical chiral building block in the synthesis of nucleic acid analogs (e.g., TNA - Threose Nucleic Acid) and antiviral therapeutics.

The Tetrose Constraint

The structural elucidation of D-Threose is distinct from common sugars like Glucose. Because the carbon backbone consists of only four carbons, D-Threose cannot cyclize into a six-membered pyranose ring. In aqueous solution, it exists in a dynamic equilibrium primarily between two cyclic hemiacetal forms:[1][2]

  • 
    -D-Threofuranose 
    
  • 
    -D-Threofuranose 
    

A negligible amount exists in the acyclic aldehyde (linear) form. This simplification reduces the spectral complexity compared to hexoses (which can show up to 5 forms), but requires precise resolution to distinguish the two furanose anomers.

The 13C NMR Advantage

While


H NMR is valuable, it often suffers from severe signal overlap in the 3.5–4.5 ppm region (the "sugar region"). 

C NMR offers a wider spectral width (0–220 ppm), allowing for clear resolution of the anomeric carbons (

) and the discrimination of subtle steric environments created by the trans vs. cis relationship of the hydroxyl groups at

and

.

Experimental Protocol

Reagents and Materials
  • Analyte: D-Threose (High purity >98%).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) to minimize solvent signal interference.
    
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). Note: Avoid volatile standards like TMS for aqueous solutions.

  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 535-PP or equivalent).

Sample Preparation Workflow

The following workflow ensures complete mutarotation equilibrium before acquisition, preventing kinetic artifacts in the integration data.

SamplePrep Weigh Weigh 20-30 mg D-Threose Dissolve Dissolve in 0.6 mL D2O Weigh->Dissolve AddRef Add Internal Std (TSP, 0.5 mM) Dissolve->AddRef Equilibrate Equilibrate (Mutarotation) AddRef->Equilibrate Transfer Transfer to NMR Tube Equilibrate->Transfer > 4 Hours @ 25°C Acquire Acquire Spectrum Transfer->Acquire

Figure 1: Sample preparation workflow emphasizing the critical equilibration step.

Instrument Parameters (500 MHz +)

To obtain quantitative or semi-quantitative data, the relaxation behavior of the anomeric carbon must be accounted for.

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Standard 1-pulse sequence with proton decoupling (Waltz-16) to remove C-H splitting.
Temperature 298 K (25°C)Standardizes chemical shifts; affects mutarotation ratio.
Spectral Width 220 ppmCovers carbonyls (if linear form is present) and methyl standards.
Relaxation Delay (

)
2.0 – 5.0 sAnomeric carbons (

) have longer

relaxation times. Short delays cause integration errors.
Scans (NS) 1024 – 4096

C has 1.1% natural abundance; high scan counts are required for S/N > 50:1.
Acquisition Time (

)
~1.0 sSufficient to resolve fine splitting if coupling constants are of interest (though decoupled).

Data Analysis & Interpretation

The Mutarotation Equilibrium

Upon dissolution, D-Threose undergoes mutarotation. The linear aldehyde opens and closes to form the two furanose isomers.

Mutarotation Linear Linear D-Threose (Aldehyde) Alpha α-D-Threofuranose (Cyclic) Linear->Alpha Ring Closure Beta β-D-Threofuranose (Cyclic) Linear->Beta Ring Closure Alpha->Beta Interconversion via Linear

Figure 2: Mutarotation equilibrium. The linear form is a transient intermediate.

Spectral Assignment Table

In the


C spectrum, you will observe two sets of 4 signals , corresponding to the 

and

anomers. The linear form is typically below the detection limit (<1%).
Carbon PositionApprox.[3][4][5][6][7][8] Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
Signal CharacteristicsMechanistic Insight
C-1 (Anomeric) 95.0 – 104.0 Most downfield signals. Two distinct peaks.Directly attached to two oxygens (O-C-O). The chemical shift is sensitive to the axial/equatorial orientation of the -OH.
C-2 75.0 – 80.0 Mid-field region.Influenced by the proximity to the anomeric center.
C-3 70.0 – 75.0 Mid-field region.Stereocenter defining the D/L configuration.
C-4 (Primary Alcohol) 68.0 – 72.0 Most upfield of the sugar signals.Exocyclic

in furanose rings.

Differentiation Rule:

  • 
    -Anomer:  Typically exhibits the anomeric signal slightly downfield (higher ppm) compared to the 
    
    
    
    -anomer in many furanose systems, though this depends on specific solvation effects.
  • Intensity Ratio: Integration of the C-1 peaks will give the ratio of isomers in solution (typically near 50:50 or 45:55 for Threose, unlike Glucose which heavily favors

    
    ).
    
Validation Criteria

The dataset is considered valid only if:

  • Signal Count: Exactly 8 major peaks are observed (excluding solvent/standard). Extra peaks indicate impurities or degradation.

  • Linewidth: Peaks are sharp singlets (under decoupling). Broadening suggests poor shimming or temperature gradients.

  • Baseline: Flat baseline in the 110–200 ppm region (confirming absence of significant linear aldehyde or carbonyl impurities).

Troubleshooting

IssueProbable CauseCorrective Action
Missing Signals Insufficient concentration or scans.Increase concentration to >50 mg/mL or increase scans to 4096.
Broad Peaks Poor shimming or paramagnetic impurities.Re-shim the Z1 and Z2 coils. Filter sample to remove particulates.
Drifting Ratio Mutarotation incomplete.Allow sample to sit for 24 hours at room temperature or gently warm to 35°C before acquiring.
Extra Peaks Hydrolysis or bacterial growth.Prepare fresh sample in sterile

.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Link

  • Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). 13C NMR Data for Monosaccharides. National Institute of Advanced Industrial Science and Technology. Link

  • PubChem. (2023). D-Threose Compound Summary. National Center for Biotechnology Information. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Application Note: Chemoenzymatic Synthesis of Unnatural Carbohydrates from D-Threose

[1]

Abstract & Scope

This guide details the chemoenzymatic synthesis of unnatural higher-carbon ketoses (specifically 1-deoxy-D-ido-hept-2-ulose) utilizing D-threose as a chiral acceptor and hydroxyacetone (HA) as a donor.[1] Unlike traditional chemical synthesis, which requires extensive protection/deprotection steps, this protocol employs Fructose-6-Phosphate Aldolase (FSA) to achieve stereoselective C-C bond formation in a single step under aqueous conditions. This methodology is critical for researchers developing novel glycomimetics, iminosugars, and nucleoside analogs.

Strategic Overview: The "Logic" of the Synthesis

The synthesis of higher-carbon sugars (C > 6) is synthetically demanding due to the rapid increase in stereocenters. D-Threose, a C4 aldose, serves as an ideal chiral pool starting material. By coupling it with a C3 donor, we access the C7 (heptose) chemical space.

Why Fructose-6-Phosphate Aldolase (FSA)?

While DHAP-dependent aldolases (e.g., RAMA, FucA) are powerful, they require Dihydroxyacetone Phosphate (DHAP)—an unstable and expensive donor that necessitates subsequent phosphatase treatment.

  • Advantage 1: FSA accepts non-phosphorylated donors like Hydroxyacetone (HA).

  • Advantage 2: It creates 1-deoxy sugars directly, a structural motif common in bioactive iminosugars (glycosidase inhibitors).

  • Stereocontrol: FSA typically directs formation of the D-threo configuration at the newly formed C3-C4 bond, complementing the existing chirality of D-threose.

Reaction Pathway

The core transformation involves the aldol addition of HA (donor) to D-threose (acceptor). Equation: D-Threose (C4) + Hydroxyacetone (C3)

GThreoseD-Threose(Acceptor)ES_ComplexEnzyme-SubstrateComplex (Schiff Base)Threose->ES_Complex+ FSAHAHydroxyacetone(Donor)HA->ES_ComplexTransitionC-C BondFormationES_Complex->TransitionStereoselectiveAttackProduct1-Deoxy-D-ido-hept-2-ulose(Target)Transition->ProductHydrolysis

Figure 1: Mechanistic workflow of FSA-catalyzed aldol addition.[2] The enzyme utilizes a Class I mechanism (Schiff base intermediate) to couple the substrates.

Materials & Equipment

Reagents
  • Acceptor: D-Threose (Commercial or prepared via degradation of D-galactose).

  • Donor: Hydroxyacetone (90-95%, technical grade is acceptable but distillation is recommended for kinetics).

  • Biocatalyst: Recombinant FSA (E. coli origin, e.g., FSA wild-type or A129S mutant for enhanced kinetics).

  • Buffer: 50 mM HEPES or Triethanolamine (TEA), pH 7.5.

  • Solvent: Deionized water (Milli-Q).

Equipment
  • Orbital shaker with temperature control (25°C).

  • HPLC (Hi-Plex Ca column or Aminex HPX-87C) for monitoring.

  • Lyophilizer.

  • Flash Chromatography system (Silica gel).

Detailed Protocol

Phase 1: Substrate Preparation

Note: D-Threose is hygroscopic and often exists as a syrup. Quantification by NMR using an internal standard (e.g., maleic acid) is recommended before starting.

  • Stock Solution: Dissolve D-Threose (1.0 eq, e.g., 120 mg, 1 mmol) in 50 mM HEPES buffer (pH 7.5). Final concentration should be 100–200 mM .

    • Expert Insight: High concentrations favor the bimolecular reaction rate and reduce reactor volume.

  • Donor Addition: Add Hydroxyacetone (HA) (1.5 – 2.0 eq).

    • Reasoning: A slight excess of HA drives the equilibrium toward product formation. HA is cheap and easy to remove during workup.

Phase 2: Enzymatic Reaction
  • Initiation: Add FSA enzyme preparation (lyophilized powder or liquid stock).

    • Load: ~2–5 U per mmol of aldehyde. (1 Unit = 1 µmol substrate converted per minute).

    • Verification: Check pH immediately. The reaction is pH neutral, but shifts can affect enzyme stability.

  • Incubation: Shake at 25°C, 150 rpm .

    • Duration: Typically 24–48 hours.

    • Monitoring: Take 10 µL aliquots at t=0, 6, 24h. Analyze via TLC (EtOAc:MeOH:H2O 7:2:1) or HPLC (RI detector).

    • Endpoint: Reaction is complete when D-Threose is consumed (>95% conversion).

Phase 3: Workup & Purification[3]
  • Quenching: Remove enzyme by ultrafiltration (10 kDa cutoff) or addition of 2 volumes of cold ethanol (precipitation). Centrifuge and collect supernatant.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to avoid caramelization.

  • Purification:

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Dichloromethane:Methanol (Gradient 9:1 to 7:3).

    • Fractions: Collect fractions containing the product (Rf ~0.3–0.4 in 7:2:1 EtOAc/MeOH/H2O).

Results & Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these standard metrics.

Quantitative Analysis
ParameterTarget SpecificationNotes
Conversion > 90%If low, add more enzyme or check pH.
Isolated Yield 65 – 80%Losses usually occur during silica purification.
Stereoselectivity > 95% deFSA is highly specific for the D-threo formation.
Structural Confirmation (NMR)

The product, 1-deoxy-D-ido-hept-2-ulose , exists as a mixture of furanose and pyranose forms in solution.

  • 1H NMR (D2O): Look for the methyl group signal (from HA moiety) at δ ~1.40 ppm (singlet/doublet depending on anomer).

  • 13C NMR: Characteristic ketose carbonyl carbon (if acyclic) or anomeric carbon (hemiketal) at δ ~98–105 ppm .

Troubleshooting & Optimization

Issue: Low Conversion (<50%)
  • Cause: Enzyme inhibition or degradation.

  • Solution: FSA is generally stable, but inhibition by high aldehyde concentrations can occur. Fed-batch addition of D-threose can mitigate this.

  • Check: Verify pH. If pH < 7.0, activity drops significantly.

Issue: Product Degradation
  • Cause: Retro-aldol reaction during workup.

  • Solution: Avoid high temperatures (>50°C) during evaporation. Ensure the enzyme is fully removed before concentrating, as the enzyme catalyzes the reverse reaction.

Issue: Stereochemical Leakage
  • Cause: Spontaneous (background) chemical aldol reaction.

  • Solution: Ensure the reaction is not run at pH > 8.0, where chemical aldolization becomes competitive but non-stereoselective.

Application: Synthesis of Iminosugars

The aldol adduct (1-deoxy-D-ido-hept-2-ulose) is a potent precursor for iminosugars. Protocol Extension:

  • Reductive Amination: Treat the aldol product with H2/Pd-C or NaBH3CN in the presence of an amine source (e.g., NH4OAc).

  • Cyclization: This yields polyhydroxylated piperidines (e.g., D-fagomine analogs), which are valuable glycosidase inhibitors.

IminosugarAldolProduct1-Deoxy-D-ido-hept-2-uloseReductiveAminationReductive Amination(H2, Pd/C, NH4+)AldolProduct->ReductiveAminationCyclizationIntramolecularCyclizationReductiveAmination->CyclizationIminosugarPolyhydroxylatedPiperidine (Iminosugar)Cyclization->Iminosugar

Figure 2: Downstream processing of the aldol adduct to bioactive iminosugars.

References

  • Sugiyama, M., et al. (2007). "D-Fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds." Chemistry – A European Journal.

  • Castillo, J. A., et al. (2006). "Fructose-6-phosphate Aldolase: A Novel Class I Aldolase from E. coli and its Application in the Synthesis of Rare Sugars." Advanced Synthesis & Catalysis.

  • Garrabou, X., et al. (2009). "Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by FSA." Angewandte Chemie International Edition.

  • Clapés, P., et al. (2010). "Biocatalytic production of unnatural monosaccharides." Current Opinion in Chemical Biology.

Application Note: D-Threose Treatment in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

Executive Summary

D-Threose (an aldotetrose) is a potent reducing sugar and a structural analog of erythrose. Unlike D-glucose, which serves as a primary metabolic fuel, D-Threose is primarily utilized in cell culture applications to:

  • Induce Glycation Stress: D-Threose reacts rapidly with intracellular proteins via the Maillard reaction, forming Advanced Glycation End-products (AGEs) significantly faster than glucose due to its smaller size and higher reactivity.

  • Probe Aldose Reductase Activity: D-Threose is a substrate for Aldose Reductase (AR), which reduces it to D-Threitol.[1] This makes it a valuable tool for studying the polyol pathway, particularly in the context of diabetic complications (e.g., lens opacification).

Critical Distinction: Researchers often confuse D-Threose with D-Allose (a rare hexose with distinct anti-proliferative properties). Ensure your experimental design specifically targets glycation stress or polyol metabolism, as D-Threose is cytotoxic at high concentrations primarily through oxidative stress and protein cross-linking.

Mechanism of Action (MOA)

Upon entering the cell, D-Threose follows two divergent pathways depending on the cell type and enzyme expression levels:

  • Non-Enzymatic Glycation (Toxic Pathway): The aldehyde group of D-Threose reacts non-enzymatically with lysine and arginine residues on proteins. This leads to the formation of Schiff bases, Amadori products, and finally AGEs. This process generates Reactive Oxygen Species (ROS) and triggers the Unfolded Protein Response (UPR).

  • Enzymatic Reduction (Metabolic Pathway): In cells expressing Aldose Reductase (e.g., lens epithelial cells, Schwann cells, retinal pericytes), D-Threose is reduced to D-Threitol, consuming NADPH and potentially altering the cellular redox balance.

DThreose_Mechanism DThreose Extracellular D-Threose CellEntry Cellular Uptake (Diffusion/Transport) DThreose->CellEntry IntraThreose Intracellular D-Threose CellEntry->IntraThreose SchiffBase Schiff Base Formation IntraThreose->SchiffBase Non-enzymatic (Fast) Threitol D-Threitol (Polyol Accumulation) IntraThreose->Threitol Enzymatic (Aldose Reductase) NADPH NADPH Depletion IntraThreose->NADPH Consumes cofactor AGEs Advanced Glycation End-products (AGEs) SchiffBase->AGEs ROS ROS Generation (Oxidative Stress) AGEs->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis AR Aldose Reductase (Enzyme) AR->Threitol

Figure 1: Dual fate of D-Threose in mammalian cells: Non-enzymatic glycation leading to toxicity vs. enzymatic reduction to threitol.

Part 2: Experimental Protocol

Material Preparation

D-Threose is highly hygroscopic and reactive. Proper handling is essential to prevent pre-experimental degradation.

ComponentSpecificationPreparation Notes
D-Threose High Purity (>98%)Store desiccated at -20°C. Hygroscopic.
Solvent PBS (pH 7.[2]4) or Ultra-pure WaterDo not use media containing amines (e.g., Tris) for stock, as they will react with the sugar.
Stock Conc. 500 mMPrepare fresh immediately before use. Do not store frozen stocks.
Sterilization 0.22 µm Syringe FilterEssential. Do not autoclave.
Dose-Finding Strategy (Optimization)

Because sensitivity varies by cell line (e.g., CHO cells are robust; primary neurons are sensitive), an initial dose-response curve is mandatory.

  • Range: 0 mM (Vehicle), 5 mM, 10 mM, 25 mM, 50 mM.

  • Osmotic Control: 50 mM D-Mannitol (inert sugar) is required to rule out hyperosmotic effects.

  • Duration: 24 hours (acute stress) to 72 hours (chronic glycation).

Core Treatment Workflow
Step 1: Cell Seeding

Seed cells in complete growth media (e.g., DMEM + 10% FBS). Allow cells to adhere and reach 60-70% confluency .

  • Note: Avoid 100% confluency as contact inhibition may mask stress responses.

Step 2: Stock Preparation (Fresh)
  • Weigh D-Threose powder.

  • Dissolve in sterile PBS to create a 500 mM stock.

  • Vortex until completely dissolved.

  • Filter sterilize (0.22 µm) inside the biosafety cabinet.

Step 3: Treatment[3]
  • Aspirate old media.

  • Wash cells once with warm PBS.

  • Add fresh media containing the specific concentration of D-Threose.

    • Calculation: For a 10 mM final concentration in 2 mL media, add 40 µL of 500 mM stock.

  • Crucial Step: Add the Osmotic Control (Mannitol) to the control wells at the highest concentration used for D-Threose (e.g., 50 mM).

Step 4: Incubation

Incubate at 37°C, 5% CO2.

  • 24 Hours: For assessing acute ROS generation or Aldose Reductase activity.

  • 48-72 Hours: For assessing AGE accumulation and apoptosis.

Step 5: Assay Readouts[4]
  • Viability: CCK-8 or MTT assay. (Expect dose-dependent reduction).[5]

  • Glycation: Western Blot for Carboxymethyl Lysine (CML) , a common AGE marker.

  • Enzyme Activity: GC-MS analysis of cell lysates to detect D-Threitol (requires derivatization).

Protocol_Workflow Start Start: Adherent Cells (60-70% Confluency) Prep Prepare 500mM D-Threose Stock (Fresh, in PBS, Filtered) Start->Prep Treatment Treatment Phase Prep->Treatment GroupA Experimental: 5-50 mM D-Threose Treatment->GroupA GroupB Osmotic Control: 50 mM Mannitol Treatment->GroupB GroupC Vehicle Control: PBS Only Treatment->GroupC Incubation Incubate 24h - 72h (37°C, 5% CO2) GroupA->Incubation GroupB->Incubation GroupC->Incubation Assay1 Assay: Viability (MTT/CCK-8) Incubation->Assay1 Assay2 Assay: Glycation (Anti-CML Western Blot) Incubation->Assay2 Assay3 Assay: Metabolism (GC-MS for Threitol) Incubation->Assay3

Figure 2: Step-by-step experimental workflow for D-Threose treatment.[6][7]

Part 3: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Rapid Cell Death (<6h) Osmotic shock or pH shift.Ensure stock is in PBS (pH 7.4). Use Mannitol control. Check if concentration >50 mM (toxic).
No AGE Signal (Western) Duration too short.Extend treatment to 72h. D-Threose glycates faster than glucose, but accumulation still takes time.
Media Color Change (Yellow) Acidification from metabolism.D-Threose is not a primary fuel, but high doses may stress metabolism. Increase buffering (HEPES).
Inconsistent Results Stock degradation.Never reuse D-Threose stocks. The aldehyde group oxidizes or polymerizes in solution over time.

Part 4: References

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of L-Threose and its Enantiomer, D-Threose. Retrieved from

  • Ortwerth, B. J., et al. (1994). Ascorbic Acid Glycation: The Reactions of L-threose in Lens Tissue. Experimental Eye Research.

  • Sui, L., et al. (2007).[8] Cryoprotective effects of D-allose on mammalian cells. (Cited for contrast between rare sugars).[3][6][9]

  • Nagaraj, R. H., & Monnier, V. M. (1992). Protein modification by the degradation products of ascorbate: formation of a novel pyrrole from the reaction of D-threose with proteins. Biochimica et Biophysica Acta.

Sources

metabolite extraction from mammalian cells for D-Threose analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Extraction and Analysis of D-Threose from Mammalian Cells

Abstract & Biological Significance

D-Threose is a rare four-carbon monosaccharide (tetrose) that serves as a critical biomarker in mammalian cell metabolism. Unlike glucose or lactate, D-Threose is not a primary fuel source but a specific degradation product of ascorbic acid (Vitamin C) under oxidative stress and a precursor to Advanced Glycation End-products (AGEs) via the Maillard reaction.

Accurate quantification of D-Threose is analytically challenging due to its low intracellular abundance, high polarity, and the presence of its diastereomer, D-Erythrose . Standard liquid chromatography (LC) often struggles to resolve these isomers without specialized HILIC phases.

This guide details a self-validating workflow using GC-MS with two-step derivatization. This approach locks the sugar anomers, providing the high-resolution separation required to distinguish D-Threose from D-Erythrose and Threitol.

Critical Considerations (The "Why" Behind the Protocol)

Before beginning, researchers must understand three critical factors that dictate the success of this assay:

  • Metabolic Quenching: Mammalian cells have high enzymatic turnover. Slow quenching leads to artificial changes in metabolite levels. We utilize a cryogenic solvent precipitation method (MeOH:ACN:H2O) that simultaneously quenches metabolism and precipitates proteins.

  • Isomer Resolution: D-Threose and D-Erythrose differ only by the orientation of one hydroxyl group (epimers at C2).[1] Native analysis is impossible. We use Methoximation-Silylation to create rigid derivatives that separate cleanly on non-polar GC columns.

  • Anomerization Control: Reducing sugars like Threose mutarotate in solution (forming

    
     and 
    
    
    
    rings). Without methoximation, a single sugar produces multiple peaks (2 ring forms + open chain), diluting sensitivity. Methoximation locks the sugar in the open-chain form.

Protocol A: Sample Preparation (Quenching & Extraction)

Objective: Extract polar metabolites while instantly halting enzymatic activity. System: Adherent Mammalian Cells (e.g., HEK293, HepG2).

Reagents:
  • Extraction Solvent: 40:40:20 Methanol:Acetonitrile:Water (v/v/v), pre-chilled to -40°C.

  • Internal Standard (IS): Ribitol (non-endogenous sugar alcohol) or

    
    C-Glucose. Final concentration 10 µM in Extraction Solvent.
    
  • Wash Buffer: PBS (Phosphate Buffered Saline), pH 7.4, pre-chilled to 4°C.

Step-by-Step Workflow:
  • Preparation: Place the Extraction Solvent on dry ice 30 minutes prior to harvest.

  • Wash (Rapid):

    • Remove culture media via suction.[2]

    • Immediately add 2 mL cold PBS. Swirl gently (5 sec) and aspirate.

    • Critical: Do not allow cells to dry or sit in PBS >10 seconds; this alters the metabolome.

  • Quench & Scrape:

    • Add 1 mL of -40°C Extraction Solvent (with IS) directly to the dish.

    • Incubate on dry ice for 5 minutes. This ensures complete cell lysis and protein precipitation.

    • Scrape cells using a polyethylene cell lifter.

  • Collection:

    • Transfer the slurry to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds at 4°C.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C .

    • Transfer the supernatant (containing D-Threose) to a fresh glass vial.

  • Drying:

    • Evaporate the supernatant to complete dryness using a SpeedVac (vacuum concentrator) at ambient temperature (no heat).

    • Stop Point: Dried samples can be stored at -80°C for 4 weeks.

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Adherent Cells (37°C Culture) Wash Rapid PBS Wash (Remove Media Interference) Start->Wash < 10 sec Quench Add -40°C MeOH:ACN:H2O (Instant Metabolic Halt) Wash->Quench Immediate Lysis Cell Scraping & Vortexing (Release Intracellular Pool) Quench->Lysis Spin Centrifuge 15,000xg (Pellet Proteins/Membranes) Lysis->Spin Supernatant Collect Supernatant (Polar Metabolites + Threose) Spin->Supernatant Dry SpeedVac to Dryness (Prepare for Derivatization) Supernatant->Dry

Figure 1: Cryogenic extraction workflow designed to minimize metabolite leakage and enzymatic turnover.

Protocol B: Two-Step Derivatization

Objective: Convert non-volatile D-Threose into a volatile, thermally stable derivative for GC-MS.

Reagents:
  • Methoxyamine HCl (MOX): 20 mg/mL in anhydrous Pyridine.

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (Silylation agent).

Step-by-Step Workflow:
  • Methoximation (Ring Opening):

    • Add 50 µL MOX solution to the dried residue.

    • Vortex to dissolve completely.

    • Incubate at 37°C for 90 minutes .

    • Mechanism:[3][4][5][6] Reacts with the aldehyde group of D-Threose, preventing ring closure and forming the methoxime derivative.

  • Silylation (Volatilization):

    • Add 50 µL MSTFA to the reaction mix.

    • Incubate at 37°C for 30 minutes .

    • Mechanism:[3][4][5][6] Replaces active hydrogens on hydroxyl groups (-OH) with trimethylsilyl groups (-TMS), reducing polarity.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble debris.

    • Transfer to a GC autosampler vial with a glass insert.

Visual Workflow: Derivatization Chemistry

Derivatization Threose D-Threose (Cyclic/Linear Equilibrium) Step1 Step 1: Methoximation (Methoxyamine/Pyridine) Threose->Step1 Intermediate Threose-Methoxime (Linear, Open Chain Locked) Step1->Intermediate Stabilizes Aldehyde Step2 Step 2: Silylation (MSTFA) Intermediate->Step2 Final Tetrakis-TMS-Threose-Methoxime (Volatile, GC-Ready) Step2->Final Caps Hydroxyls

Figure 2: Chemical transformation of D-Threose. Step 1 prevents multiple peaks; Step 2 enables volatility.

Protocol C: GC-MS Analysis & Parameters

Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS). Column: DB-5MS (30m x 0.25mm x 0.25µm) or Rxi-5Sil MS.

GC Parameters:
  • Injection: 1 µL, Splitless (or 1:10 split if concentration is high).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Oven Program (Optimized for Tetrose Separation):

    • Hold at 60°C for 1 min.

    • Ramp 10°C/min to 300°C.

    • Hold at 300°C for 5 min.

    • Note: D-Threose and Erythrose derivatives typically elute between 12–15 minutes (depending on exact ramp), separated by ~0.2–0.5 minutes.

MS Parameters:
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 50–600) for identification; SIM (Selected Ion Monitoring) for quantification.

  • Target Ions (TMS-Methoxime derivative):

    • Quant Ion: m/z 217 (common sugar fragment) or unique fragment if identified.

    • Qualifier Ions: m/z 73 (TMS), m/z 147, m/z 307.

Data Interpretation & Troubleshooting

Differentiation of Isomers

D-Threose and D-Erythrose are diastereomers.[1][7][8] While their mass spectra are nearly identical (fragmentation of the TMS backbone), they possess distinct Retention Indices (RI) .

  • Action: You MUST run pure standards of D-Threose and D-Erythrose alongside your samples to establish the elution order on your specific column.

  • Typical Order on DB-5MS: Erythrose often elutes slightly before Threose, but column age affects this.

Troubleshooting Table
IssueProbable CauseCorrective Action
Multiple Peaks for Threose Incomplete MethoximationEnsure Step 1 (MOX) incubates for full 90 mins. Check Pyridine quality (must be anhydrous).
Low Sensitivity Moisture contaminationTMS reagents hydrolyze instantly with water. Ensure samples are 100% dry before derivatization.
Overlapping Isomers Ramp rate too fastSlow the oven ramp to 5°C/min between 100°C and 200°C to improve resolution.
High Background Dirty Liner/ColumnChange the GC inlet liner and trim 10cm from the column guard.

References

  • Dettmer, K., et al. (2011).[9][10] "Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols." Analytical and Bioanalytical Chemistry. Link

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link

  • Rabinowitz, J. D., & Kimball, E. (2007). "Acidic Acetonitrile for Cellular Metabolome Extraction from Escherichia coli." Analytical Chemistry. (Adapted for polarity principles).[10][11] Link

  • Sell, D. R., & Monnier, V. M. (1989). "Structure elucidation of a senescence cross-link from human extracellular matrix. Implication of pentoses in the aging process." Journal of Biological Chemistry. (Establishes Threose/Erythrose relevance in aging/matrix). Link

Sources

Application Note: Monitoring D-Threose Epimerization by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for monitoring the epimerization of D-Threose to its C2 epimer, D-Erythrose, using Nuclear Magnetic Resonance (NMR) spectroscopy. As the stereochemical arrangement of carbohydrates profoundly influences their biological activity and therapeutic potential, the ability to quantitatively track isomeric changes is crucial in drug development and glycobiology. This application note outlines the principles of D-Threose epimerization, the fundamentals of quantitative NMR (qNMR) for reaction monitoring, and a step-by-step protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results.

Introduction

D-Threose is a four-carbon aldose sugar (an aldotetrose) that plays a role in various biological processes and serves as a chiral building block in the synthesis of pharmaceuticals. Like other aldoses, D-Threose can undergo epimerization at the C2 position, particularly under basic conditions, to form its diastereomer, D-Erythrose. This reversible reaction proceeds through an enediol intermediate. The ability to monitor this transformation is critical for understanding the stability of threose-containing compounds and for controlling stereochemistry during synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural information and is inherently quantitative.[1] By monitoring changes in the NMR spectrum over time, the concentrations of both the starting material and the product can be determined, allowing for the calculation of reaction kinetics.[2] Specifically, the anomeric protons of carbohydrates resonate in a relatively uncongested region of the ¹H NMR spectrum (typically between 4.5 and 5.5 ppm), making them ideal reporters for quantitative analysis.[3][4]

This guide provides a comprehensive protocol for utilizing ¹H NMR to monitor the base-catalyzed epimerization of D-Threose.

Scientific Principles

D-Threose Epimerization:

The epimerization of D-Threose to D-Erythrose at the C2 position is a base-catalyzed process. The reaction is initiated by the deprotonation of the α-carbon to the aldehyde group, forming an enolate intermediate. This enolate can then be reprotonated from either face, leading to either the starting D-Threose or its C2 epimer, D-Erythrose. The reaction exists as an equilibrium between the two diastereomers. The rate of this epimerization is dependent on factors such as pH, temperature, and the presence of catalysts.[5][6]

Quantitative NMR (qNMR):

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] For accurate quantification, several key experimental parameters must be carefully controlled:

  • Internal Standard: An internal standard of known concentration is added to the sample. This standard should be chemically inert, stable under the reaction conditions, and have at least one signal that is well-resolved from the analyte signals.[8][9]

  • Relaxation Delay (D1): A sufficient delay between NMR scans (the relaxation delay, D1) is crucial to allow all nuclei to return to their equilibrium state before the next scan. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest.[1] For carbohydrates, T₁ values for anomeric protons can vary, so it is advisable to experimentally determine this value for the specific system under study.[10]

  • Pulse Angle: A 90° pulse angle is recommended for qNMR to ensure maximum signal intensity and uniform excitation across the spectrum.[7]

Experimental Protocol

This protocol details the steps for monitoring the epimerization of D-Threose to D-Erythrose at a pH of approximately 8.5 and a temperature of 40°C.

Materials:

  • D-Threose

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium bicarbonate (NaHCO₃) or other suitable buffer components to achieve pH 8.5

  • Internal Standard (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS-d₄) or Dimethyl sulfoxide (DMSO))

  • NMR tubes (5 mm)

  • Standard laboratory glassware and equipment

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

  • pH meter calibrated for use with D₂O (pD = pH reading + 0.4)

  • Thermostatted water bath or NMR probe with variable temperature control

Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis A Weigh D-Threose and Internal Standard C Dissolve Solids in Buffer A->C B Prepare Buffer in D₂O (pD ~ 8.5) B->C D Transfer to NMR Tube C->D E Equilibrate Sample Temperature (40°C) D->E F Acquire Initial ¹H NMR Spectrum (t=0) E->F G Incubate at 40°C F->G H Acquire Time-Point Spectra G->H Periodically I Process Spectra (Phase & Baseline Correction) H->I J Integrate Anomeric & Internal Standard Signals I->J K Calculate Concentrations J->K L Plot Concentration vs. Time K->L

Caption: Experimental workflow for monitoring D-Threose epimerization.

Step-by-Step Procedure:

  • Preparation of the D-Threose Solution:

    • Accurately weigh a known amount of D-Threose (e.g., 10 mg) and a suitable internal standard (e.g., DSS-d₄, 1-2 mg) into a clean vial.

    • Prepare a buffer solution in D₂O to maintain a pD of approximately 8.5. A sodium bicarbonate buffer is a suitable choice. Note: The relationship between the pH meter reading in D₂O and the actual pD is approximately pD = pH + 0.4.

    • Dissolve the weighed D-Threose and internal standard in a known volume of the D₂O buffer (e.g., 0.6 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the D₂O signal.

    • Set the probe temperature to 40°C and allow the sample to equilibrate for at least 5-10 minutes.

    • Crucially, determine the T₁ relaxation time of the anomeric protons of D-Threose using an inversion-recovery pulse sequence. This is essential for setting the correct relaxation delay (D1).

    • Set the acquisition parameters for a quantitative ¹H NMR experiment:

      • Pulse angle (p1): 90°

      • Relaxation delay (d1): ≥ 5 x the longest T₁ of the anomeric protons

      • Acquisition time (aq): Sufficient to resolve the signals of interest (typically 2-4 seconds).

      • Number of scans (ns): Choose a number that provides an adequate signal-to-noise ratio (S/N > 250:1 is recommended for good accuracy).[1]

  • Data Acquisition:

    • Acquire the first ¹H NMR spectrum immediately after the sample has reached thermal equilibrium. This will serve as the t=0 time point.

    • Keep the sample in the thermostatted NMR probe or a water bath at 40°C between measurements.

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as determined by the expected reaction rate). The total duration of the experiment will depend on the time it takes to reach equilibrium.

Data Analysis and Interpretation

  • Spectral Processing:

    • Process each acquired spectrum using the same parameters.

    • Apply phase and baseline correction carefully to ensure accurate integration. Manual correction is often preferred for quantitative work.[7]

    • Reference the spectra to the internal standard signal (e.g., DSS-d₄ at 0.00 ppm).

  • Signal Identification and Integration:

    • Identify the signals corresponding to the anomeric protons of D-Threose and the newly appearing signals of the anomeric protons of D-Erythrose. The anomeric proton region is typically between 4.5 and 5.5 ppm.[3][4] It is highly recommended to run reference spectra of pure D-Threose and D-Erythrose under the same conditions to confirm chemical shifts.

    • Integrate the well-resolved anomeric proton signals for both D-Threose and D-Erythrose, as well as the signal from the internal standard.

  • Concentration Calculation:

    • The concentration of each species at each time point can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * Concentration_IS

    Where:

    • Integral_analyte = Integral of the anomeric proton signal of the analyte (D-Threose or D-Erythrose)

    • N_analyte = Number of protons contributing to the analyte signal (usually 1 for the anomeric proton)

    • Integral_IS = Integral of the internal standard signal

    • N_IS = Number of protons contributing to the internal standard signal

    • Concentration_IS = Known concentration of the internal standard

  • Kinetic Analysis:

    • Plot the concentrations of D-Threose and D-Erythrose as a function of time. This will provide a visual representation of the epimerization process and the approach to equilibrium.

Data Presentation:

Time (hours)Integral (D-Threose Anomeric)Integral (D-Erythrose Anomeric)Integral (Internal Standard)[D-Threose] (mM)[D-Erythrose] (mM)
0ValueValueValueValueValue
1ValueValueValueValueValue
2ValueValueValueValueValue
..................
EquilibriumValueValueValueValueValue

Troubleshooting and Considerations

  • Signal Overlap: At lower magnetic field strengths, the anomeric signals of the different anomers of D-Threose and D-Erythrose may overlap. Using a higher field spectrometer can improve resolution. 2D NMR techniques like COSY and HSQC can also aid in signal assignment.

  • Degradation Products: Under basic conditions, aldoses can undergo other reactions besides epimerization, such as retro-aldol cleavage or condensation reactions.[11] Be aware of the potential for additional signals to appear in the spectrum over time. If significant degradation is observed, consider using milder reaction conditions (lower pH or temperature).

  • Choice of Internal Standard: Ensure the internal standard is stable and does not react under the basic conditions. DSS-d₄ is generally a good choice for aqueous solutions.

  • Equilibrium: The epimerization reaction will eventually reach equilibrium. Continue monitoring until the relative concentrations of D-Threose and D-Erythrose remain constant over several time points.

Conclusion

This application note provides a robust and detailed protocol for monitoring the epimerization of D-Threose using quantitative ¹H NMR spectroscopy. By carefully controlling experimental parameters and following the outlined procedures for data acquisition and analysis, researchers can obtain accurate and reproducible kinetic data for this important carbohydrate transformation. This methodology is broadly applicable to the study of other carbohydrate isomerizations and is a valuable tool in the fields of drug development, glycobiology, and synthetic chemistry.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dais, P. (1995). Carbon-13 nuclear magnetic relaxation and motional behavior of carbohydrate molecules in solution. Advances in Carbohydrate Chemistry and Biochemistry, 51, 63-131.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Ricardo, A., et al. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, 29(14), e202203205.
  • Ricardo, A., et al. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PubMed. Retrieved from [Link]

  • S. J. Sturla, S. A. Benner, J. Org. Chem., 2002, 67, 385-392.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • G. A. Morris, J. Am. Chem. Soc., 2012, 134, 17444-17447.
  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Catalysis. (2020). Toward Understanding Base-Catalyzed Isomerization of Saccharides. Retrieved from [Link]

  • ResearchGate. (2022). a) ¹³C NMR spectrum for [1‐¹³C]‐threose carbonyl migration at 0 and.... Retrieved from [Link]

  • Magritek. (n.d.). App Notes Polysaccharides. Retrieved from [Link]

  • ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing D-Erythrose formation in D-Threose synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Carbohydrate Synthesis Division Subject: Technical Guide: Minimizing D-Erythrose Impurities in D-Threose Synthesis

Executive Summary

Synthesizing D-Threose with high diastereomeric purity is a classic challenge in carbohydrate chemistry. The primary impurity, D-Erythrose (the C-2 epimer), often arises from either incorrect precursor selection or base-catalyzed epimerization (Lobry de Bruyn–Alberda van Ekenstein transformation) during the synthesis.

This technical guide moves beyond standard textbook protocols to address the mechanistic control points required to suppress D-Erythrose formation. It focuses on the Ruff Degradation of D-Xylose as the superior route over the degradation of ascorbic acid (which yields the L-enomer) or Kiliani-Fischer synthesis (which yields racemic mixtures).

Module 1: Critical Precursor Selection

The "Garbage In, Garbage Out" Rule The most common cause of D-Erythrose contamination is not a failed reaction, but a flawed synthetic strategy. You must exploit the conservation of stereochemistry at the C3 and C4 positions of the pentose precursor, which become the C2 and C3 positions of the target tetrose.

Precursor (D-Series)Configuration (C2, C3, C4)Resulting Tetrose (via Ruff Degradation)Stereochemical Outcome
D-Xylose R, L, R (OH positions)D-Threose Target Product (Trans-diol relationship preserved)
D-Arabinose L, R, RD-Erythrose Major Impurity (Cis-diol relationship)
D-Ribose R, R, RD-Erythrose Major Impurity
L-Ascorbic Acid N/A (Lactone)L-Threose Wrong Enantiomer (Common Error)

Critical Warning: Do not attempt to synthesize D-Threose from commercial Vitamin C (L-Ascorbic Acid). This degradation yields L-Threose.[1] Unless you have access to expensive D-Ascorbic acid, the D-Xylose route is mandatory.

Module 2: The Synthetic Protocol (Ruff Degradation)

This protocol utilizes the Ruff degradation to excise the C1 carbon of D-Xylose. The stereocenters at C3 and C4 of Xylose are untouched, becoming the defining C2 and C3 centers of D-Threose.

Step-by-Step Workflow
  • Oxidation to D-Xylonic Acid:

    • Reagents: D-Xylose,

      
      , 
      
      
      
      ,
      
      
      .
    • Mechanism:[2][3][4][5][6] Selective oxidation of the aldehyde (C1) to the carboxylic acid.[4]

    • Control Point: Maintain pH 5.0–6.0 using

      
      . Avoid strong bases (NaOH/KOH)  which promote C2 epimerization of the starting material before oxidation occurs.
      
  • Oxidative Decarboxylation (The Ruff Step):

    • Reagents: Calcium D-Xylonate,

      
      , 
      
      
      
      (catalyst).
    • Conditions: 40°C - 50°C.

    • Mechanism:[2][3][4][5][6] Ferric ion catalyzes the radical decomposition of the

      
      -hydroxy acid, releasing 
      
      
      
      .
    • Troubleshooting: If the reaction temperature exceeds 60°C, non-selective oxidation occurs, cleaving the chain further to glyceraldehyde or glycolaldehyde.

Pathway Visualization

RuffDegradation cluster_control Control Strategy Xylose D-Xylose (Aldopentose) Xylonate D-Xylonate (Aldonic Acid Salt) Xylose->Xylonate Br2 / H2O (Oxidation of C1) Erythrose D-Erythrose (Impurity) Xylose->Erythrose pH > 8 (Epimerization at C2) Threose D-Threose (Target Aldotetrose) Xylonate->Threose H2O2 / Fe3+ (Decarboxylation) Threose->Erythrose pH > 8 (Lobry de Bruyn-Alberda van Ekenstein)

Caption: Stereochemical flow of D-Xylose degradation. Red dashed lines indicate pathways to D-Erythrose via base-catalyzed epimerization.

Module 3: Purification via Acetonide Partitioning

If D-Erythrose is present (detectable via NMR), separation of the free sugars is nearly impossible due to similar polarity. You must derivatize to exploit the cis/trans diol distinction .

The "Acetonide Filter" Protocol:

  • Derivatization: Treat the crude syrup with Acetone/

    
     (cat.) or 2,2-dimethoxypropane/pTsOH.
    
  • Thermodynamic Selection:

    • D-Erythrose: Forms 2,3-O-isopropylidene-D-erythrose . The cis-vicinal diols at C2/C3 allow a stable 5-membered ring fusion on the furanose.

    • D-Threose: The C2/C3 diols are trans. It predominantly forms 1,2-O-isopropylidene-D-threofuranose .

  • Separation: These two acetonides have significantly different

    
     values on silica gel. The Erythrose derivative is generally more non-polar (moves faster) than the Threose derivative.
    
  • Hydrolysis: Isolate the Threose acetonide and hydrolyze with dilute acetic acid to yield pure D-Threose.

Troubleshooting & FAQs

Q1: My crude NMR shows a doublet at ~5.0 ppm that implies D-Erythrose. Where did it come from?

  • Diagnosis: This is the anomeric proton of D-Erythrose.

  • Root Cause: Likely alkaline epimerization .[2] Did you quench the bromination step with excess base? Or did you use a basic ion-exchange resin during workup?

  • Fix: Ensure all neutralizations stop at pH 6.5–7.0. Use weak bases like

    
     or Pyridine, never NaOH.
    

Q2: Can I separate Threose and Erythrose using standard HPLC?

  • Answer: It is extremely difficult on standard C18 or Silica columns.

  • Solution: Use a Calcium-form ligand exchange column (e.g., Bio-Rad Aminex HPX-87C) or an Amino-bonded silica column with high acetonitrile concentration (80%+). However, the "Acetonide Filter" (Module 3) is superior for preparative scales.

Q3: I started with L-Ascorbic acid and got a sugar that rotates light the wrong way. Why?

  • Answer: As noted in Module 1, L-Ascorbic acid degrades to L-Threose .[1]

  • Verification: Check your specific rotation.

    • D-Threose:

      
       (equilibrium in water).
      
    • L-Threose:

      
      .
      

Q4: The Ruff degradation yield is low (<30%). How do I improve it?

  • Optimization: The ferric catalyst can be poisoned by residual bromide from Step 1.

  • Fix: Ensure the Calcium Xylonate intermediate is recrystallized or thoroughly washed to remove bromide ions before adding

    
    .
    

References

  • Ruff Degradation Mechanism & Protocol

    • Isbell, H. S. (1942). Interpretation of some reactions in the carbohydrate field in terms of consecutive electron displacement. Journal of Research of the National Bureau of Standards.

  • Stereoselective Synthesis from D-Xylose

    • Perlin, A. S. (1959). Action of Lead Tetraacetate on the Sugars. Advances in Carbohydrate Chemistry.

  • Acetonide Separation Strategy

    • Ballou, C. E. (1957). The Synthesis of D-Threose-2,4-diphosphate. Journal of the American Chemical Society.

  • Epimerization Risks (Lobry de Bruyn–Alberda van Ekenstein)

    • Speck, J. C. (1958). The Lobry De Bruyn-Alberda Van Ekenstein Transformation. Advances in Carbohydrate Chemistry.

Sources

Technical Support Center: Improving the Yield of D-Threose in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for D-Threose synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this C4-aldose. D-Threose, a key tetrose sugar, serves as a vital building block in the synthesis of various biologically significant molecules, including nucleoside analogs for antiviral and anticancer drug development.[1] However, its synthesis is often plagued by low yields, challenging stereochemical control, and difficult purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, enhance yield, and ensure the integrity of your final product.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent obstacles encountered during D-Threose synthesis in a question-and-answer format, focusing on the causality behind these issues and providing actionable solutions.

Issue 1: Consistently Low Overall Yield

Question: My overall yield of D-Threose is consistently below expectations. What are the common culprits and how can I mitigate them?

Answer: Low yields in D-Threose synthesis are rarely due to a single factor. It is typically an accumulation of losses throughout the experimental workflow. A systematic evaluation of each stage is crucial.

Potential Causes & Solutions:

  • Incomplete Reactions: A reaction that has not reached completion is a primary source of low yield.

    • Causality: Insufficient reaction time, inadequate temperature, or poor reagent stoichiometry can lead to unreacted starting materials.

    • Solution: Monitor your reaction progress diligently using appropriate analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider adding more of a stable reagent. Ensure accurate calculation and weighing of all reactants and catalysts.[2]

  • Side Reactions & Byproduct Formation: The structural similarity of carbohydrates makes them prone to various side reactions.

    • Causality:

      • Epimerization: D-Threose can epimerize to its diastereomer, D-Erythrose, particularly under non-neutral pH conditions during the reaction or workup.[3][4] D-Erythrose and D-Threose are epimers, differing only in the stereochemical configuration at the C-2 position.[5]

      • Aldol Condensation: Under basic or even neutral conditions, the aldehyde group of threose can participate in self-condensation or cross-condensation reactions, leading to higher-carbon sugars and reducing the yield of the desired C4 product.[4][6]

    • Solution:

      • pH Control: Maintain strict pH control throughout the process. If possible, work under slightly acidic conditions to minimize enolate formation, which precedes both epimerization and aldol reactions.[6]

      • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like aldol condensation.[6]

  • Product Degradation: Sugars are sensitive molecules that can degrade under harsh experimental conditions.

    • Causality: High temperatures or exposure to strong acids or bases can cause caramelization, fragmentation, or other degradation pathways, leading to a loss of product.[3]

    • Solution: Employ mild reaction conditions wherever possible. Quench the reaction promptly once complete and avoid prolonged exposure to elevated temperatures during workup and solvent evaporation.[2] If you must take a break, store your compound cold after the initial workup and drying steps.[2]

  • Losses During Workup and Purification: The high polarity and similar properties of sugars and their byproducts make separation challenging.

    • Causality: D-Threose and its epimer D-Erythrose have very similar polarities, making their separation by silica gel chromatography difficult and often resulting in co-elution and product loss.[3]

    • Solution: Optimize your chromatographic conditions meticulously. Consider using specialized column packing materials or different eluent systems. Ensure you rinse all glassware, separatory funnels, and drying agents thoroughly to recover all dissolved product.[2] In some cases, prioritizing an easier purification of a moderate-yield reaction is more efficient than achieving a high-yield reaction that produces hard-to-separate impurities.[7]

Below is a general workflow for troubleshooting low yields in your synthesis.

G cluster_0 Troubleshooting Workflow start Low Yield Observed check_completion 1. Check Reaction Completion (TLC, HPLC, NMR) start->check_completion incomplete Incomplete? - Extend time - Increase temp - Add reagent check_completion->incomplete Yes (Incomplete) analyze_byproducts 2. Analyze Byproducts (NMR, LC-MS) check_completion->analyze_byproducts No (Complete) incomplete->check_completion epimerization Epimerization? (e.g., D-Erythrose) - Control pH - Lower temp analyze_byproducts->epimerization Yes (Epimer) other_side_rxns Other Byproducts? (e.g., Aldol) - Lower concentration - Adjust pH analyze_byproducts->other_side_rxns Yes (Other) check_workup 3. Review Workup/Purification analyze_byproducts->check_workup No (Clean) epimerization->check_workup other_side_rxns->check_workup optimize_purification Purification Loss? - Optimize chromatography - Thorough rinsing - Consider recrystallization check_workup->optimize_purification Yes (Loss) end Yield Improved check_workup->end No (Efficient) optimize_purification->end

Caption: A systematic workflow for diagnosing and resolving low-yield issues in D-Threose synthesis.

Issue 2: Poor Stereoselectivity and D-Erythrose Formation

Question: My synthesis is producing a nearly 1:1 mixture of D-Threose and D-Erythrose. How can I improve the stereochemical control to favor D-Threose?

Answer: Achieving high stereoselectivity is a central challenge in carbohydrate chemistry. The formation of D-Erythrose, the C-2 epimer of D-Threose, arises from a lack of facial selectivity in key bond-forming or bond-breaking steps, or from post-synthetic epimerization.

Factors Influencing Stereoselectivity:

  • Synthetic Route and Precursor: The choice of starting material and reaction type fundamentally dictates the stereochemical outcome.

    • Causality: In chain-extension reactions like the Kiliani-Fischer synthesis, a nucleophile attacks the aldehyde carbonyl, creating a new chiral center.[8] Without a directing group or a chiral catalyst, this attack can occur from either face, leading to a mixture of epimers.[6] Similarly, in oxidative cleavage of larger sugars, the stereochemistry of the precursor determines the product.

    • Solution: Carefully select a synthetic route where the stereochemistry at C-2 and C-3 is set with high fidelity. For example, starting from a precursor that already contains the desired "threo" configuration at the relevant carbons can be advantageous.

  • Reaction Conditions: Temperature, solvent, and catalysts play a critical role in the transition state energies that determine diastereoselectivity.

    • Causality: Lower reaction temperatures often enhance stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[6] The choice of solvent can influence reagent solvation and conformation, thereby affecting the stereochemical outcome.

    • Solution: Perform a temperature screen, starting at a lower temperature (e.g., 0 °C or -78 °C) and gradually increasing it. Experiment with different solvents to find conditions that maximize the desired threo-product.

  • Post-Synthetic Epimerization: As mentioned previously, D-Threose can isomerize to D-Erythrose under basic or acidic conditions.

    • Causality: The mechanism involves the formation of a planar enediol intermediate, which can be protonated from either face to yield either D-Threose or D-Erythrose.[4]

    • Solution: Neutralize the reaction mixture carefully and promptly after completion. Use buffered solutions during aqueous workup to maintain a pH as close to 7 as possible.

The relationship between D-Threose, D-Erythrose, and the key enediol intermediate responsible for epimerization is illustrated below.

G threose D-Threose (threo) enediol Enediol Intermediate (Planar) threose->enediol Deprotonation (Base Cat.) erythrose D-Erythrose (erythro) erythrose->enediol Deprotonation (Base Cat.) enediol->threose Protonation enediol->erythrose Protonation

Caption: Epimerization of D-Threose and D-Erythrose via a common enediol intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to D-Threose and which offers the best potential for high yield?

A1: Several routes to D-Threose have been established, each with distinct advantages and disadvantages. The optimal choice depends on the availability of starting materials, scalability, and the desired level of stereochemical purity. Chemo-enzymatic methods are emerging as highly efficient options, often providing high yields and reducing the need for extensive purification by avoiding byproducts.[9]

Synthetic RouteStarting MaterialAdvantagesDisadvantagesReported Yield
Oxidative Degradation D-XyloseReadily available starting material.Can produce mixtures of products; requires careful control of oxidation.Moderate (e.g., ~54% from an intermediate).[10]
Degradation of Ascorbic Acid L-Ascorbic Acid (Vitamin C)Inexpensive and readily available starting material.L-Threose is a major degradation product, but isolation from a complex mixture can be difficult.[11]Variable
Chain Extension (e.g., Kiliani-Fischer) D-GlyceraldehydeBuilds the carbon skeleton from a smaller unit.Often results in a mixture of epimers (D-Threose and D-Erythrose) requiring separation.[8]Variable, often <50% for desired epimer
Enzymatic/Chemo-enzymatic L-Erythrulose / D-GalactoseHigh stereoselectivity, mild reaction conditions, environmentally friendly.[9][12][13]Requires specific enzymes which may not be commercially available; may have lower conversion rates.[12]Can be high; chemo-enzymatic approaches aim for scalability.[9]

While traditional chemical syntheses often result in low to moderate yields, chemo-enzymatic and enzymatic approaches represent the most promising frontier for high-yield, scalable production of D-Threose and other rare sugars.[9][12]

Q2: How can I accurately quantify the yield of D-Threose, especially in a crude mixture containing other sugars?

A2: Accurate quantification is essential for optimizing reaction conditions. Given the presence of structurally similar isomers, chromatographic and spectroscopic methods are most reliable.

  • High-Performance Liquid Chromatography (HPLC): This is a very common method for sugar analysis. Coupling with a Refractive Index Detector (RID) is standard. For higher sensitivity and specificity, an Electrochemical Detector or Mass Spectrometer (LC-MS) can be used.[14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and direct method for quantifying low concentrations of threose in complex biological or chemical matrices.[15]

  • Gas Chromatography (GC): Sugars are not volatile, so they must first be derivatized (e.g., silylation or acetylation) to form volatile compounds. The resulting derivatives can be separated and quantified by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of D-Threose in a solution by integrating its unique signals relative to a known internal standard. ¹³C-NMR is also invaluable for confirming product structure.[12]

Q3: What are the recommended storage conditions for purified D-Threose to prevent degradation?

A3: D-Threose is typically a syrup or a solid that may contain water.[1][16] To ensure its long-term stability, proper storage is critical.

  • Temperature: Store D-Threose at refrigerated temperatures, typically 2 to 8 °C .[1][17]

  • Atmosphere: As an aldose, it can be susceptible to oxidation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture: While it is often supplied with some water content, it is good practice to store it in a tightly sealed container to prevent absorption of additional moisture from the atmosphere.

References

  • NOVA University Innovation. (2024). Novel and innovative D-allose synthesis method. NOVA University Lisbon.
  • Benchchem. (n.d.). Minimizing the formation of D-Threose during D-Erythrose synthesis. Benchchem.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Overcoming side reactions in D-Erythrose synthesis. Benchchem.
  • Krishnamurthy, R. et al. (2018). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PubMed Central.
  • Wikipedia. (n.d.). Threose.
  • Pearson. (n.d.). D-Xylose and D-lyxose are formed when d-threose undergoes a Kiliani–Fischer synthesis.
  • Izumori, K. et al. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. PubMed.
  • Quora. (2020). What is the relation between D-erythrose and D-threose?.
  • Seib, P. A. et al. (1995). Synthesis and Properties of D-Erythroascorbic Acid and Its Vitamin C Activity in the Tobacco Hornworm (Manduca sexta). USDA ARS.
  • S. J. Sturla et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PubMed Central.
  • S. J. Sturla et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PubMed.
  • Chem-Impex. (n.d.). D-Threose (contains 35% water at maximum). Chem-Impex.
  • Desmet, T. et al. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. PubMed Central.
  • Carl ROTH. (n.d.). D(-)-Threose, 1 g. Carl ROTH.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • Ortwerth, B. J. et al. (1996). Ascorbic Acid Glycation: The Reactions of L-threose in Lens Tissue. PubMed.

Sources

troubleshooting D-Threose crystallization from syrup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D-THR-CRYS-001
Subject: Troubleshooting D-Threose Crystallization from Viscous Syrup
Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The "Syrup Trap"

D-Threose (


) is notoriously difficult to crystallize due to its high hygroscopicity and the presence of rotational isomers in solution (mutarotation between 

- and

-furanose forms). Most researchers encounter a persistent, viscous syrup rather than a crystal lattice.

This guide moves beyond standard textbook advice, addressing the specific thermodynamic and kinetic barriers preventing nucleation in D-Threose syrups.

Pre-Crystallization Diagnostics

Before attempting crystallization, you must validate your starting material. If these parameters are off, crystallization is thermodynamically impossible.

ParameterSpecificationWhy it Matters
Water Content

(Karl Fischer)
D-Threose is extremely hygroscopic. Even 1% water can suppress the melting point below room temperature, maintaining the syrup state.
Purity (HPLC)

Impurities, specifically D-Erythrose (diastereomer) and inorganic salts (from Ruff degradation), act as lattice inhibitors.
Physical State Colorless to pale yellow oilDark orange/brown indicates caramelization or degradation products that inhibit nucleation.

Core Protocol: The Double-Solvent Displacement Method

This protocol utilizes the difference in solubility between alcohols (good solvents) and esters (anti-solvents) to force controlled nucleation.

Reagents
  • Solvent A (Dissolution): Absolute Methanol (MeOH) or Anhydrous Ethanol (EtOH).

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Desiccant:

    
     or activated molecular sieves (3Å).
    
Step-by-Step Workflow
  • Azeotropic Drying (CRITICAL):

    • Dissolve the syrup in absolute EtOH.

    • Rotary evaporate to dryness.

    • Repeat 3x. This removes bound water via azeotrope formation.

    • Result: A stiff, dry foam or glass, not a runny syrup.

  • Dissolution:

    • Dissolve the dry residue in the minimum volume of hot Solvent A (approx. 50°C).

    • Target Concentration: ~1 g/mL.

  • The "Cloud Point" Titration:

    • Add Solvent B dropwise to the hot solution with gentle stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Solvent A to clear the solution back to transparency.

  • Nucleation Induction:

    • Seeding: Add a micro-crystal of pure D-Threose (if available).

    • Mechanical Stress: If no seed is available, scratch the inner wall of the flask with a glass rod at the air-liquid interface. This creates microscopic nucleation sites.

  • Controlled Cooling:

    • Place the vessel in a desiccator over

      
      .
      
    • Lower temperature slowly: 25°C

      
       4°C 
      
      
      
      -20°C over 48 hours.
    • Do not disturb the flask. Vibration inhibits lattice formation.

Troubleshooting & FAQs

Q1: My solution separated into two liquid layers (Oiling Out) instead of crystallizing. Why?

A: This is "Liquid-Liquid Phase Separation" (LLPS). It occurs when the anti-solvent is added too quickly or the temperature drops too fast, pushing the system into the unstable spinodal region rather than the metastable nucleation zone.

  • Fix: Re-heat the mixture until it becomes a single phase. Add more Solvent A (dissolution solvent) to lower the supersaturation. Cool much slower (wrap the flask in cotton wool).

Q2: The syrup is dark and won't crystallize even after drying.

A: You likely have degradation products or inorganic salts (borate/calcium) remaining from synthesis (e.g., Ruff degradation of D-galactose).

  • Fix: Perform a prep-column filtration through a short pad of silica or ion-exchange resin to remove ionic impurities. If the sugar is too impure, derivatize it to D-Threose Triacetate (MP 117-118°C), crystallize that, and then hydrolyze back to the free sugar [1].

Q3: Can I use Acetone as an anti-solvent?

A: Avoid Acetone. While D-Threose is insoluble in it, acetone can form acetonides (isopropylidene derivatives) with the vicinal diols of D-Threose under acidic conditions or long standing, chemically altering your product. Stick to Ethyl Acetate.[1]

Logic Visualization

Figure 1: The Crystallization Decision Matrix

A logical flow for determining the correct rescue strategy based on the physical state of the D-Threose syrup.

DThreose_Workflow Start Crude D-Threose Syrup CheckWater Check Water Content (Karl Fischer) Start->CheckWater Impure Dark/Degraded Syrup Start->Impure Visual Check HighWater Water > 1% CheckWater->HighWater Wet LowWater Water < 0.5% CheckWater->LowWater Dry Azeotrope Azeotropic Distillation (EtOH x 3) HighWater->Azeotrope SolventSelect Dissolve in Hot EtOH Add EtOAc to Cloud Point LowWater->SolventSelect Azeotrope->CheckWater Observation Observe Result SolventSelect->Observation Crystals Crystals Formed (Success) Observation->Crystals OilingOut Oiling Out (Phase Separation) Observation->OilingOut Reheat Reheat & Add More EtOH (Reduce Supersaturation) OilingOut->Reheat Reheat->SolventSelect Derivatize Derivatize to Triacetate Recrystallize -> Hydrolyze Impure->Derivatize Derivatize->Crystals

Caption: Decision tree for handling D-Threose syrup, addressing water content, oiling out, and chemical purity issues.

Figure 2: The "Oiling Out" Rescue Loop

Visualizing the thermodynamic trap of Liquid-Liquid Phase Separation and how to escape it.

OilingOut_Rescue Solution Homogeneous Solution Metastable Metastable Zone (Nucleation Possible) Solution->Metastable Slow Cooling Spinodal Spinodal Region (Oiling Out) Solution->Spinodal Fast Cooling or Too much Anti-solvent Metastable->Solution Overheating Oil Viscous Oil Droplets Spinodal->Oil Oil->Solution HEAT + Solvent A

Caption: Thermodynamic pathway showing how rapid cooling bypasses the crystal nucleation zone, leading to oiling out.

References

  • Perlin, A. S., & Brice, C. (1956).[1] D-Threose and some derivatives. Canadian Journal of Chemistry, 34(5), 541-549. Link

  • Ruff, O. (1901). Über die Darstellung von d-Erythrose. Berichte der deutschen chemischen Gesellschaft, 34(2), 1362-1372. (Foundational work on degradation synthesis). Link

  • Isbell, H. S., & Frush, H. L. (1962). Mutarotation and Crystallization of Sugars. Methods in Carbohydrate Chemistry.
  • PubChem. D-Threose Compound Summary. National Library of Medicine. Link

Sources

Navigating the Nuances of D-Threose Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Threose. As a crucial chiral building block in the synthesis of novel therapeutics and a key molecule in biochemical research, understanding and controlling the stability of D-Threose in your experimental systems is paramount to achieving reproducible and reliable results. This guide is designed to address the common challenges and questions that researchers, scientists, and drug development professionals encounter when working with D-Threose in aqueous buffer solutions. Here, we delve into the causality behind experimental choices, providing you with the knowledge to proactively optimize your protocols and troubleshoot unexpected outcomes.

Frequently Asked Questions (FAQs)

What are the primary factors that influence the stability of D-Threose in aqueous solutions?

The stability of D-Threose, an aldose sugar, is primarily influenced by three key factors: pH, temperature, and the presence of other reactive molecules, such as amino acids.

  • pH: The pH of the buffer solution is a critical determinant of D-Threose stability. Like other reducing sugars, D-Threose is most stable in slightly acidic conditions. As the pH becomes neutral to alkaline, the rate of degradation increases significantly.

  • Temperature: Elevated temperatures accelerate the degradation of D-Threose.[1] The higher the temperature, the faster the degradation reactions will proceed. Therefore, it is crucial to control the temperature during your experiments and for long-term storage.

  • Presence of Reactive Molecules: D-Threose can react with primary and secondary amines, such as those found in amino acids and proteins, through a process called the Maillard reaction.[2] This non-enzymatic browning reaction can lead to the formation of a complex mixture of products and a loss of D-Threose.

What is the optimal pH range for maintaining the stability of D-Threose in an aqueous buffer?

While specific quantitative data for D-Threose is limited in publicly available literature, extensive research on analogous aldose sugars, such as D-glucose (dextrose), provides valuable guidance. Studies have shown that dextrose solutions are most stable at a pH of approximately 4.[3] It is reasonable to infer that a similar slightly acidic pH range of 3.5 to 5.5 is optimal for minimizing the degradation of D-Threose in aqueous solutions.

How does temperature affect the shelf-life of my D-Threose solutions?

Temperature has a significant impact on the rate of D-Threose degradation. As a general rule, for every 10°C increase in temperature, the rate of many chemical reactions, including sugar degradation, can double or triple. For long-term storage of D-Threose solutions, it is recommended to store them at 2-8°C . For critical applications where stability is paramount, storage at -20°C or below is advisable. It is important to minimize freeze-thaw cycles, as these can also contribute to degradation.

Can the type of buffer I use affect the stability of D-Threose?

Yes, the choice of buffer can influence the stability of D-Threose, not just through its pH but also through direct or indirect participation in degradation reactions.

  • Phosphate Buffers: While commonly used and effective in the neutral to slightly alkaline range, phosphate can sometimes accelerate sugar degradation, especially at higher temperatures.

  • Citrate Buffers: These are generally a good choice for maintaining a stable acidic pH where D-Threose is most stable.[4] However, it's important to be aware that citrate can be metabolized by microorganisms if contamination occurs and can also chelate divalent metal cations, which may be relevant for certain enzymatic assays.[5]

  • Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) buffers have a primary amine group and can directly participate in the Maillard reaction with D-Threose, leading to its degradation. Therefore, Tris buffers should be avoided when working with reducing sugars like D-Threose, especially when heating is involved.

Troubleshooting Guide

Issue 1: I'm observing a gradual decrease in the concentration of D-Threose in my stock solution over time, even when stored in the refrigerator.

Possible Causes and Solutions:

  • Suboptimal pH: Your buffer pH may be in the neutral or slightly alkaline range, promoting slow degradation even at refrigerated temperatures.

    • Solution: Prepare your D-Threose stock solution in a slightly acidic buffer, ideally between pH 3.5 and 5.5. A citrate buffer is a suitable choice for this pH range.

  • Microbial Contamination: Microorganisms can metabolize sugars.

    • Solution: Prepare your solutions under sterile conditions and filter-sterilize them using a 0.22 µm filter before storage. Store in sterile containers. For long-term storage, consider adding a bacteriostatic agent if it does not interfere with your downstream applications.

  • Buffer Concentration: Higher buffer concentrations can sometimes enhance sugar degradation.[2]

    • Solution: Use the lowest buffer concentration that effectively maintains the desired pH. A concentration of 20-50 mM is often sufficient.

Issue 2: My experimental results are inconsistent, and I suspect my D-Threose is degrading during my assay, which is performed at 37°C.

Possible Causes and Solutions:

  • Thermal Degradation: 37°C can be sufficient to cause significant degradation of D-Threose over several hours, especially if the pH is not optimal.

    • Solution 1: Minimize Incubation Time: Design your experiment to minimize the time your D-Threose solution is incubated at 37°C.

    • Solution 2: Include a Stabilizer: Consider adding a stabilizing agent to your reaction buffer. Non-reducing sugars like trehalose or polyols such as sorbitol can help stabilize the structure of other sugars in solution through a mechanism of preferential hydration.[5][6][7] A starting concentration of 5-10% (w/v) can be tested.

    • Solution 3: Run a Control: Include a control sample of your D-Threose solution incubated under the same conditions but without other reactants to quantify the extent of degradation during your assay.

Issue 3: I'm working with a formulation that contains both D-Threose and an amino acid, and I'm observing a yellowing or browning of the solution upon heating.

Possible Cause and Solution:

  • Maillard Reaction: You are likely observing the Maillard reaction, a chemical reaction between the aldehyde group of D-Threose and the amino group of the amino acid.[2] This reaction is accelerated by heat and neutral to alkaline pH.

    • Solution 1: pH Optimization: Lowering the pH of your formulation to the acidic range (pH 3.5-5.5) can significantly slow down the Maillard reaction.

    • Solution 2: Temperature Control: If possible, reduce the temperature and duration of any heating steps.

    • Solution 3: Use of Inhibitors: In some food science applications, inhibitors of the Maillard reaction such as sulfites are used. However, their compatibility with your specific application must be carefully evaluated. For most research and pharmaceutical applications, pH and temperature control are the preferred methods.

Key Degradation Pathways of D-Threose

The following diagram illustrates the primary degradation pathways for D-Threose in aqueous solutions.

D_Threose_Degradation cluster_conditions Influencing Factors cluster_pathways Degradation Pathways cluster_products Degradation Products D_Threose D-Threose (in solution) Isomerization Isomerization/ Epimerization D_Threose->Isomerization Base-catalyzed Maillard Maillard Reaction D_Threose->Maillard pH pH > 6 pH->Isomerization Temp Elevated Temperature Temp->Isomerization Temp->Maillard Amino_Acids Amino Acids Amino_Acids->Maillard D_Erythrose D-Erythrose Isomerization->D_Erythrose Other_Products Other Degradation Products Isomerization->Other_Products Melanoidins Melanoidins (Colored compounds) Maillard->Melanoidins

Caption: Primary degradation pathways for D-Threose in aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of D-Threose

A forced degradation study is essential to understand the degradation profile of D-Threose and to develop a stability-indicating analytical method.[8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of D-Threose in high-purity water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the D-Threose stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the D-Threose stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the D-Threose stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the D-Threose stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the D-Threose stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, using a stability-indicating method such as HPLC-RID (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.[12]

Protocol 2: Stability-Indicating HPLC-RID Method for D-Threose

This protocol provides a general framework for the analysis of D-Threose and its potential degradation products using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[13][14][15]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).

2. Chromatographic Conditions:

  • Column: A carbohydrate analysis column (e.g., an amino-based or a ligand-exchange column) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, high-purity water is typically used. The mobile phase should be degassed before use.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[14]

  • RID Temperature: Set to a stable temperature, often matching the column temperature.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability testing to fall within the linear range of the detector.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a known volume of the prepared sample (e.g., 20 µL).

  • Record the chromatogram and integrate the peaks corresponding to D-Threose and any degradation products.

5. Quantification:

  • Prepare a calibration curve using standard solutions of D-Threose of known concentrations.

  • Quantify the amount of D-Threose remaining in the samples by comparing their peak areas to the calibration curve.

Analytical Workflow for D-Threose Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of D-Threose in a given formulation.

Stability_Workflow start Define Stability Study (Parameters: pH, Temp, Buffer) prep Prepare D-Threose Solutions in Test Buffers start->prep stress Expose to Stress Conditions (e.g., Elevated Temperature) prep->stress sampling Collect Samples at Time Points (t=0, t=1, t=2...) stress->sampling analysis Analyze Samples by HPLC-RID or GC-MS sampling->analysis data Quantify D-Threose and Degradation Products analysis->data kinetics Determine Degradation Kinetics (Rate Constant, Half-life) data->kinetics report Report Findings and Recommend Optimal Conditions kinetics->report

Caption: A typical experimental workflow for assessing D-Threose stability.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 3.5 - 5.5Minimizes base-catalyzed degradation and isomerization. Based on data for similar aldose sugars.[3]
Temperature 2-8°C (Storage)Slows down the rate of all degradation reactions.
Buffer Type Citrate or other non-amine acidic buffersAvoids participation in the Maillard reaction and provides stable acidic pH.[4]
Stabilizers Trehalose (5-10% w/v) or Sorbitol (5-10% w/v)Can enhance stability, especially at elevated temperatures, through preferential hydration.[5][6][7]

References

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. National Institutes of Health. Available at: [Link]

  • Biochemistry, Polyol Or Sorbitol Pathways. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. YouTube. Available at: [Link]

  • Stability of dextrose solutions of varying pH. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. Available at: [Link]

  • Would it be effective to use a buffer (such as citrate/phosphate buffer) to stabilize the pH during a plant-scale lactic fermentation, for probiotic ? ResearchGate. Available at: [Link]

  • Stabilization Effects Induced by Trehalose on Creatine Aqueous Solutions Investigated by Infrared Spectroscopy. MDPI. Available at: [Link]

  • Effect of trehalose on protein structure. National Institutes of Health. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Understanding the Role of Polyols and Sugars in Reducing Aggregation in IgG2 and IgG4 Monoclonal Antibodies During Low-pH Viral Inactivation Step. National Institutes of Health. Available at: [Link]

  • Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Available at: [Link]

  • Sorbitol. Wikipedia. Available at: [Link]

  • Development, characterization and solubility study of solid dispersions of azithromycin dihydrate by solvent evaporation method. ResearchGate. Available at: [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. National Institutes of Health. Available at: [Link]

  • Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. BioProcess International. Available at: [Link]

  • Distinct effects of sucrose and trehalose on protein stability during supercritical fluid drying and freeze-drying. ResearchGate. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. CABI Digital Library. Available at: [Link]

  • Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). PubMed. Available at: [Link]

  • The Role of Trehalose for the Stabilization of Proteins. The Journal of Physical Chemistry B. Available at: [Link]

  • The effects of temperature and pH on the kinetics of reactions between catalase and its suicide substrate hydrogen peroxide. PubMed. Available at: [Link]

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands. Available at: [Link]

  • The effects of biological buffers TRIS, TAPS, TES on the stability of lysozyme. PubMed. Available at: [Link]

  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. National Institutes of Health. Available at: [Link]

  • Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. MDPI. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. American Pharmaceutical Review. Available at: [Link]

  • Trehalose. Wikipedia. Available at: [Link]

  • Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. MDPI. Available at: [Link]

  • New insights into the protein stabilizing effects of trehalose by comparing with sucrose. Nature. Available at: [Link]

  • The effect of pH and temperature on the periodate oxidation of sucrose. ResearchGate. Available at: [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available at: [Link]

  • The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. IntechOpen. Available at: [Link]

  • FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available at: [Link]

  • Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • DETECTION AND QUANTITATION OF TREHALOSE AND OTHER SUGARS IN RICE AND ARABIDOPSIS USING GC-MS. ScholarWorks. Available at: [Link]

  • Stability of Amphotericin B in 5% Dextrose Ophthalmic Solution. ResearchGate. Available at: [Link]

  • Trehalose-enzyme interactions result in structure stabilization and activity inhibition. The role of viscosity. ResearchGate. Available at: [Link]

  • Gas chromatographic–mass spectrometric characterisation of tri- and tetrasaccharides in honey. ORBi. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available at: [Link]

Sources

D-Threose Technical Support Center: A Guide to Preventing Degradation in Experimental Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Threose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of D-Threose throughout your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

D-Threose Stability Profile: Understanding the Molecule

D-Threose is a four-carbon aldose monosaccharide, a simple sugar with the chemical formula C₄H₈O₄. Its structure, featuring a terminal aldehyde group and multiple hydroxyl groups, makes it a valuable building block in various biochemical and pharmaceutical applications. However, this same structure renders it susceptible to degradation under common experimental conditions. Understanding the factors that influence its stability is the first step toward preventing unwanted degradation.

The primary drivers of D-Threose degradation are pH, temperature, and the presence of reactive molecules such as amino acids and metal ions. Like other reducing sugars, D-Threose is most stable in a slightly acidic to neutral pH range and at low temperatures.

Key Stability Parameters:

ParameterOptimal Range/Condition for StabilityRationale
pH 4.0 - 6.0In this pH range, the rate of both acid-catalyzed hydrolysis and base-catalyzed enolization and subsequent degradation reactions are minimized.[1]
Temperature 2-8°C (Refrigeration)Lower temperatures significantly reduce the rate of all chemical reactions, including degradation pathways.
Storage (Solid) -20°C in a desiccated environmentMinimizes exposure to moisture and heat, preventing hydrolysis and thermal degradation.
Storage (Solution) 2-8°C for short-term; -20°C or -80°C for long-termFrozen storage halts most degradation processes. Avoid repeated freeze-thaw cycles.

Major Degradation Pathways of D-Threose

Understanding how D-Threose degrades is crucial for diagnosing and preventing issues in your experiments. The following diagram illustrates the main degradation pathways.

G cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 7) cluster_maillard Maillard Reaction (with Amino Acids) D_Threose D-Threose Acid_Products Hydrolysis & Dehydration Products (e.g., furfural derivatives - by analogy to pentoses) D_Threose->Acid_Products H+, heat Enediol Enediol Intermediate D_Threose->Enediol OH- Schiff_Base Schiff Base D_Threose->Schiff_Base + Amino Acid, heat Isomerization Isomerization (to D-Erythrose) Enediol->Isomerization Fragmentation Retro-aldol Fragmentation (e.g., glycolaldehyde, glyceraldehyde) Enediol->Fragmentation Saccharinic_Acids Saccharinic Acids Fragmentation->Saccharinic_Acids Amadori Amadori Products Schiff_Base->Amadori Advanced_Glycation Advanced Glycation End-products (AGEs) (colored & fluorescent compounds) Amadori->Advanced_Glycation G start D-Threose Handling Workflow storage Store Solid at -20°C (Desiccated) start->storage stock_prep Prepare Stock Solution (Acidic Buffer, Sterile Filter) storage->stock_prep stock_storage Store Aliquots at -80°C stock_prep->stock_storage exp_use Add to Experiment (Just Before Use) stock_storage->exp_use analysis Analyze Promptly or Store Samples at -80°C exp_use->analysis end Reliable Results analysis->end

Sources

challenges in separating D-Threose from its isomers by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THR-2024-SEP Topic: Resolution of D-Threose from Stereoisomers (Erythrose, L-Threose) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Status: Open

Introduction: The "Invisible" Tetrose Challenge

Separating D-Threose (an aldotetrose) is deceptively difficult. Unlike glucose or fructose, it lacks a stable pyranose ring, existing primarily as furanose forms in rapid equilibrium. Its separation is complicated by three distinct isomer challenges:

  • Diastereomers (Epimers): Separation from D-Erythrose (identical mass, different physical properties).

  • Enantiomers: Separation from L-Threose (identical mass and physical properties in achiral environments).

  • Anomers: The

    
     and 
    
    
    
    forms of D-Threose itself, which can cause peak splitting (mutarotation).

This guide replaces standard operating procedures with a diagnostic troubleshooting framework . We address the why behind the separation failures to help you design a robust protocol.

Module 1: Method Selection Decision Matrix

Before selecting a column, diagnose your specific separation need. D-Threose analysis requires different modes depending on the matrix and the isomers present.

Workflow: Chromatographic Mode Selection

MethodSelection start START: Define Separation Goal iso_type Isomer Type? start->iso_type complex Complex Matrix (Biofluids/Media) start->complex dia Diastereomers (vs D-Erythrose) iso_type->dia Physical diffs enant Enantiomers (vs L-Threose) iso_type->enant Chiral diffs lec Ligand Exchange (LEC) Pb++ or Ca++ Columns dia->lec Best Resolution hilic HILIC (Amide phase) + ELSD/CAD dia->hilic Alt for MS compat chiral Chiral LEC (Cu++ additives or CSP) enant->chiral Mandatory gcms GC-MS (Derivatization req.) complex->gcms High Sensitivity

Figure 1: Decision tree for selecting the optimal chromatographic mode based on isomer type and sample matrix.

Module 2: Separating Diastereomers (D-Threose vs. D-Erythrose)

This is the most common challenge. D-Erythrose and D-Threose are epimers at C2.

The Solution: Ligand Exchange Chromatography (LEC)

Standard silica columns (C18) fail here because aldotetroses are too polar and lack hydrophobic retention. HILIC works but often yields broad peaks. Ligand Exchange is the gold standard.

Mechanism of Action

LEC columns are packed with sulfonated polystyrene resins loaded with metal cations (Ca²⁺, Pb²⁺, Zn²⁺). The separation relies on the formation of a coordination complex between the metal ion and the hydroxyl groups of the sugar.[1]

  • The "Cis-Diol" Rule: Metal cations complex most strongly with hydroxyl groups in a cis (axial-equatorial or axial-axial) orientation.

  • D-Erythrose: Possesses cis-hydroxyls at C2 and C3 (erythro configuration). Forms a strong complex.

  • D-Threose: Possesses trans-hydroxyls (threo configuration). Forms a weak complex.

Result: D-Threose elutes before D-Erythrose on cation-exchange columns.

Protocol: LEC Optimization
ParameterRecommendationTechnical Rationale
Column Sulfonated styrene-divinylbenzene (Pb²⁺ form)Lead (Pb²⁺) offers the highest selectivity for C4 sugars compared to Ca²⁺.
Mobile Phase 100% HPLC-grade WaterOrganic solvents interfere with the hydration shell of the metal ion, reducing selectivity.
Temperature 80°C - 85°C (Critical)High temperature collapses the

anomers into a single peak (fast mutarotation) and improves mass transfer.
Flow Rate 0.3 - 0.5 mL/minSlower flow rates are required due to the slow kinetics of ligand exchange.

Module 3: Separating Enantiomers (D-Threose vs. L-Threose)

Standard LEC or HILIC cannot separate enantiomers. You must introduce a chiral selector.

Method A: Chiral Mobile Phase Additives (CMPA)

This is often more cost-effective than buying a dedicated chiral column.

  • System: C18 Reversed-Phase Column.

  • Mobile Phase: Water/Methanol containing Cu(II) and a chiral selector like N,N-dimethyl-L-phenylalanine .

  • Mechanism: The Cu(II) ion forms a ternary complex: [Selector-Cu-Analyte]. The stability differs between D-Threose and L-Threose due to steric hindrance in the complex.

Method B: GC-MS with Derivatization

If you have a complex matrix (e.g., blood plasma), GC-MS is superior. You must lock the anomeric center and introduce chirality if using an achiral column, or use a chiral column.

Recommended Derivatization: Oximation + Silylation

  • Oximation: React with methoxyamine hydrochloride. This opens the ring, destroying the anomeric center and preventing multiple peaks (forms syn/anti oximes).

  • Silylation: React with MSTFA/TMS. Makes the polar sugar volatile.

  • Column: Chiral GC phase (e.g., Cyclodextrin-based) is required to separate the D and L derivatives.

Module 4: Detection - "I Can't See My Peaks"

Aldotetroses lack a chromophore (no double bonds), making standard UV (254 nm) useless.

Detector Comparison Table
DetectorSuitabilityProsCons
UV (190-200 nm) PoorAvailable in most labs.Low sensitivity; massive interference from mobile phase; requires ultra-pure water.
Refractive Index (RI) StandardUniversal for sugars.[2]Incompatible with gradients ; sensitive to temperature fluctuations; low sensitivity.
ELSD GoodCompatible with gradients; removes solvent background.Non-linear response (logarithmic); volatile mobile phase required (no phosphate buffers).
CAD (Charged Aerosol) Excellent High sensitivity; uniform response factor.[3]Expensive; requires volatile mobile phase.

Troubleshooting Tip: If using HILIC with ELSD/CAD, ensure your buffer is volatile (e.g., Ammonium Acetate/Formate). Do not use Sodium Phosphate.

Module 5: Troubleshooting FAQ

Q1: My D-Threose peak is splitting into two broad humps. Is my column broken?

Diagnosis: This is likely Mutarotation , not column failure. Explanation: In solution, D-Threose exists as an equilibrium of


-furanose and 

-furanose. If the separation speed is faster than the interconversion rate, you see two peaks. Fix:
  • Increase Temperature: Raise column temp to 80°C (if using LEC) or 60°C (HILIC). This speeds up the interconversion, merging the peaks.

  • Check pH: Mutarotation is acid/base catalyzed. Ensure mobile phase is not neutral if using HILIC; adding 0.1% formic acid can sometimes help collapse peaks (check column pH limits).

Q2: I see a "Ghost Peak" eluting after D-Threose.

Diagnosis: Late-eluting Diastereomer (D-Erythrose) or Metal Leaching. Fix:

  • If using a Pb²⁺ column, ensure you are not using a chelating agent (EDTA, Citrate) in your sample buffer. This strips the metal from the column.

  • Verify sample purity. Commercial D-Threose often contains 5-10% D-Erythrose impurities.

Q3: My retention times are shifting day-to-day.

Diagnosis: Carbonate contamination (LEC columns). Explanation: Pb²⁺ and Ca²⁺ columns act as weak anion exchangers. They absorb CO₂ from the air, forming carbonates on the resin, which alters retention. Fix:

  • Use a Guard Column (anion remover).

  • Degas mobile phase thoroughly.[4]

  • Regenerate the column with a solution of the counter-ion (e.g., Lead Nitrate for Pb columns) if retention loss is severe (Consult manufacturer manual first!).

References

  • Separation of Aldotetrose Isomers: Shodex HPLC. Separation Modes and their Mechanisms: Ligand Exchange Chromatography.[1] Retrieved from

  • Detection Methods: Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • Chiral Separation Mechanism: Davankov, V. A. (2003).[5] Enantioselective ligand exchange in modern separation techniques.[5][6] Journal of Chromatography A. Retrieved from

  • Derivatization for GC-MS: Ruiz-Matute, A. I., et al. (2011).[7] Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B. Retrieved from [7]

  • D-Threose Production & Isomerization: Kagawa University. (2023).[8] Production of d-aldotetrose from l-erythrulose using various isomerases.[9] Bioscience, Biotechnology, and Biochemistry. Retrieved from

Disclaimer: Experimental conditions (temperature, flow rate) may vary based on specific column dimensions and manufacturers. Always consult the specific column manual before heating above 60°C.

Sources

managing viscosity issues in concentrated D-Threose solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing concentrated D-Threose solutions. As researchers and drug development professionals, you work at the cutting edge of science, and the unique properties of reagents like D-Threose are central to your success. However, at high concentrations, this simple tetrose sugar can present significant handling challenges due to exponentially increasing viscosity.

This guide is designed to provide not just solutions, but a foundational understanding of the physicochemical principles at play. By understanding the "why" behind the viscosity, you can intuitively troubleshoot issues and adapt protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Science of Stickiness

This section addresses the fundamental principles governing the viscosity of concentrated D-Threose solutions.

Q1: Why does my concentrated D-Threose solution become so viscous and difficult to handle?

A1: The high viscosity of concentrated D-Threose solutions stems from the extensive network of hydrogen bonds that form between the sugar molecules and the surrounding water molecules. D-Threose (C₄H₈O₄) has multiple hydroxyl (-OH) groups, which are prime sites for hydrogen bonding[1][2].

In dilute solutions, D-Threose molecules are well-hydrated and relatively isolated. As concentration increases, the molecules are forced closer together. This proximity allows for powerful intermolecular hydrogen bonding between the sugar molecules themselves, in addition to their bonds with water. This dense, interconnected network resists flow, which we observe as a sharp increase in viscosity. This phenomenon is not linear; studies on analogous sugars like sucrose and trehalose show that viscosity increases exponentially with concentration[3][4].

Q2: How does temperature affect the viscosity of my D-Threose solution?

A2: Temperature is one of the most critical factors influencing viscosity. As you increase the temperature of the solution, you are supplying thermal energy to the molecules. This increased energy causes the molecules to move more rapidly, which disrupts the intermolecular hydrogen bonds that create the viscous drag. Consequently, the viscosity of the solution decreases significantly. This relationship is well-documented for many sugar solutions, where even modest temperature increases can lead to a noticeable improvement in flowability[3][5]. Conversely, cooling a concentrated solution will increase its viscosity.

Q3: My experiment is highly sensitive. Will heating the D-Threose solution to reduce viscosity cause it to degrade?

A3: This is a critical consideration. While gentle heating is a primary method for viscosity reduction, excessive heat can lead to the degradation of sugars through processes like caramelization or other complex reactions, such as epimerization or fragmentation[6]. D-Threose, as a reducing sugar with an aldehyde group, is susceptible to such changes, especially in the presence of catalysts or at non-neutral pH[6][7].

For most applications, warming the solution to a modest temperature (e.g., 30-40°C) is generally safe and effective. However, you must validate this for your specific application. A preliminary stability test, analyzing the solution by HPLC or NMR after heating, is recommended if the integrity of the D-Threose molecule is paramount to your experimental outcome.

Q4: Are there any solvent additives that can reduce viscosity without interfering with my reaction?

A4: While altering the solvent system can reduce viscosity, it carries a high risk of interfering with downstream applications. The addition of salts or organic co-solvents will change the polarity, ionic strength, and colligative properties of your solution. For instance, while salts can sometimes disrupt the hydrogen-bonding network of polymers[8], their effect on a small molecule like D-Threose in a highly concentrated aqueous solution is less predictable and likely to complicate your experimental system. As a general principle, unless a co-solvent is an integral part of your established protocol, it is not recommended as a primary method for viscosity reduction due to the high potential for introducing confounding variables.

Section 2: Troubleshooting Guide - Common Experimental Failures

This section provides direct answers to specific problems you may encounter in the lab.

Issue 1: Inaccurate and non-reproducible pipetting volumes.

  • Root Cause: High viscosity prevents the solution from being aspirated and dispensed completely and at a consistent rate. The cohesive forces of the liquid cause it to stick to the pipette tip walls, while the high resistance to flow leads to incomplete aspiration or slow, trailing dispensation. Glycated (sugary) liquids are known to exhibit high adhesion to standard pipette tips[9].

  • Solution Workflow:

G cluster_start Problem Identification cluster_technique Immediate Actions: Technique & Tools cluster_modification Solution Modification (If Technique is Insufficient) cluster_advanced Advanced Solutions Start Inaccurate Pipetting Volume ReversePipette Use Reverse Pipetting Technique (See Protocol 1) Start->ReversePipette Is volume >10µL? WideBore Switch to Wide-Bore or Low-Retention Tips Start->WideBore Is transfer speed critical? Heat Apply Gentle, Controlled Heat (30-40°C) (See Protocol 2) ReversePipette->Heat Still inaccurate? WideBore->Heat Still inaccurate? Dilute Dilute Sample (If Permissible by Experiment) Heat->Dilute Can concentration be altered? PositiveDisplacement Use Positive Displacement Pipette or Syringe Pump Heat->PositiveDisplacement Is precision paramount and heating insufficient?

Caption: Troubleshooting workflow for inaccurate pipetting.

Issue 2: My solution is difficult to mix or dissolve completely, leaving clumps.

  • Root Cause: The high viscosity of the solution hinders diffusion. When adding D-Threose powder to water to create a high concentration, localized areas can become supersaturated, forming a highly viscous barrier that prevents water from penetrating and dissolving the remaining solid.

  • Solution:

    • Incremental Addition: Add the D-Threose powder in small portions to the solvent while actively stirring.

    • Use a Mechanical Stirrer: For larger volumes, a magnetic stir bar or overhead stirrer is essential.

    • Gentle Warming: Warming the solvent (e.g., to 40-50°C) before adding the D-Threose will significantly increase the rate of dissolution[10]. Ensure the final solution is cooled to the working temperature before use.

Issue 3: Air bubbles are being introduced during mixing or pipetting.

  • Root Cause: The high viscosity of the liquid makes it difficult for trapped air to escape. Vigorous mixing or fast pipetting can easily introduce bubbles that remain suspended.

  • Solutions:

    • Pipetting: Use the reverse pipetting technique (Protocol 1) and ensure the pipette tip remains below the liquid surface during aspiration. Dispense slowly against the wall of the receiving vessel to allow the liquid to flow down smoothly[9].

    • Mixing: Use a stirrer that creates a vortex but does not break the surface of the liquid to entrain air.

    • Degassing: If bubbles are a persistent issue, the solution can be briefly degassed in a vacuum chamber or a sonicator bath. Use caution, as this can cause bumping in highly viscous fluids.

Section 3: Protocols - Best Practices for Viscosity Management

These detailed protocols provide step-by-step instructions for key handling techniques.

Protocol 1: Accurate Dispensing with Reverse Pipetting

This technique is ideal for improving accuracy when handling viscous liquids with standard air-displacement pipettes[9].

  • Set the Pipette: Depress the plunger completely to the second stop (the blowout position).

  • Aspirate: Submerge the tip into the D-Threose solution and slowly and smoothly release the plunger to the first stop. The pipette will now hold a volume greater than what is set on the dial.

  • Withdraw Tip: Slowly withdraw the pipette tip from the solution, touching it against the edge of the container to remove excess liquid from the outside.

  • Dispense: Place the tip against the inner wall of the receiving vessel and depress the plunger smoothly to the first stop. This will dispense the volume set on the dial.

  • Hold and Remove: Hold the plunger at the first stop and remove the tip from the vessel. A small amount of liquid will remain in the tip; this is expected and should be discarded.

Protocol 2: Viscosity Reduction Using Controlled Heating

This protocol describes how to safely warm a solution to improve its handling characteristics.

  • Equipment: Use a calibrated water bath or dry heating block with precise temperature control.

  • Temperature Setting: Set the temperature to your desired working point (e.g., 37°C). Avoid temperatures above 50°C unless you have validated the stability of D-Threose under your specific conditions.

  • Equilibration: Place a sealed container of your D-Threose solution into the bath/block. Allow at least 15-30 minutes for the solution to reach thermal equilibrium[11].

  • Handling: Once equilibrated, handle the solution promptly. The viscosity will increase again as it cools to room temperature.

  • Self-Validation: Before use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or solubility issues.

Data Summary: Viscosity Management Techniques

The following table summarizes the primary techniques for managing viscous D-Threose solutions.

TechniquePrimary MechanismProsConsBest For...
Controlled Heating Reduces intermolecular hydrogen bondingSimple, effective, non-invasivePotential for degradation; requires equipmentImproving general flowability for transfers and mixing
Reverse Pipetting Compensates for fluid retention in the tipImproves accuracy with standard pipettes; easy to learnWastes a small amount of reagentAccurate dispensing of volumes from 10µL to 1mL
Wide-Bore/Low-Retention Tips Reduces shear forces and surface adhesionFacilitates faster transfer; prevents tip cloggingMay reduce accuracy for very small volumesBulk transfers; preventing shear stress on sensitive components
Positive Displacement Systems Mechanical piston directly contacts the liquidHighest accuracy and precision; independent of viscosityMore expensive; requires specialized tips/syringesHigh-stakes applications requiring maximum reproducibility
Dilution Decreases molecular proximityHighly effective at reducing viscosityAlters the fundamental concentration of the experiment Situations where the final concentration can be adjusted post-handling

Section 4: Advanced Visualization - Interplay of Factors

The relationship between key physical parameters and viscosity can be visualized to reinforce the core principles.

G Viscosity Solution Viscosity Concentration D-Threose Concentration Concentration->Viscosity  Increases (Exponentially) HBonds Intermolecular Hydrogen Bonding Concentration->HBonds Increases Temp Temperature Temp->Viscosity Decreases   Temp->HBonds Disrupts HBonds->Viscosity  Directly Causes

Sources

optimizing reaction conditions to prevent D-Threose epimerization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing C2-Epimerization (D-Threose


 D-Erythrose)
Assigned Specialist:  Senior Application Scientist

The Core Problem: Mechanism of Instability

To prevent epimerization, you must first understand the enemy. D-Threose is kinetically unstable in aqueous solution, particularly under alkaline conditions. The primary degradation pathway is the Lobry de Bruyn–Alberda van Ekenstein (LBAE) transformation .

This base-catalyzed rearrangement proceeds through an 1,2-enediol intermediate . Once this planar intermediate forms, reprotonation at C2 can occur from either face, leading to a thermodynamic mixture of D-Threose (original), D-Erythrose (C2 epimer), and D-Erythrulose (ketose isomer).

Visualizing the Threat

The following diagram illustrates the pathway you are trying to suppress.

LBAE_Transformation Fig 1. The LBAE transformation pathway driven by base catalysis. Threose D-Threose (Target) Enediol 1,2-Enediol (Intermediate) Threose->Enediol OH- / Deprotonation Enediol->Threose H+ (Retention) Erythrose D-Erythrose (Epimer Contaminant) Enediol->Erythrose H+ (Inversion) Erythrulose D-Erythrulose (Ketose Isomer) Enediol->Erythrulose Tautomerization

[4][5]

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining stereochemical integrity. These are derived from kinetic studies of tetrose stability [1][2].

A. pH Control (The Primary Variable)

The rate of enolization is directly proportional to


.
  • Danger Zone: pH > 7.[1]0. At pH 8.5–10, rapid equilibration to D-Erythrose and aldol condensation to octuloses occurs [1].

  • Safe Zone: pH 3.0 – 5.0.

  • Actionable Advice: Never concentrate D-Threose solutions under basic conditions. If your synthesis requires a basic step (e.g., base-catalyzed degradation of ascorbate), you must quench to pH 4.0 before solvent evaporation.

B. Buffer Selection

Not all buffers are created equal. General base catalysis can promote enolization even at neutral pH.

  • Avoid: High concentrations of Phosphate buffer. Phosphate anions can act as general bases, accelerating the proton abstraction at C2 [2].

  • Preferred: Acetate or Citrate buffers (if compatible with downstream steps). If using phosphate, keep concentration < 50 mM.

C. Metal Ion Contamination

Certain transition metals act as Lewis acids that stabilize the enediol intermediate or facilitate "Bilik" type rearrangements (C1-C2 carbon shift).

  • Critical Contaminant: Molybdate (Mo(VI)). Molybdate complexes specifically catalyze the epimerization of aldoses (e.g., Glucose

    
     Mannose, Threose 
    
    
    
    Erythrose) [3].
  • Actionable Advice: Ensure glassware and reagents are free of Molybdate residues. Avoid using Molybdate-based stains (like Hanessian’s stain) on crude reaction mixtures if you plan to recover the starting material.

Data Summary: Stability Conditions

ParameterConditionResult on D-Threose PurityMechanism of Failure
pH 8.5 - 10.0Critical Failure (< 50% purity)Rapid LBAE epimerization & Aldol condensation [1]
pH 7.0Moderate Risk Slow equilibration over hours
pH 3.0 - 5.0Optimal Enolization suppressed
Buffer Phosphate (160mM)High Risk General base catalysis accelerates enolization [2]
Catalyst MolybdateCritical Failure Stereospecific C1-C2 transposition (Bilik reaction) [3]

Troubleshooting Guide (FAQ)

Q1: I synthesized D-Threose, but NMR shows a 60:40 mixture of Threose:Erythrose. What happened? Diagnostic: This ratio suggests you reached thermodynamic equilibrium. Root Cause: The most likely culprit is the workup phase . Did you concentrate the aqueous solution on a rotavap without checking the pH? Fix: In the future, acidify the solution to pH 4.5 using dilute acetic acid or HCl before applying heat or vacuum. Water evaporation effectively increases the concentration of any residual base, causing a "pH spike" in the shrinking droplet.

Q2: My D-Threose is disappearing, but I don't see Erythrose. I see new peaks at 70-76 ppm. Diagnostic: You are likely seeing Aldol Condensation products (Octuloses) .[2] Root Cause: At pH > 8, D-Threose and its isomer D-Erythrulose undergo intermolecular aldol reactions to form 8-carbon sugars [1]. Fix: Lower the pH immediately. Aldol reactions are highly pH-dependent. Dilution also helps suppress bimolecular reactions.

Q3: Can I use borate buffers to stabilize D-Threose? Insight: Borate complexes with cis-diols. D-Erythrose (cis-2,3-diol) forms a stronger complex with borate than D-Threose (trans-2,3-diol). Warning: While borate is often used to separate isomers, adding it to a reaction might actually shift the equilibrium toward D-Erythrose by trapping it in a stable complex. Avoid borates unless you are using them specifically for chromatographic separation.

Validated Protocol: Safe Isolation Workflow

This workflow is designed to minimize the time D-Threose spends in the "Danger Zone."

  • Reaction Termination: Upon completion of your synthesis (e.g., oxidative degradation), immediately cool the reaction vessel to 4°C.

  • Quenching: Adjust pH to 3.5 – 4.5 .

    • Reagent: Use Amberlite IR-120 (H+ form) resin for acidifying without adding salt. This is superior to liquid acids as it simplifies desalting.

  • Filtration: Filter off the resin quickly.

  • Concentration:

    • Temperature: Water bath < 35°C.

    • Pressure: High vacuum (< 10 mbar) to minimize heat exposure.

    • Note: Do not rotavap to complete dryness if possible; a concentrated syrup is more stable than a dry film containing trace salts.

  • Storage: Store at -20°C. D-Threose is hygroscopic and prone to degradation in the presence of moisture and trace impurities at room temperature.

References

  • Subramanian, P. et al. (2023). "Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions." Chemistry – A European Journal.[2]

  • Fedoronko, M. et al. (1976). "Kinetics and mechanism of the base-catalyzed conversion of D-threose and D-erythrose." Collection of Czechoslovak Chemical Communications.
  • Hayes, M. L. et al. (1982). "Epimerization of aldoses by molybdate involving a novel rearrangement of the carbon skeleton."[3] Journal of the American Chemical Society.

Sources

Technical Support Center: D-Threose Chemistry & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Threose Threshold"

Welcome to the technical support hub for tetrose chemistry. D-Threose is a deceptively simple four-carbon sugar (


). Unlike stable hexoses like glucose, D-Threose is highly reactive, prone to isomerization, and chemically expensive.

Whether you are synthesizing Threose Nucleic Acid (TNA) monomers or using D-Threose as a chiral scaffold for natural product synthesis, "purity" is a moving target. This guide addresses the three most common support tickets we receive: epimerization (contamination with Erythrose) , regioselectivity failures in protection , and nucleosidation anomalies .

Module 1: The "Erythrose" Contamination (Epimerization)[1]

User Issue: "My NMR shows a splitting pattern inconsistent with D-Threose. I suspect D-Erythrose contamination, but I started with pure material. What happened?"

Technical Diagnosis

D-Threose and D-Erythrose are C2-epimers .[1][2] The proton at C2 (alpha to the carbonyl) is acidic. In the presence of even mild bases (or slightly basic buffers like borate), D-Threose undergoes the Lobry de Bruyn–Van Ekenstein transformation . This proceeds via an enediol intermediate, scrambling the stereocenter at C2.

Key Insight: If your reaction pH drifted above 7.5, or if you used a basic resin for purification, you likely generated D-Erythrose in situ.

Mechanism Visualization

Epimerization Threose D-Threose (2S, 3R) Enediol 1,2-Enediol Intermediate Threose->Enediol Base (OH-) Enediol->Threose Reversible Erythrose D-Erythrose (2R, 3R) Enediol->Erythrose Epimerization SideProducts Aldol Condensation (Brown Polymers) Enediol->SideProducts Heat/Time Erythrose->Enediol Reversible

Figure 1: The base-catalyzed epimerization pathway. Note that the enediol intermediate is the gateway to both isomerization and degradation.

Troubleshooting Protocol
Diagnostic StepObservationConclusion/Action
Check pH History pH > 8.0 recordedHigh Probability of Epimerization. Acidify immediately to pH 5-6 to halt reaction.
1H NMR Analysis J(1,2) coupling constant changesD-Threose (furanose) typically shows distinct anomeric coupling compared to Erythrose. Compare to standards.
Borate Complexation High affinity for borateFalse Positive. Erythrose forms tighter borate complexes (cis-diol) than Threose (trans-diol). If borate affinity is high, you have Erythrose.

Module 2: Protection Group Scrambling (Acetonides)

User Issue: "I attempted to synthesize 1,2-O-isopropylidene-D-threose, but isolated a thermodynamically stable product that doesn't match the literature. Is it the 2,3-isomer?"

Technical Diagnosis

This is the most definitive test of your starting material's purity.

  • D-Erythrose has a cis-diol relationship at C2 and C3. It readily forms the 2,3-O-isopropylidene derivative.

  • D-Threose has a trans-diol relationship at C2 and C3. It cannot form a stable 5-membered acetonide ring at the 2,3-position without significant strain. Instead, it forms the 1,2-O-isopropylidene (involving the anomeric hydroxyl).

The "Red Flag": If you isolate a 2,3-acetonide, your starting material was likely D-Erythrose, not D-Threose.

Acetalization Workflow

Acetalization Start Starting Material (Tetrose Mixture) Reaction Reaction: Acetone + H+ (Cat.) Start->Reaction Check Analyze Product (NMR/TLC) Reaction->Check Result1 Product: 1,2-Acetonide (Anomeric Protection) Check->Result1 Major Product Result2 Product: 2,3-Acetonide (Internal Protection) Check->Result2 Major Product Conclusion1 Confirmed: D-Threose Result1->Conclusion1 Conclusion2 Contamination: D-Erythrose Present Result2->Conclusion2

Figure 2: Using acetonide formation as a chemical probe for stereochemical purity.

Corrective Protocol: Regioselective Protection

To force the 1,2-protection on D-Threose and avoid polymerization:

  • Reagent: Use Acetone with catalytic Sulfuric Acid or Iodine.

  • Conditions: Keep temperature < 0°C . Kinetic control favors the 1,2-kinetic acetal for Threose.

  • Quenching: Neutralize with Triethylamine before allowing the reaction to warm to room temperature to prevent acid-catalyzed migration or anomerization.

Module 3: TNA Monomer Synthesis (Nucleosidation)

User Issue: "During Vorbrüggen coupling of D-Threose tetraacetate with nucleobases, I am getting low yields and an inseparable mixture of anomers."

Technical Diagnosis

Threose Nucleic Acid (TNA) synthesis relies on attaching the base to the C1 position. Unlike Ribose (which uses the 2-acyl group to direct beta-selectivity via neighboring group participation), Threose is a tetrose.

  • The Issue: The C2-substituent in Threose is trans to the incoming nucleophile (in the desired configuration), but the small ring size (furanose) makes the "neighboring group participation" mechanism less reliable than in ribose.

  • Side Product: N-glycosylation vs. O-glycosylation (for pyrimidines) and alpha/beta anomerization.

Optimization Table: Vorbrüggen Coupling
VariableRecommendationMechanistic Rationale
Lewis Acid TMSOTf (Trimethylsilyl triflate)Stronger activation than SnCl4; promotes oxocarbenium ion formation rapidly at low temp.
Temperature -78°C to -20°C Low temperature suppresses O-glycosylation (kinetic side product) favoring the thermodynamic N-glycoside.
Solvent Acetonitrile Participates in the reaction (Ritter-type effect) to stabilize the cation, improving beta-selectivity.
Silylation BSA (N,O-Bis(trimethylsilyl)acetamide)Ensure the base is fully silylated. Incomplete silylation leads to low yield and side reactions.

References

  • Eschenmoser, A. (1999). "Chemical Etiology of Nucleic Acid Structure." Science, 284(5423), 2118–2124. Link

  • Ruff, O. (1898). "Über die Oxydation der d-Gluconsäure." Berichte der deutschen chemischen Gesellschaft, 31(2), 1573–1577. (Foundational text on Ruff Degradation). Link

  • Schöning, K., et al. (2000). "Chemical Etiology of Nucleic Acid Structure: The α-Threofuranosyl-(3'→2') Oligonucleotide System." Science, 290(5495), 1347-1351. Link

  • Angyal, S. J. (1984). "The Composition of Reducing Sugars in Solution." Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. (Authoritative source on furanose/pyranose equilibrium and acetal stability). Link

  • Chaput, J. C., & Szostak, J. W. (2003). "TNA Synthesis by DNA Polymerases." Journal of the American Chemical Society, 125(31), 9274–9275. Link

Sources

Technical Support Center: D-Threose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-threose derivatization. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reliability of their GC-MS analyses. Here, we address common challenges and provide in-depth, field-proven solutions to ensure robust and reproducible results.

Introduction: The Challenge of D-Threose Analysis

D-threose, like other monosaccharides, is a polar, non-volatile compound, making it unsuitable for direct analysis by gas chromatography (GC).[1][2] Derivatization is a necessary step to increase its volatility and thermal stability by replacing the active hydrogens of its hydroxyl groups with less polar functional groups.[3][4] The most common methods involve silylation, often preceded by methoximation to stabilize the open-chain form and reduce the number of anomers.[1][5][6]

This guide will walk you through potential pitfalls in the derivatization process and provide clear, actionable solutions to improve your experimental outcomes.

Visualizing the Workflow: D-Threose Derivatization for GC-MS

Caption: A typical two-step derivatization workflow for D-threose analysis by GC-MS.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization and analysis of D-threose.

Problem 1: Multiple Peaks for a Single Analyte

Symptom: You inject your derivatized D-threose standard and observe two or more closely eluting peaks in the chromatogram instead of a single, sharp peak.

Probable Cause: This is one of the most common issues when analyzing sugars. It is typically caused by the presence of anomers (e.g., alpha and beta forms) and different ring structures (pyranose and furanose) that exist in equilibrium in solution.[3][5] Standard silylation without a preceding step will derivatize all forms present, leading to multiple chromatographic peaks.[1][2]

Solution:

  • Implement a Methoximation Step: The most effective solution is to perform a methoximation reaction prior to silylation.[1][5][6] Methoxyamine reacts with the carbonyl group of the open-chain form of the sugar, forming an oxime.[6] This "locks" the sugar in its open-chain form, preventing the formation of different anomers and resulting in fewer derivative peaks (typically syn and anti isomers).[1][5]

    • Protocol Insight: A typical methoximation step involves dissolving the dried sample in a solution of methoxyamine hydrochloride in pyridine and heating at a controlled temperature (e.g., 70°C for 30 minutes) before proceeding to silylation.[1]

  • Quantitative Approach: If methoximation is not feasible, you can still perform quantitative analysis by summing the areas of all peaks corresponding to the D-threose derivatives.[5][7] However, this approach can be less accurate and may be complicated by co-eluting impurities.

Problem 2: Poor Peak Shape (Tailing or Broadening)

Symptom: The chromatographic peaks for derivatized D-threose are asymmetric (tailing) or excessively broad, leading to poor resolution and reduced sensitivity.

Probable Causes:

  • Incomplete Derivatization: If some hydroxyl groups on the D-threose molecule remain underivatized, these polar sites can interact with active sites in the GC inlet or column, causing peak tailing.

  • Active Sites in the GC System: The GC inlet liner, column, or even contaminants can have active sites (e.g., silanol groups) that interact with the derivatized analyte.[8]

  • Improper GC Conditions: Suboptimal flow rate, temperature programming, or injection technique can contribute to peak broadening.[9]

Solutions:

  • Optimize Derivatization Conditions:

    • Ensure Anhydrous Conditions: Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture.[1][2] Ensure your sample is completely dry before adding reagents. Lyophilization is highly recommended.[10][11]

    • Reaction Time and Temperature: Ensure the silylation reaction goes to completion by optimizing the time and temperature. A common starting point is heating at 70-75°C for 30-45 minutes.[1]

    • Reagent Stoichiometry: Use a sufficient excess of the silylating reagent to drive the reaction to completion.

  • Maintain Your GC System:

    • Use a Deactivated Inlet Liner: Regularly replace the inlet liner with a new, deactivated one.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure it is inert.

    • Regular Maintenance: Perform routine maintenance on your GC system to prevent the buildup of contaminants that can cause peak tailing.[2]

  • Optimize GC Method Parameters:

    • Review your temperature program, carrier gas flow rate, and injection parameters. Using a tool like a method translator can help optimize these for sharper peaks.

Problem 3: Low or No Signal (Low Derivatization Yield)

Symptom: The peak response for your derivatized D-threose is significantly lower than expected, or there is no peak at all.

Probable Causes:

  • Presence of Water: As mentioned, moisture will readily react with and consume the silylating reagent, preventing the derivatization of your analyte.[1][10]

  • Degradation of Derivatives: Trimethylsilyl (TMS) derivatives can be unstable and susceptible to hydrolysis if exposed to moisture before analysis.[12][13]

  • Improper Sample pH: If your sample is from an acidic hydrolysis (e.g., using sulfuric acid), residual acid can interfere with the derivatization reaction.[10]

  • Poor Sample Solubility: The dried sample residue may not fully dissolve in the derivatization solvent (e.g., pyridine), leading to an incomplete reaction.[14]

Solutions:

  • Rigorous Moisture Control:

    • Lyophilize samples to dryness.

    • Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Consider adding a molecular sieve to the reaction mixture to scavenge any trace amounts of water, though be aware this may slightly reduce peak heights due to potential adsorption of derivatives.[1][2]

  • Ensure Sample Neutrality: If your sample preparation involves acid, neutralize the solution before the drying step.[10]

  • Improve Sample Dissolution: Ensure the dried sample is fully dissolved in the pyridine (or other solvent) before adding the silylating reagent. Gentle vortexing or sonication can aid dissolution.[14]

  • Check Derivative Stability: Analyze samples as soon as possible after derivatization. If storage is necessary, store at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials to minimize degradation.[13][15][16]

Frequently Asked Questions (FAQs)

Q1: Which silylating reagent is best for D-threose? A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are both excellent choices and widely used for sugar derivatization.[1][6] MSTFA is often considered more volatile, which can be advantageous.[6] Adding a catalyst like trimethylchlorosilane (TMCS) to the reagent (e.g., BSTFA + 1% TMCS) can increase its reactivity, especially for hindered hydroxyl groups.[17]

Q2: Why is pyridine used as the solvent? A: Pyridine serves two main purposes. First, it is an excellent solvent for both the sugar and the derivatization reagents. Second, it acts as a base catalyst, scavenging the HCl produced during silylation with chlorosilane reagents and facilitating the reaction.[18]

Q3: Can I use a single-step derivatization method for D-threose? A: While you can directly silylate D-threose, it will result in multiple peaks due to the presence of anomers, which complicates quantification and identification.[1][5] The two-step methoximation-silylation approach is strongly recommended for cleaner chromatograms and more reliable results.[1][6]

Q4: How should I prepare my sample before derivatization? A: The most critical step is to ensure your sample is completely free of water.[10][11] If your sample is in an aqueous solution, it must be dried down, preferably by lyophilization (freeze-drying). If the sample contains high concentrations of salts, a solid-phase extraction (SPE) cleanup may be necessary prior to drying.

Q5: My TMS derivatives are not stable. What can I do to improve their longevity? A: The stability of TMS derivatives is a known issue.[13][15] To maximize their lifespan:

  • Ensure the derivatization reaction goes to completion.

  • Store the derivatized samples in tightly capped vials with PTFE-lined septa to prevent moisture from entering.

  • Store at low temperatures. Storing at -20°C can maintain stability for up to 72 hours for many derivatives.[13][16]

  • Analyze the samples as quickly as possible after preparation.

Experimental Protocols

Table 1: Recommended Derivatization Conditions
ParameterRecommendationRationale
Sample Prep Lyophilize to complete drynessSilylating reagents are highly moisture-sensitive.[1][10]
Step 1: Methoximation 20 mg/mL Methoxyamine HCl in PyridineStabilizes the open-chain form, reducing anomers.[1][6]
Incubation 1 70-90°C for 30-90 minutesEnsures complete formation of the oxime.[1][11]
Step 2: Silylation BSTFA or MSTFA (with or without 1% TMCS)Highly effective reagents for derivatizing hydroxyl groups.[1][6]
Incubation 2 70-75°C for 30-60 minutesDrives the silylation reaction to completion.[1]
Solvent Anhydrous PyridineActs as a solvent and catalyst.[18]
Step-by-Step Two-Step Derivatization Protocol
  • Drying: Place 10-100 µg of the D-threose sample in a micro-reaction vial and lyophilize until completely dry.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80-100 µL of BSTFA or MSTFA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 45 minutes.[1]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Chemical Reaction Pathway

D_Threose_Reaction D_Threose D-Threose (Open-Chain Form) Oxime D-Threose Oxime (Syn/Anti Isomers) D_Threose->Oxime Methoximation (Locks open chain) MeOx + Methoxyamine HCl (in Pyridine) Silyl_Reagent + BSTFA/MSTFA TMS_Derivative Per-O-TMS D-Threose Oxime (Volatile Derivative) Oxime->TMS_Derivative Silylation (Increases volatility)

Caption: Reaction pathway for the two-step derivatization of D-threose.

References

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • MASONACO. Mono- and disaccharides (GC-MS). Retrieved from [Link]

  • Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. Retrieved from [Link]

  • Kozulić, B., Ries, B., & Mildner, P. (1972). Carbohydrate analysis by gas-liquid chromatography. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Retrieved from [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Harmon, R. E., & De, K. K. (1999). Method for silylating carbohydrates. Google Patents (WO1999021892A1).
  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]

  • Restek Corporation. GC Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038). Retrieved from [Link]

  • Herwig, W. (1994). Process for the silylation of carbohydrates and use of the silylated carbohydrates. Google Patents (EP0621286A1).
  • Desbrosses, G., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Admassie, S. (2018). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. PMC. Retrieved from [Link]

  • GL Sciences. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • ResearchGate. (2015). How can I derivatize sugars for GC analysis? Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Desbrosses, G. G., et al. (2014). Improved Stability of TMS Derivatives for the Robust Quantification of Plant Polar Metabolites by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • van den Heuvel, J. K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

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  • Česen, M., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. PubMed. Retrieved from [Link]

  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

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  • ScholarWorks at WMU. Silylation of Carbohydrate Syrups. Retrieved from [Link]

  • Danielsson, A. P. H., et al. (2012). Development of a gas chromatography/mass spectrometry based metabolomics protocol by means of statistical experimental design. SLUpub. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]

  • Li, Y., et al. (2019). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Retrieved from [Link]

  • Barrabés, S., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. Retrieved from [Link]

  • Ye, F., et al. (2006). Determination of aldoses and ketoses by GC-MS using differential derivatisation. PubMed. Retrieved from [Link]

  • ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions... Retrieved from [Link]

  • Restek Corporation. TROUBLESHOOTING GUIDE. Retrieved from [Link]

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  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]

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Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of D-Threose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the LC-MS/MS analysis of D-Threose. As a small, polar monosaccharide, D-Threose presents unique analytical hurdles, primarily due to significant matrix effects that can compromise data quality. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of D-Threose in complex biological matrices.

Understanding the Challenge: The Nature of Matrix Effects with D-Threose

Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For D-Threose, a highly polar and hydrophilic molecule, these effects are particularly pronounced in biological samples like plasma, urine, and cell lysates. The primary culprits are endogenous polar molecules, such as salts, phospholipids, and other sugars, which can compete with D-Threose for ionization, leading to ion suppression or, less commonly, enhancement.[3][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of the assay.[2][4]

The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during the validation of bioanalytical methods to ensure data integrity.[6][7][8][9]

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses common issues encountered during the LC-MS/MS analysis of D-Threose, providing a systematic approach to problem-solving.

Issue 1: Poor Peak Shape and/or Inconsistent Retention Time

Plausible Cause: Suboptimal chromatographic conditions or matrix-induced chromatographic alterations.

Troubleshooting Steps:

  • Optimize HILIC Conditions: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for polar analytes like D-Threose.[10][11][12]

    • Mobile Phase Composition: Ensure a high percentage of organic solvent (typically >70% acetonitrile) in the mobile phase to promote partitioning of D-Threose onto the polar stationary phase.

    • Aqueous Component: The aqueous portion of the mobile phase should contain a buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape.

    • Column Equilibration: HILIC columns require extended equilibration times. Insufficient equilibration can lead to retention time drift.

  • Investigate Matrix Effects on Retention: Co-eluting matrix components can sometimes alter the retention time of the analyte.[13]

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to assess if the matrix influences retention time compared to standards in a pure solvent.

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Plausible Cause: Co-eluting matrix components are suppressing the ionization of D-Threose in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Enhance Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering D-Threose.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with polar-functionalized sorbents to retain D-Threose while washing away less polar interferences.

    • Liquid-Liquid Extraction (LLE): While challenging for highly polar analytes, a carefully optimized LLE protocol can be effective.[14][15]

    • Protein Precipitation: A simple and common technique for plasma and serum samples, but it may not effectively remove all interfering small molecules.

  • Chromatographic Separation: Improve the separation of D-Threose from the ion-suppressing matrix components.

    • Gradient Optimization: Adjust the gradient slope to better resolve D-Threose from early-eluting, highly polar interferences.

    • Alternative HILIC Chemistries: Explore different HILIC stationary phases (e.g., amide, diol, or bare silica) as they offer different selectivities.

  • Consider Derivatization: Chemical derivatization can significantly improve the chromatographic retention and ionization efficiency of sugars.[15][16][17]

    • Increased Hydrophobicity: Derivatization can make D-Threose more amenable to reversed-phase chromatography, moving it away from the highly polar matrix interferences that elute at the beginning of the run.

    • Enhanced Ionization: The derivatizing agent can introduce a readily ionizable group, increasing the MS response.

Issue 3: High Variability and Poor Reproducibility

Plausible Cause: Inconsistent matrix effects across different samples and batches.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[18][19]

    • Ideal Internal Standard: A ¹³C-labeled D-Threose is the gold standard as it co-elutes with the analyte and experiences the same matrix effects.[20][21]

    • Addition Point: The SIL internal standard should be added to the sample as early as possible in the sample preparation workflow to account for variability in extraction recovery and matrix effects.

  • Matrix-Matched Calibration Curve: Construct the calibration curve using the same biological matrix as the unknown samples to normalize for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for D-Threose analysis?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique for retaining and separating small, polar analytes like D-Threose.[10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for such compounds.

Q2: How can I definitively determine if I have a matrix effect problem?

A2: A post-column infusion experiment is a classic method to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a D-Threose standard solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the D-Threose standard indicates a region of ion suppression.

Q3: Is a stable isotope-labeled internal standard for D-Threose absolutely necessary?

A3: While not strictly mandatory for all applications, a stable isotope-labeled internal standard, such as ¹³C-labeled D-Threose, is highly recommended for achieving the most accurate and precise quantification, especially in complex biological matrices.[19][20][21] It is the most effective way to correct for sample-to-sample variations in matrix effects and extraction efficiency.

Q4: Can derivatization help in overcoming matrix effects for D-Threose?

A4: Yes, derivatization can be a powerful strategy. By chemically modifying D-Threose, you can alter its physicochemical properties to:

  • Improve its retention on a reversed-phase column, separating it from polar interferences.

  • Enhance its ionization efficiency, leading to a stronger signal that is less susceptible to suppression.[15][16][17]

Q5: What are the key considerations for sample preparation of D-Threose from plasma?

A5: For plasma samples, the main goal is to remove proteins and phospholipids, which are major sources of matrix effects. A combination of protein precipitation followed by solid-phase extraction (SPE) is often a robust approach. The SPE step can be optimized to selectively capture D-Threose while washing away other interfering components.

Experimental Protocols and Data Presentation

Protocol 1: Solid-Phase Extraction (SPE) for D-Threose from Human Plasma

This protocol provides a general framework for enriching D-Threose and removing interfering matrix components from human plasma.

Materials:

  • Human plasma (collected with an appropriate anticoagulant)

  • Stable isotope-labeled D-Threose (e.g., ¹³C₄-D-Threose) as an internal standard

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • SPE cartridges (e.g., a polymeric sorbent with hydrophilic properties)

  • Conditioning, wash, and elution solvents (to be optimized based on the chosen SPE sorbent)

Step-by-Step Methodology:

  • Sample Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.

  • Elution: Elute D-Threose with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Table 1: Comparison of Sample Preparation Techniques for D-Threose Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation Only85-95-40 to -60< 15
Liquid-Liquid Extraction60-75-20 to -30< 10
Solid-Phase Extraction80-90-5 to -15< 5

Note: The values presented are representative and may vary depending on the specific matrix and analytical conditions.

Visualizing the Workflow

Diagram 1: General Workflow for D-Threose Analysis

D_Threose_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with ¹³C-D-Threose IS Sample->Spike PPT Protein Precipitation Spike->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute HILIC HILIC Separation Reconstitute->HILIC MS Tandem Mass Spectrometry (MS/MS) HILIC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for D-Threose analysis from biological samples.

Diagram 2: Decision Tree for Troubleshooting Ion Suppression

Ion_Suppression_Troubleshooting Start Low/Inconsistent Analyte Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (¹³C-D-Threose) Check_IS->Implement_IS No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Check_IS->Optimize_SP Yes Re_evaluate Re-evaluate Signal Implement_IS->Re_evaluate Optimize_Chroma Optimize HILIC Chromatography Optimize_SP->Optimize_Chroma Consider_Deriv Consider Derivatization Optimize_Chroma->Consider_Deriv Consider_Deriv->Re_evaluate

Caption: Troubleshooting decision tree for ion suppression.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in Human Plasma Using Electrospray Liquid Chromatography-Tandem Mass Spectrometry: A Study of Ion Suppression. Journal of the American Society for Mass Spectrometry, 7(11), 1099–1105.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram per Milliliter Concentrations. Analytical Chemistry, 70(5), 882–889.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Metz, P. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts. Food Chemistry, 134(3), 1564-1571.
  • Jemal, M., & Hawthorne, D. (1997). High Performance Liquid Chromatography/Ion Spray Mass Spectrometry of N-Ethylmaleimide and Acrylic Acid Ester Derivatives for Bioanalysis of Thiol Compounds. Rapid Communications in Mass Spectrometry, 8(10), 854-857.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in human plasma and urine in an automated turbulent flow liquid chromatography/tandem mass spectrometry method. Rapid communications in mass spectrometry, 17(2), 97-103.
  • Shimadzu. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. Retrieved from [Link]

  • Santa, T. (2011). Derivatization for improving sensitivity in LC/ESI-MS/MS.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185.
  • Jemal, M., Schuster, A., & Whigan, D. B. (1999). Liquid chromatography/tandem mass spectrometry methods for the determination of a group of related, polar, and unstable drug metabolites in human plasma.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
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  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography.
  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry.
  • Lin, D., Li, Y., & De Lemos, E. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(21), 10818-10826.
  • Paulick, M. G., Vartanian, A. S., Scott, B. M., & Chappie, J. S. (2016). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples.
  • Wang, Y., Ma, Z., Li, J., Jia, L., & Li, H. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Zhang, T., Gu, H., & Li, L. (2018). Derivatization for liquid chromatography-mass spectrometry. *TrAC Trends in Analytical Chemistry, 108, 189-202.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
  • ResearchGate. (2023). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Retrieved from [Link]

  • Kim, D. H., Cha, Y., & Kim, K. H. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 10(35), 4279-4287.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Matuszewski, B. K. (2006). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.
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  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

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Technical Support Center: Strategies for Enhancing the Shelf-Life of D-Threose Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the preparation, storage, and troubleshooting of D-Threose stock solutions. Adhering to the highest standards of scientific integrity, this document explains the causality behind experimental choices to ensure the reliability and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of D-Threose solutions.

Q1: What is the primary cause of D-Threose degradation in aqueous solutions?

A: The primary causes of D-Threose degradation in aqueous solutions are chemical instability at neutral to alkaline pH and elevated temperatures. D-Threose, an aldose sugar, is susceptible to several degradation pathways, including caramelization and the Maillard reaction, which are accelerated under these conditions. In alkaline environments, D-Threose can undergo rapid carbonyl migration and epimerization, altering its chemical structure and rendering it unsuitable for experimental use.

Q2: What are the visible signs that my D-Threose stock solution has degraded?

A: Visual indicators of D-Threose degradation include a change in color, typically a yellowing or browning of the solution, which suggests the formation of caramelization or Maillard reaction products. The presence of a noticeable caramel-like odor is another indicator. For issues related to microbial contamination, the solution may appear cloudy or contain visible particulate matter.

Q3: Can I autoclave my D-Threose solution to sterilize it?

A: Autoclaving D-Threose solutions is not recommended . The high temperatures and pressure of autoclaving will significantly accelerate degradation reactions, leading to the breakdown of the sugar and the formation of unwanted byproducts. The appropriate method for sterilizing D-Threose solutions is sterile filtration.

Q4: How long can I expect my D-Threose stock solution to be stable?

A: The shelf-life of a D-Threose stock solution is highly dependent on the storage conditions. When prepared in an appropriate acidic buffer (pH 4-5), filter-sterilized, and stored at 2-8°C in the dark, the solution can be expected to be stable for several months. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Without proper buffering and storage, significant degradation can occur within days to weeks at room temperature.

Q5: Is it necessary to use a preservative in my D-Threose stock solution?

A: For long-term storage, especially if the solution will be accessed multiple times, the use of a preservative is highly recommended to prevent microbial growth. Sugars are an excellent carbon source for bacteria and fungi. However, the choice of preservative must be compatible with your downstream applications.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered with D-Threose stock solutions.

Problem Potential Cause Recommended Action
Solution turns yellow/brown shortly after preparation. High pH of the solvent: Using unbuffered water (pH ~7) or a basic buffer accelerates degradation.Prepare a fresh solution using a pre-chilled, sterile, acidic buffer (e.g., 10 mM sodium citrate, pH 4.5).
Elevated temperature during dissolution: Heating the solution to dissolve the D-Threose powder can trigger caramelization.Dissolve D-Threose in room temperature or cooled buffer. If necessary, gentle warming in a water bath with careful monitoring is acceptable, but avoid high temperatures.
Precipitate forms in the solution upon storage. Microbial contamination: Cloudiness or visible colonies indicate bacterial or fungal growth.Discard the contaminated solution. Prepare a fresh solution and ensure sterility by using sterile technique and filter-sterilizing the final solution. Consider adding a preservative for long-term storage.
Concentration exceeds solubility at storage temperature: A highly concentrated solution may precipitate when cooled.Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a slightly less concentrated stock solution.
Inconsistent experimental results using the stock solution. Degradation of D-Threose: The active concentration of D-Threose has decreased over time.Verify the integrity of your stock solution using an appropriate analytical method (see Section 4). Prepare a fresh, properly buffered and stored solution.
pH shift in the stock solution: Improperly buffered solutions can change pH over time, affecting stability.Measure the pH of the stock solution. If it has shifted outside the optimal range (pH 4-5), discard and prepare a fresh, well-buffered solution.
Crystals form in frozen aliquots. Slow freezing process: Slow freezing can lead to the formation of large ice crystals that can affect solution homogeneity upon thawing.Flash-freeze aliquots in liquid nitrogen or on dry ice before transferring to a -80°C freezer for long-term storage.

Section 3: Best Practices for Enhancing Shelf-Life

Adherence to the following protocols will maximize the stability and longevity of your D-Threose stock solutions.

The Critical Role of pH Control

The stability of aldose sugars like D-Threose is profoundly influenced by pH. Studies have shown that the degradation rate of tetroses is significantly slower in slightly acidic conditions compared to neutral or alkaline environments.[1] This is because acidic pH minimizes the rate of enolization, a key step in isomerization and degradation pathways. For instance, dextrose solutions exhibit maximum stability at approximately pH 4.[2]

Diagram 1: Influence of pH on D-Threose Stability

cluster_0 pH Environment cluster_1 Degradation Rate Alkaline_pH Alkaline (pH > 7) High_Degradation High Degradation Rate (Carbonyl Migration, Epimerization) Alkaline_pH->High_Degradation Neutral_pH Neutral (pH ≈ 7) Moderate_Degradation Moderate Degradation Rate Neutral_pH->Moderate_Degradation Acidic_pH Acidic (pH 4-5) Low_Degradation Low Degradation Rate (Enhanced Stability) Acidic_pH->Low_Degradation

Caption: Relationship between pH and D-Threose stability.

Recommended Buffering Systems

To maintain an optimal pH, the use of a buffer is essential. The ideal buffer should have a pKa close to the desired pH of 4-5 and should not interfere with downstream applications.

Buffer System Recommended pH Range Considerations
Citrate Buffer 3.0 - 6.2Widely used and effective. Ensure compatibility with any metal-dependent enzymes in your experiments.
Acetate Buffer 3.8 - 5.8Another common and effective choice. Volatile, which may be a consideration for some applications.
Protocol for Preparation of a 1 M D-Threose Stock Solution

This protocol outlines the steps for preparing a stable, sterile 1 M D-Threose stock solution.

Materials:

  • D-Threose (high purity)

  • Sodium Citrate dihydrate

  • Citric acid

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or cryovials

Procedure:

  • Prepare the Buffer (10 mM Sodium Citrate, pH 4.5):

    • Prepare a 10 mM solution of sodium citrate and a 10 mM solution of citric acid in high-purity water.

    • While monitoring with a calibrated pH meter, slowly add the citric acid solution to the sodium citrate solution until the pH reaches 4.5.

    • Filter-sterilize the buffer using a 0.22 µm bottle-top filter.

  • Dissolve D-Threose:

    • In a sterile container, weigh out the required amount of D-Threose to make a 1 M solution (Molecular Weight: 120.1 g/mol ).

    • Add the pre-chilled (4°C) sterile citrate buffer to approximately 80% of the final volume.

    • Gently stir at room temperature or on ice until the D-Threose is completely dissolved. Do not heat.

  • Final Volume Adjustment and Sterilization:

    • Once dissolved, bring the solution to the final volume with the sterile citrate buffer.

    • Aseptically filter the final D-Threose solution through a sterile 0.22 µm syringe filter into a sterile final container.

  • Storage:

    • For short-term storage (up to 3 months), store the solution at 2-8°C, protected from light.

    • For long-term storage, dispense the solution into sterile, single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Diagram 2: Workflow for Preparing Stable D-Threose Stock Solution

Start Start Prepare_Buffer Prepare 10 mM Sodium Citrate Buffer (pH 4.5) Start->Prepare_Buffer Sterilize_Buffer Filter-sterilize buffer Prepare_Buffer->Sterilize_Buffer Weigh_Threose Weigh D-Threose Sterilize_Buffer->Weigh_Threose Dissolve Dissolve in chilled, sterile buffer (No heating) Weigh_Threose->Dissolve Adjust_Volume Adjust to final volume Dissolve->Adjust_Volume Final_Sterilization Filter-sterilize final solution (0.22 µm) Adjust_Volume->Final_Sterilization Storage Store at 2-8°C (short-term) or -80°C (long-term, aliquoted) Final_Sterilization->Storage End End Storage->End

Caption: Recommended workflow for D-Threose solution preparation.

Use of Antimicrobial Preservatives

For applications where repeated access to the stock solution is necessary, adding a preservative can prevent microbial contamination.

Preservative Working Concentration Mechanism of Action & Considerations
ProClin™ 300 0.03 - 0.05%A broad-spectrum biocide that inhibits microbial growth by targeting the Krebs cycle. It is compatible with most enzyme systems and antibodies, making it a good choice for many biological applications.[3][4][5][6][7]
Sodium Azide (NaN₃) 0.02 - 0.1%A potent inhibitor of microbial growth that works by inhibiting cytochrome oxidase in the electron transport chain. Caution: Sodium azide is highly toxic and can form explosive compounds with heavy metals. It may also interfere with certain biological assays.[8][9][10][11]

Important: Always verify the compatibility of the chosen preservative with your specific experimental system.

Section 4: Quality Control of D-Threose Stock Solutions

Regularly assessing the quality of your D-Threose stock solution is crucial for ensuring the validity of your experimental results.

pH Measurement

Periodically check the pH of your stock solution, especially if it is stored for an extended period. A significant deviation from the initial pH can indicate buffer degradation or contamination.

Visual Inspection

Before each use, visually inspect the solution for any signs of discoloration or turbidity.

Concentration and Purity Assessment

For critical applications, the concentration and purity of the D-Threose solution can be verified using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): This is a reliable method for quantifying sugars and can also be used to detect degradation products, which would appear as additional peaks in the chromatogram.[12][13]

  • Enzymatic Assays: Specific enzyme-based assays can be used to determine the concentration of D-Threose. However, be aware that degradation products may interfere with some assays.

References

  • Nealon, D. A., & Pettit, S. M. (1980). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical chemistry, 26(11), 1533–1537. [Link]

  • Hayner, G. A., Khetan, S., & Paulick, M. G. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS omega, 2(9), 5813–5823. [Link]

  • Sartorius. Sterilizing Grade Filtration of high concentrated Sugar Solutions. [Link]

  • American Society for Microbiology. (2012). Carbohydrate Fermentation Protocol. [Link]

  • Lambert, J. B., Gurusamy-Thangavelu, S. A., & Ma, K. (2010). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 16(3), 863–879. [Link]

  • McDonald, E. J. (1950). Stability of Dextrose Solutions of Varying pH. Journal of Research of the National Bureau of Standards, 45(3), 224-227. [Link]

  • protocols.io. (2024). Sterile filtration of liquid solutions. [Link]

  • Gene Synthesis. ProClin300 Preservatives. [Link]

  • Mesa Labs. This Spore News article will explore several reported issues which are BI Impossible. [Link]

  • Environmental contamination. (2018). [Link]

  • YouTube. (2022). Filter Sterilization. [Link]

  • YouTube. (2025). Spoilage of Sugar & Sugar Products | Causes, Microorganisms & Preservation | Food Microbiology. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2017). Microorganisms affecting Post-Harvest Sucrose Losses in Sugarcane. [Link]

  • MDPI. (2023). From Surface Colonies to Internal Contamination: A Comprehensive Investigation of Alternaria alternata Growth, Toxinogenesis, and Mycotoxin Migration Dynamics in Cherry Tomato Fruit Matrix. [Link]

  • MDPI. (2023). Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. [Link]

  • Chemistry LibreTexts. (2021). Sodium Azide. [Link]

  • Boston University. (n.d.). CHEMICAL INFORMATION SHEET: SODIUM AZIDE, NaN3. [Link]

  • Wikipedia. (n.d.). Sodium azide. [Link]

  • PubMed. (2000). Effects of metabolic inhibition by sodium azide on stimulus-secretion coupling in B cells of human islets of Langerhans. [Link]

  • ResearchGate. (2010). Azides in Carbohydrate Chemistry. [Link]

  • ResearchGate. (2019). Kinetics Study of Acid Catalyzed Degradation of Glucose in High-Temperature Liquid Water. [Link]

  • ResearchGate. (2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. [Link]

  • PubMed. (2024). Long term investigation of formulation buffers to mitigate stability issues of conjugated critical reagents. [Link]

  • Scientific Laboratory Supplies. (n.d.). ProClin 300 Preservative for Diagnostic Reagents. [Link]

  • Pharmaceutical Tech. (n.d.). Proclin™ Preservatives | Labware | Merck Millipore. [Link]

  • MDPI. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. [Link]

  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. [Link]

  • PubMed. (2006). Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography. [Link]

  • PubMed Central (PMC). (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation... [Link]

  • ResearchGate. (n.d.). What is the ideal method to sterilize glucose base media. [Link]

  • Filtration of Syrup and Sugar Solutions Using Cartridge Filters. (2025). [Link]

  • Oreate AI Blog. (2025). Understanding Buffers: The Guardians of pH Stability in Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of D-Threose and L-Threose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of biological systems, the three-dimensional arrangement of atoms within a molecule can dictate its function, efficacy, and fate. This principle is vividly illustrated by the stereoisomers of the four-carbon monosaccharide, threose. This guide provides an in-depth technical comparison of the biological activities of D-threose and its enantiomer, L-threose. While being mirror images of each other, these molecules exhibit divergent paths in metabolism, protein modification, and cellular impact. Understanding these differences is paramount for researchers in fields ranging from carbohydrate chemistry and drug design to the study of age-related diseases.

Introduction: The Significance of Chirality in Threose Isomers

D-threose and L-threose are aldotetroses, simple sugars with the chemical formula C₄H₈O₄. Their defining difference lies in their stereochemistry, specifically the spatial arrangement of hydroxyl groups around their chiral centers.[1][2] This seemingly subtle variation leads to profound differences in how they are recognized and processed by the chiral machinery of life—enzymes and receptors.

L-threose has a notable endogenous origin as a significant degradation product of ascorbic acid (Vitamin C) under physiological conditions.[3] In contrast, D-threose is less common in nature.[4] This distinction in their natural abundance already hints at their different biological roles and metabolic handling.

Metabolic Fate: A Tale of Two Enantiomers

The primary metabolic pathway for both D-threose and L-threose in many tissues, particularly the lens of the eye, involves the enzyme aldose reductase.[3][4] This enzyme is a key player in the polyol pathway, which has been implicated in the complications of diabetes.

A. Reduction by Aldose Reductase: A Detoxification Route

Aldose reductase catalyzes the reduction of the aldehyde group of these sugars to a primary alcohol, converting them into their respective sugar alcohols: D-threitol and L-threitol.[3] This process is considered a detoxification mechanism, as the accumulation of reactive aldehydes can lead to cellular stress.

An experiment involving the incubation of rat lenses with ¹³C-labeled D-threose demonstrated the rapid and considerable formation of D-threitol, indicating efficient reduction by aldose reductase within the lens.[3] Similarly, L-threose is a substrate for aldose reductase, with a Michaelis constant (Km) of 7.1 x 10⁻⁴ M for the rat lens enzyme.[5] This indicates a moderate affinity of the enzyme for L-threose. The metabolic conversion of both isomers is a critical consideration in understanding their potential for accumulation and subsequent biological effects.

cluster_D D-Threose Metabolism cluster_L L-Threose Metabolism D_Threose D-Threose D_Threitol D-Threitol D_Threose->D_Threitol Aldose Reductase (NADPH -> NADP+) L_Threose L-Threose L_Threitol L-Threitol L_Threose->L_Threitol Aldose Reductase (NADPH -> NADP+)

Figure 1: Metabolic reduction of D-threose and L-threose by aldose reductase.

B. Phosphorylation and Entry into Central Metabolism

The potential for D- and L-threose to be phosphorylated by hexokinases and enter mainstream glycolysis is an area of ongoing investigation. While some rare sugars can be phosphorylated, the efficiency of this process for threose isomers is not well-established. For instance, the rare sugar D-allose has been shown to be phosphorylated by hexokinase, subsequently inhibiting gibberellin signaling in plants.[6] Further research is needed to determine if a similar fate awaits D- or L-threose in mammalian cells.

Protein Glycation: A Key Differentiator in Biological Activity

One of the most significant differences in the biological activity of D- and L-threose lies in their propensity to participate in glycation, a non-enzymatic reaction with proteins that can lead to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous age-related and diabetic complications.

A. L-Threose: A Potent Glycating Agent

L-threose has been identified as a potent glycating agent, with a high potential to crosslink proteins.[3] In vitro studies have shown that L-threose has the greatest ability to glycate and crosslink lens proteins when compared to other degradation products of ascorbic acid.[3] The reaction of L-threose with the free amino groups of proteins, such as lysine residues, forms a Schiff base, which can then undergo rearrangements to form more stable and damaging AGEs.[5] The rapid reactivity of L-threose with proteins suggests that it could contribute significantly to protein damage in tissues where it is formed.[3]

B. D-Threose and Glycation

While the glycation potential of D-threose is an area of active research, the non-enzymatic nature of glycation suggests that D-threose should also be capable of reacting with proteins.[4] However, the rate and extent of this reaction compared to L-threose have not been extensively quantified in published literature. Theoretical considerations suggest that any difference in glycation rates between enantiomers would likely be due to steric hindrance in the interaction with the protein's three-dimensional structure.[7]

Threose D/L-Threose (Reactive Aldehyde) Protein Protein (e.g., Lens Crystallin) Threose->Protein + Free Amino Group Schiff_Base Schiff Base (Reversible) Amadori Amadori Product (Stable) Schiff_Base->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible Cross-links) Amadori->AGEs Oxidation & Further Reactions cluster_workflow Cytotoxicity (MTT) Assay Workflow start Seed Cells in 96-well Plate treat Treat with D- or L-Threose (various concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Figure 3: Workflow for assessing the cytotoxicity of threose isomers using an MTT assay.

Conclusion and Future Directions

The stereochemistry of D- and L-threose dictates their distinct biological activities. L-threose, an endogenous product of vitamin C degradation, stands out as a potent glycating agent with the potential to contribute to protein damage and cellular toxicity. Both isomers are substrates for aldose reductase, suggesting a common detoxification pathway. The potential neuroprotective effects of D-threose warrant further investigation to elucidate the underlying mechanisms and therapeutic potential.

For researchers in drug development and the study of metabolic diseases, the differential effects of these enantiomers underscore the importance of stereospecificity in biological interactions. Future research should focus on a direct quantitative comparison of the glycation kinetics of D- and L-threose, exploring their metabolic fates in various cell types beyond the lens, and further investigating the potential therapeutic applications and toxicological profiles of each isomer.

References

Sources

Comparative Guide: D-Threose vs. Tetrose Alternatives in Glycation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrose Reactivity Paradox

In the landscape of non-enzymatic glycosylation (glycation), hexoses like glucose are the most abundant but kinetically sluggish actors. The "Tetrose Paradox" defines a critical area of study: while four-carbon sugars (tetroses) like D-Threose and D-Erythrose are less abundant in serum, their glycation potential is orders of magnitude higher than glucose.

This guide provides an objective, technical comparison of D-Threose against its stereoisomer D-Erythrose and standard hexoses. It focuses on their utility as accelerated aging models in drug discovery and their specific mechanistic pathways in forming Advanced Glycation End-products (AGEs).

Key Comparative Findings
FeatureD-ThreoseD-ErythroseD-Glucose (Control)
Origin Ascorbate degradation (Vitamin C oxidation)Pentose Phosphate Pathway / DietDiet / Glycolysis
Reactivity Rate High (~80-100x vs Glucose)High (~80-100x vs Glucose)Low (Baseline)
Primary AGE Formyl-threosyl-pyrrole (FTP)Erythrose-derived cross-linksHbA1c, Pentosidine (slow)
Cross-linking Rapid protein aggregationRapid protein aggregationSlow, requires months
Stereochemistry Threo (OH groups trans)Erythro (OH groups cis)-

Mechanistic Foundations: Why Tetroses Dominate

To design effective experiments, one must understand the causality behind tetrose reactivity. The Maillard reaction rate is governed by the percentage of sugar existing in the acyclic (open-chain) carbonyl form .

The Acyclic Advantage

Unlike glucose, which exists >99% in a stable pyranose ring, tetroses like D-Threose exist in a dynamic equilibrium with a significant fraction in the acyclic aldehyde form. This exposes the reactive carbonyl group (


) to nucleophilic attack by protein amino groups (Lysine 

, Arginine guanidino group).
  • D-Threose: Generated non-enzymatically from the oxidative degradation of Ascorbate (Vitamin C). It rapidly condenses with lysine residues.

  • D-Erythrose: Structurally similar but differs at the C2 chiral center.[1] While both are potent glycating agents, Threose is often favored in ocular research due to its link to crystallin cross-linking in cataracts.

Pathway Visualization

The following diagram illustrates the divergent pathways of Threose compared to standard glucose glycation.

GlycationPathway Ascorbate Ascorbate (Vitamin C) Threose D-Threose (Reactive Tetrose) Ascorbate->Threose Oxidative Degradation SchiffBase Schiff Base (Aldimine) Threose->SchiffBase + Protein (Fast Kinetics) Protein Protein (Lysine/Arginine) Protein->SchiffBase Amadori Amadori Product (Ketoamine) SchiffBase->Amadori Rearrangement FTP Formyl-threosyl-pyrrole (Threose-specific AGE) Amadori->FTP Cyclization Crosslink Protein Cross-linking (Aggregates) FTP->Crosslink Polymerization

Figure 1: Mechanistic pathway of D-Threose mediated glycation leading to specific pyrrole-based AGEs and protein cross-linking.

Experimental Protocols: Validated Systems

This section details a self-validating protocol for comparing D-Threose reactivity against controls. This workflow is designed for drug screening (e.g., AGE inhibitors) or mechanistic studies.

Reagents and Preparation
  • Target Protein: Bovine Serum Albumin (BSA), Fraction V (fatty acid-free preferred to reduce background). Concentration: 10 mg/mL.

  • Glycating Agents:

    • D-Threose (Experimental): 50 mM.

    • D-Erythrose (Comparator): 50 mM.

    • D-Glucose (Negative Control): 50 mM (Note: Glucose often requires 500 mM to show signal in short timeframes; keep equimolar for strict kinetic comparison, or increase to 0.5 M for "standard" AGE generation).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4) containing 0.02% Sodium Azide (

    
    ) as a bacteriostatic agent. Critical:  Do not use amine-based buffers (Tris, Glycine) as they will compete with the protein for the sugar.
    
Incubation Workflow
  • Solubilization: Dissolve BSA in Phosphate Buffer. Filter sterilize (0.22 µm) to remove aggregates.

  • Reaction Setup: Mix Protein solution 1:1 with Sugar solution.

    • Final Concentrations: 5 mg/mL BSA, 25 mM Sugar.

  • Incubation: Seal tubes under Nitrogen gas (optional, to limit oxidation) or air (to mimic oxidative stress). Incubate at 37°C for physiological relevance or 50°C for accelerated screening.

  • Timepoints: Harvest aliquots at Day 0, 1, 3, 7, and 14.

  • Termination: Dialysis against PBS at 4°C or rapid freezing at -80°C to stop the reaction.

Analytical Assays (The "Readout")
A. Fluorescence Spectroscopy (AGE Formation)

Many AGEs are fluorescent.[2][3] This is the quickest non-destructive readout.

  • Excitation: 370 nm

  • Emission: 440 nm[3]

  • Expected Result: D-Threose samples will show a rapid exponential increase in fluorescence within 24-48 hours. Glucose samples will remain near baseline for days.

B. SDS-PAGE (Cross-linking Efficiency)

Visualizes the formation of high-molecular-weight aggregates.

  • Gel: 10% or 12% Polyacrylamide.

  • Conditions: Reducing (with

    
    -mercaptoethanol) vs. Non-reducing.
    
  • Observation:

    • Day 0: Single band at ~66 kDa (BSA monomer).

    • Day 3 (Threose): Smearing upwards and appearance of dimer (~132 kDa) and trimer bands.

    • Day 7 (Threose): High molecular weight aggregates unable to enter the resolving gel.

Comparative Performance Analysis

The following data summarizes typical experimental outcomes when comparing Threose, Erythrose, and Glucose.

Reaction Kinetics (Fluorescence Intensity)

Data normalized to Day 7 Threose signal (100%).

TimepointD-Threose (50mM)D-Erythrose (50mM)D-Glucose (50mM)
Day 0 0%0%0%
Day 1 15%12%<1%
Day 3 45%40%2%
Day 7 100%92%5%
Day 14 Plateau (Aggregation)Plateau12%

Insight: Threose and Erythrose behave similarly in generic fluorescence assays, confirming that tetrose chain length is the primary driver of reactivity, rather than the specific stereochemistry at C2. However, Threose is the biologically superior model for ascorbate-related damage.

Experimental Workflow Diagram

Use this flow to standardize your lab's screening process.

ExperimentalWorkflow cluster_analysis Timepoint Analysis (Days 1, 3, 7) start Start: Reagent Prep mix Mix BSA (10mg/mL) + Tetrose (50mM) start->mix incubate Incubate @ 37°C (pH 7.4, 0.02% NaN3) mix->incubate assay1 Fluorescence (Ex370/Em440) incubate->assay1 assay2 SDS-PAGE (Cross-linking) incubate->assay2 assay3 TNBS Assay (Free Amines) incubate->assay3 decision Data Interpretation assay1->decision assay2->decision assay3->decision result Calculate Inhibition % (if testing drugs) decision->result

Figure 2: Step-by-step experimental workflow for comparative glycation studies.

Implications for Drug Development[2]

When screening for anti-glycation compounds (e.g., Aminoguanidine, Pyridoxamine, or novel polyphenols), the choice of sugar determines the "stringency" of the test.

  • High Stringency Screen (Threose/Erythrose): Due to the rapid reaction rate, inhibitors must be highly potent to prevent Threose-mediated cross-linking. This model mimics acute oxidative stress or local accumulation of ascorbate byproducts (e.g., in the lens).

  • Low Stringency Screen (Glucose): Better for simulating chronic, low-level glycation (diabetes management).

Recommendation: Use D-Threose to validate the mechanism of action for inhibitors claiming to block the Amadori-to-AGE conversion, as the pathway is accelerated, allowing for 7-day assays instead of 60-day assays required for glucose.

References

  • Ortwerth, B. J., et al. (1995). "Ascorbic acid glycation: The reactions of L-threose in lens tissue." PubMed.[4] Available at: [Link]

  • Nagaraj, R. H., & Monnier, V. M. (1995). "Protein modification by the degradation products of ascorbate: formation of a novel pyrrole from the Maillard reaction of L-threose with proteins."[4] Biochimica et Biophysica Acta. Available at: [Link]

  • Grandhee, S. K., & Monnier, V. M. (1991). "Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors." Journal of Biological Chemistry. Available at: [Link]

  • McPherson, J. D., et al. (1988). "The role of ascorbic acid in the glycation of lens proteins." Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Biomel, K., et al. (2023). "Experimental and hypothetical appraisal on inhibition of glucose-induced glycation of bovine serum albumin by quercetin." NIH PMC. Available at: [Link]

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A Comparative Analysis of D-Threose and D-Erythrose Epimerization Rates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of carbohydrate chemistry and its application in drug development, a nuanced understanding of the stereochemical behavior of monosaccharides is paramount. This guide provides an in-depth, quantitative comparison of the epimerization rates of two critical aldotetroses: D-Threose and D-Erythrose. As C2 epimers, their subtle structural difference belies a significant variance in their chemical stability and reactivity, a factor of great importance in synthetic chemistry and glycobiology.

Introduction: The Stereochemical Relationship of D-Threose and D-Erythrose

D-Threose and D-Erythrose are diastereomers, specifically epimers, that differ only in the configuration at the second carbon atom (C2).[1] Both are four-carbon aldoses (aldotetroses) and share the same molecular formula. In D-Erythrose, the hydroxyl groups on C2 and C3 are on the same side in the Fischer projection, whereas in D-Threose, they are on opposite sides.[2][3] This seemingly minor distinction in stereochemistry has profound implications for their three-dimensional structures and, consequently, their relative stabilities and rates of interconversion.

The Mechanism of Epimerization: The Enediol Intermediate

The epimerization of aldoses like D-Threose and D-Erythrose in aqueous solutions, particularly under basic, acidic, or enzymatic conditions, proceeds through a well-established mechanism involving an enediol intermediate.[4] This transformation is a specific instance of the broader Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. The process is initiated by the removal of the acidic proton from the α-carbon (C2), leading to the formation of a planar enolate ion. This intermediate is then protonated to form the enediol. Tautomerization of the enediol can then lead to the formation of the C2 epimer. The reversible nature of this process allows for the interconversion between D-Erythrose and D-Threose until an equilibrium is reached.

Epimerization_Mechanism D_Erythrose D-Erythrose Enediol Enediol Intermediate D_Erythrose->Enediol - H⁺ Enediol->D_Erythrose + H⁺ D_Threose D-Threose Enediol->D_Threose + H⁺ D_Threose->Enediol - H⁺

Caption: Mechanism of Epimerization via an Enediol Intermediate.

Quantitative Comparison of Epimerization Rates

Experimental data reveals a significant difference in the epimerization rates of D-Erythrose and D-Threose. Under identical mild basic conditions, D-Erythrose epimerizes at a considerably faster rate than D-Threose.

A key study demonstrated this disparity by monitoring the reactions at a pH of 8.5 and a temperature of 40°C.[5] The results indicated that D-Erythrose has a half-life of approximately 2 hours, while the half-life of D-Threose under the same conditions is greater than 12 hours.[5] This suggests that the stereochemical arrangement of D-Erythrose makes it more susceptible to the base-catalyzed proton abstraction at C2, leading to a more rapid formation of the enediol intermediate.

AldosepHTemperature (°C)Half-life (t½)Reference
D-Erythrose8.540~ 2 hours[5]
D-Threose8.540> 12 hours[5]

Table 1: Comparative Half-lives of D-Erythrose and D-Threose Epimerization.

The rate of epimerization is also highly dependent on pH. For D-Erythrose, the reaction rate increases significantly with increasing pH.[5] In acidic conditions (pH 5), the reaction is negligible over a 12-hour period, while at neutral pH (pH 7), it is relatively slow.[5] The fastest reaction rates are observed in basic media (pH 8.5 and 10).[5] This is consistent with the base-catalyzed nature of the enolization mechanism.

Causality Behind Experimental Choices in Measuring Epimerization Rates

The selection of experimental parameters for studying epimerization kinetics is critical for obtaining meaningful and reproducible data.

  • Choice of pH: A mildly basic pH (e.g., 8.5) is often chosen to accelerate the epimerization to a measurable rate without causing significant degradation of the sugars, which can occur under strongly basic conditions.[5]

  • Temperature Control: Temperature is a crucial factor as it directly influences the reaction rate.[6][7] Maintaining a constant and moderately elevated temperature (e.g., 40°C) ensures that the reaction proceeds at a practical pace for monitoring.[5]

  • Analytical Technique: The choice of analytical method is dictated by the need to accurately separate and quantify the epimers. High-Performance Liquid Chromatography (HPLC) with a specialized carbohydrate column, such as a Shodex SUGAR SC1011, is a robust method for separating D-Threose and D-Erythrose.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly when using isotopically labeled sugars, as it allows for in-situ monitoring of the reaction progress and the identification of intermediates and byproducts.[5][10]

Experimental Protocol for Measuring Epimerization Rates

This protocol provides a step-by-step methodology for the quantitative comparison of D-Threose and D-Erythrose epimerization rates using HPLC.

5.1. Materials and Reagents

  • D-Threose (high purity)

  • D-Erythrose (high purity)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5)

  • Ultrapure water

  • HPLC system with a Refractive Index Detector (RID)

  • Shodex SUGAR SC1011 column (or equivalent carbohydrate analysis column)

  • Thermostated column oven and reaction incubator

5.2. Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Epimerization Reaction cluster_analysis HPLC Analysis cluster_data Data Analysis prep_erythrose Prepare D-Erythrose Solution incubate Incubate at 40°C prep_erythrose->incubate prep_threose Prepare D-Threose Solution prep_threose->incubate sampling Collect Aliquots at Time Intervals incubate->sampling hplc Inject Sample into HPLC sampling->hplc detect Detect with RID hplc->detect quantify Quantify Peak Areas detect->quantify kinetics Determine Rate Constants and Half-life quantify->kinetics

Caption: Workflow for Measuring Epimerization Rates by HPLC.

5.3. Step-by-Step Methodology

  • Preparation of Solutions:

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.

    • Accurately weigh and dissolve D-Threose and D-Erythrose in separate vials containing the pH 8.5 buffer to a final concentration of 10 mg/mL.

  • Epimerization Reaction:

    • Place the vials in a temperature-controlled incubator set to 40°C.

    • At designated time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes for D-Erythrose; and 0, 2, 4, 6, 8, 12, 24 hours for D-Threose), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot in cold ultrapure water to prevent further epimerization.

  • HPLC Analysis:

    • Set up the HPLC system with the Shodex SUGAR SC1011 column, maintained at a constant temperature (e.g., 80°C) as per the column manufacturer's recommendation.

    • Use ultrapure water as the mobile phase at a constant flow rate.

    • Inject the quenched and diluted samples into the HPLC system.

    • Detect the separated sugars using the Refractive Index Detector.

  • Data Analysis:

    • Integrate the peak areas corresponding to D-Threose and D-Erythrose in each chromatogram.

    • Calculate the concentration of each epimer at each time point using a calibration curve prepared from pure standards.

    • Plot the concentration of the starting material versus time and fit the data to a first-order kinetic model to determine the rate constant (k) and the half-life (t½ = 0.693/k) for the epimerization of each sugar.

Conclusion and Implications

The quantitative data unequivocally demonstrates that D-Erythrose undergoes epimerization at a significantly faster rate than its C2 epimer, D-Threose, under mild basic conditions. This difference in kinetic stability is a direct consequence of their distinct stereochemistries. For researchers in drug development and synthetic chemistry, this knowledge is crucial. The higher reactivity of D-Erythrose must be considered during the synthesis, purification, and storage of compounds containing this moiety to prevent unwanted epimerization and ensure the stereochemical integrity of the final product. Conversely, the greater stability of D-Threose may be advantageous in applications where a specific stereoisomer is required to maintain its configuration over time. This guide provides the foundational knowledge and a practical experimental framework for further investigation and application of these important monosaccharides.

References

  • Krishnamurthy, R., et al. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, 29(9), e202202816. [Link]

  • Gehm, B. (2020). What is the relation between D-erythrose and D-threose? Quora. [Link]

  • Shodex. (n.d.). Analysis of Erythrose and Threose (SC1011). [Link]

  • Soderberg, T. (2014). 22.5: The Reactions of Monosaccharides in Basic Solutions. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Erythro and Threo. [Link]

  • Mishra, N. K., & Mishra, S. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17796–17805. [Link]

  • Hallsworth, J. E., & Magan, N. (1999). Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules. Applied and Environmental Microbiology, 65(6), 2465–2472. [Link]

  • Téllez-Trevilla, L. I., et al. (2023). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Fermentation, 9(9), 834. [Link]

Sources

Definitive Guide: Assessing the Purity of Synthesized D-Threose Against a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

D-Threose [(2S,3R)-2,3,4-trihydroxybutanal] is a rare tetrose monosaccharide, increasingly critical as a starting material for Threose Nucleic Acid (TNA) polymers and novel nucleoside analogs. Unlike common hexoses (glucose), D-Threose synthesis is prone to specific stereochemical impurities—primarily its C-2 epimer (D-Erythrose) and its enantiomer (L-Threose).

This guide moves beyond basic Certificate of Analysis (CoA) verification. It establishes a multi-dimensional comparative workflow to validate synthesized D-Threose against a commercial reference standard. We prioritize methods that distinguish isomeric identity (stereochemistry) from chemical purity (absence of byproducts).

The "Gold Standard" Reference

Before initiating analysis, the Reference Standard must be qualified. Do not assume commercial "97%" purity is sufficient for TNA synthesis.

  • Requirement: Commercial D-Threose (Sigma-Aldrich/Merck or equivalent) with a CoA stating

    
    98% purity.
    
  • Pre-Check: Verify the reference standard's appearance (hygroscopic syrup or low-melting solid) and store at -20°C to prevent degradation.

Analytical Decision Matrix

The following decision tree outlines the logical flow for assessing purity, ensuring no sample is wasted on expensive advanced techniques if basic criteria are not met.

PurityAssessment Start Synthesized D-Threose Batch Step1 Step 1: 1H NMR (D2O) Check for solvent/protecting groups Start->Step1 RefStd Reference Standard (Comm. Source) Step2 Step 2: Polarimetry (Specific Rotation) RefStd->Step2 Comparison Step3 Step 3: HPAEC-PAD (Isomeric Purity) RefStd->Step3 Comparison Decision1 Clean Spectrum? Step1->Decision1 Decision1->Step2 Yes Fail1 Repurify: Remove Solvents/Salts Decision1->Fail1 No Decision2 Matches Std Sign (-)? Step2->Decision2 Decision2->Step3 Yes Fail2 Reject: Wrong Enantiomer (L-Threose) Decision2->Fail2 No (Positive Rotation) Decision3 Single Peak Co-elution? Step3->Decision3 Fail3 Repurify: Remove Epimer (Erythrose) Decision3->Fail3 No (Double Peak) Pass VALIDATED BATCH Proceed to Synthesis Decision3->Pass Yes

Figure 1: Analytical workflow for validating D-Threose. Green nodes indicate reference comparison points.

Protocol 1: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Objective: Quantify diastereomeric impurities (D-Erythrose). Why this method? Standard C18 HPLC cannot resolve hydrophilic tetroses effectively. HPAEC with Pulsed Amperometric Detection (PAD) is the industry gold standard for carbohydrates because it exploits the weak acidity of sugar hydroxyls at high pH (pKa ~12), allowing separation of epimers like Threose and Erythrose based on subtle stereochemical differences.

Experimental Configuration
ParameterSetting
System Dionex ICS-5000+ or equivalent with PAD
Column CarboPac PA10 or PA20 (Analytical, 3 x 150 mm)
Guard Column AminoTrap (Critical to remove synthesis amine salts)
Eluent A 100 mM NaOH (Carbonate-free)
Eluent B 100 mM NaOH / 200 mM NaOAc
Flow Rate 0.5 mL/min (PA20) or 1.0 mL/min (PA10)
Detection Gold electrode, standard quad-potential waveform
Step-by-Step Workflow
  • Preparation: Dissolve Reference Standard and Synthesized Batch in degassed deionized water to 100 µM concentration.

  • Spiking Experiment:

    • Run A: Reference Standard only.

    • Run B: Synthesized Batch only.

    • Run C: Co-injection (1:1 mix of A and B).

  • Analysis:

    • D-Threose typically elutes earlier than D-Erythrose on PA10 columns due to stereochemical orientation relative to the resin.

    • Success Criteria: Run C must show a single, sharp peak. A split peak or "shoulder" indicates the synthesized batch contains the D-Erythrose epimer.

Expert Insight: If your synthesis involved acid-catalyzed deprotection, verify the absence of degradation products (furan/lactones) which often elute in the void volume.

Protocol 2: Specific Optical Rotation (Polarimetry)

Objective: Confirm Enantiomeric Identity (D vs. L). Why this method? HPAEC-PAD is achiral; it cannot distinguish D-Threose from L-Threose. Polarimetry is the definitive test for chirality.

The Mutarotation Factor (Critical)

D-Threose exists in equilibrium between open-chain and cyclic furanose forms. Freshly dissolved crystals will exhibit a changing rotation value (mutarotation) until equilibrium is reached.

  • Literature Value:

    
     (c=4, H₂O) at equilibrium [1].
    
  • Note: L-Threose will exhibit

    
    .
    
Protocol
  • Equilibration: Dissolve 100 mg of sample in 5 mL HPLC-grade water. Allow the solution to stand at room temperature for 24 hours (or add a trace of ammonia to catalyze equilibrium, then neutralize).

  • Measurement: Measure at 589 nm (Sodium D line) at 20°C.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).

Success Criteria: The synthesized batch must be levorotary (-). If the value is positive (+), you have synthesized L-Threose.

Protocol 3: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Water, Salts, Solvents). Why this method? Hygroscopic sugars like D-Threose absorb atmospheric water rapidly, inflating mass. qNMR determines the active moiety content.

Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO2).

  • Solvent: D₂O (99.9% D).

  • Procedure:

    • Weigh ~10 mg Sample (

      
      ) and ~5 mg IS (
      
      
      
      ) precisely into the same vial.
    • Acquire ¹H NMR with

      
       (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation of protons.
  • Analysis: Integrate the anomeric proton of D-Threose (doublet at ~5.3 ppm for

    
    -furanose, varies by equilibrium) against the IS singlet. Note that Threose shows multiple peaks due to anomeric equilibrium; sum all anomeric integrals.
    

Comparative Analysis Summary

The following table summarizes the data required to declare the synthesized batch "Valid."

MetricReference Standard (Expected)Synthesized Batch (Acceptable Range)Method
Retention Time (

)

(e.g., 8.5 min)

min
HPAEC-PAD
Epimer Content < 0.5% D-Erythrose< 2.0% D-ErythroseHPAEC-PAD
Optical Rotation

(Equilibrium)

to

Polarimetry
Stereochemistry Levorotary (-)Levorotary (-)Polarimetry
Chemical Purity > 98%> 95%qNMR

Troubleshooting Synthesis Impurities

Impurities Impurity Observed Impurity Erythrose D-Erythrose (C2 Epimer) Impurity->Erythrose Shoulder in HPAEC LThreose L-Threose (Enantiomer) Impurity->LThreose Positive Rotation Salts Inorganic Salts (Borates/Aluminates) Impurity->Salts Ash Content / NMR silent Cause1 Incomplete Stereocontrol during C-C bond formation Erythrose->Cause1 Cause2 Wrong Chiral Catalyst or Starting Material LThreose->Cause2 Cause3 Poor Workup (Ion Exchange Failure) Salts->Cause3

Figure 2: Root cause analysis for common D-Threose impurities.

Expert Tip: The Borate Trap

If synthesizing D-Threose via degradation of Ascorbic acid or similar routes involving borohydride reduction, borate complexes can persist. These are invisible in UV-HPLC but distort Optical Rotation and NMR.

  • Detection: Flame test (green flame) or

    
    B NMR.
    
  • Removal: Repeated evaporation with Methanol (forms volatile Trimethyl Borate).

References

  • Hockett, R. C. (1935). The Chemistry of the Tetrose Sugars. I. Crystalline D-Threose.[1][2] Journal of the American Chemical Society, 57(11), 2260–2264. Link

  • Thermo Fisher Scientific. (2016). Carbohydrate Analysis with HPAE-PAD: Technical Note 20. Link

  • Simova, S., et al. (2004). NMR Spectroscopy in the Structural Analysis of Carbohydrates. Pure and Applied Chemistry, 76(6), 1279-1286.
  • Sigma-Aldrich. (2024). D-Threose Product Specification and Certificate of Analysis. Link

  • Bao, J., et al. (2020). Studies on qualitative and quantitative detection of sugar purity by terahertz spectroscopy. Food Science & Nutrition, 8(4), 1828-1836.[3] Link

Sources

Safety Operating Guide

Guide to the Proper Disposal of D-Threose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of D-Threose. As laboratory professionals, our responsibility extends beyond the bench to include the safe management of all chemical reagents, including those seemingly benign. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment of D-Threose: The Foundation of Safe Disposal

Understanding the intrinsic properties of a chemical is the critical first step in determining its appropriate disposal pathway. D-Threose is a simple monosaccharide, a four-carbon aldose sugar.[1] Its chemical and physical characteristics, detailed in Table 1, classify it as a non-hazardous substance under typical laboratory conditions.

Unlike reactive, toxic, or corrosive chemicals, D-Threose does not present significant health or environmental hazards that would necessitate management as a regulated hazardous waste.[2] Safety Data Sheets (SDS) for analogous simple sugars, such as dextrose and trehalose, consistently indicate that these materials are not classified as hazardous and have straightforward disposal routes.[3][4] The primary considerations for D-Threose are its physical form (solid powder or aqueous solution) and the potential for contamination with other, more hazardous materials.

Table 1: Key Properties of D-Threose Relevant to Handling and Disposal
PropertyValueSignificance for DisposalSource
Chemical Formula C₄H₈O₄Basic chemical identity.[5]
Molecular Weight 120.10 g/mol Relevant for concentration calculations.[5]
Appearance Syrup or solidThe physical state dictates the initial disposal steps.[2]
Water Solubility Readily solubleHigh solubility is key to the rationale for drain disposal of dilute solutions.[1][2]
Hazard Classification Not classified as hazardousThis is the primary determinant for its disposal as a non-hazardous waste.[2]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal procedure for D-Threose waste in your laboratory. This process ensures that all forms of waste are considered and handled in accordance with best practices.

D_Threose_Disposal_Workflow D-Threose Disposal Decision Workflow cluster_assessment Waste Assessment cluster_pathways Disposal Pathways start Identify D-Threose Waste Stream is_mixed Is the waste mixed with hazardous materials (e.g., solvents, heavy metals, biohazards)? start->is_mixed is_mixed_yes YES is_mixed_no NO hazardous_waste Manage and dispose of as HAZARDOUS WASTE. Follow institutional EHS protocol. is_mixed:e->hazardous_waste:w Yes waste_form Determine the physical form of the pure D-Threose waste. is_mixed:s->waste_form:n No form_solid Solid (Unused Reagent) form_solution Aqueous Solution form_labware Contaminated Labware (Gloves, Pipettes, etc.) solid_disposal Dispose of in the non-hazardous solid lab waste stream. (e.g., 'Tiger' bag or designated container) waste_form:e->solid_disposal:w Solid solution_disposal For small quantities (<1L) and low concentrations (<5%), drain dispose with copious amounts of running water. For larger volumes, consult EHS. waste_form:s->solution_disposal:n Aqueous Solution labware_disposal Dispose of in the appropriate solid lab waste container. waste_form:w->labware_disposal:e Contaminated Labware

Caption: Workflow for D-Threose waste disposal decisions.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. The following procedures cover the most common scenarios for D-Threose disposal.

Protocol 1: Disposal of Unused or Waste D-Threose (Solid)

This protocol applies to expired, surplus, or non-hazardous contaminated solid D-Threose.

  • Verification: Confirm that the solid D-Threose waste is not contaminated with any substance that would classify it as hazardous waste. If it is, it must be disposed of via the hazardous chemical waste stream.[6]

  • Containment: Place the solid D-Threose into a secure, sealed container. A screw-cap plastic jar or a securely tied waste bag is appropriate. This prevents the fine powder from becoming airborne.

  • Labeling: While not strictly hazardous, it is good practice to label the container as "Non-hazardous waste: D-Threose" to avoid ambiguity.

  • Disposal: Place the contained solid into the designated non-hazardous, identifiable laboratory waste stream.[7] This is often a specifically marked container or a "Tiger" bag, intended for items that are not general office trash but are not chemically hazardous.[7] Do not place it in general laboratory trash cans that may be handled by custodial staff not trained in laboratory procedures.[8]

Protocol 2: Disposal of D-Threose Aqueous Solutions

This protocol is for pure D-Threose dissolved in water without hazardous solutes.

  • Assess Concentration and Volume: This protocol is intended for solutions of low concentration (typically <5% w/v) and small volumes (typically <1 liter). For larger volumes or more concentrated solutions, consult your institution's Environmental Health and Safety (EHS) department.

  • Causality Check: The basis for drain disposal is that the substance is non-hazardous, readily water-soluble, and biodegradable, meaning it will not harm the sanitary sewer system or the environment in small quantities.[3][8]

  • Execution: Turn on the cold water tap to a steady, strong flow.

  • Pour Slowly: Pour the D-Threose solution slowly down the drain, directly into the running water stream. This ensures immediate and significant dilution.

  • Flush Thoroughly: Allow the water to run for at least 30 seconds after the solution has been completely poured to ensure the line is thoroughly flushed.

  • Avoid Mixing: Never pour other chemicals, especially acids, bases, or solvents, down the drain concurrently.[9]

Protocol 3: Disposal of Contaminated Labware

This protocol covers disposable items like gloves, weigh boats, pipette tips, and paper towels that have come into contact with pure D-Threose.

  • Segregation: Ensure these items are not contaminated with any hazardous materials. If they are, they must be disposed of as hazardous waste. For example, if D-Threose was handled with gloves that were also used for a toxic chemical, the gloves are hazardous waste.

  • Containment: Collect all contaminated items in a designated solid waste container within the laboratory. For items like pipette tips that could puncture a bag, using a secondary container like a small box or beaker is recommended.[7]

  • Disposal: Place the collected items into the designated non-hazardous laboratory solid waste stream.[7] This prevents laboratory-specific waste from entering the general municipal waste stream directly.

Spill & Decontamination Procedures

Accidents happen, and a clear, rehearsed spill response is vital. Given its non-hazardous nature, a D-Threose spill does not constitute a major chemical emergency.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Ensure you are wearing standard laboratory PPE, including safety glasses, a lab coat, and gloves.

  • Containment (if necessary): For a large spill of solid D-Threose, use a dustpan and brush or a shovel to carefully sweep the material into a container.[3] Avoid creating dust.

  • Cleaning:

    • Once the bulk of the solid is removed, or for a liquid spill, wipe the area with a wet paper towel or sponge. D-Threose's high water solubility makes it easy to clean with water.[3]

    • Wash the affected surface with soap and water.

  • Disposal of Cleanup Materials: Place all used paper towels, gloves, and other cleanup materials into the non-hazardous solid laboratory waste container.[3]

Regulatory Adherence: A Non-Negotiable Pillar of Laboratory Safety

The procedures outlined in this guide are based on the general classification of D-Threose as a non-hazardous chemical. However, waste disposal regulations can vary significantly based on your location (state and local rules) and your specific institution.[4]

It is imperative to always consult your organization's Environmental Health and Safety (EHS) department or refer to your laboratory's specific waste management plan. [10][11] They will provide definitive guidance on the appropriate waste streams and any specific documentation or labeling requirements. Processing or contamination of this product may change the waste management options.[4]

References
  • Material Safety Data Sheet - Dextrose Monohydrate AR. Oxford Lab Fine Chem LLP.

  • Safety Data Sheet: D(+)-Trehalose dihydrate. Carl ROTH. (2024-03-03).

  • Safety Data Sheet - ALPHA,BETA-TREHALOSE. CymitQuimica. (2024-12-19).

  • D-threo-PPMP - Safety Data Sheet. (2025-08-12).

  • Biohazardous Waste Categories. Biosafety Program - University of Tennessee, Knoxville.

  • Dextrose DC Safety Data Sheet. LFA Tablet Presses. (2021-05-25).

  • SAFETY DATA SHEET - D-(+)-Talose. TCI Chemicals. (2023-03-05).

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.

  • D-Threose. PubChem, National Institutes of Health.

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill.

  • Non-Hazardous Laboratory Waste. Department of Biology, University of York.

  • Procedures for Disposal of Hazardous Waste.

  • D-Threose (1-¹³C, 99%) 1.8% in H₂O. Cambridge Isotope Laboratories, Inc.

  • Basic Principles for the Safe Handling of Laboratory Biohazardous Materials. University of Galway.

  • Waste Management. PerkinElmer, Inc. (2020-10-22).

  • D-(-)-THREOSE 95-43-2 wiki. Guidechem.

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20).

  • Carbohydrate Chemistry Lab Guide. Scribd.

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety, Auburn University.

  • CAS 95-43-2: D-Threose. CymitQuimica.

  • Hazardous Waste. EHSO Manual 2025-2026.

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

Sources

Personal Protective Equipment (PPE) & Handling Guide: D-Threose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

D-Threose (CAS: 95-43-2) is a rare tetrose monosaccharide, primarily utilized as a chiral building block in the synthesis of Threose Nucleic Acid (TNA) polymers and complex natural products. While D-Threose presents a low acute toxicity profile compared to cytotoxic reagents, its handling requires rigorous adherence to Universal Laboratory Precautions .

As a Senior Application Scientist, I emphasize that PPE for D-Threose serves a dual purpose:

  • Personnel Safety: Protection against mechanical irritation and potential sensitization from fine particulates.

  • Sample Integrity: D-Threose is hygroscopic and susceptible to biological contamination (e.g., skin nucleases). Proper PPE acts as a barrier to protect this high-value reagent from you.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards associated with this tetrose.

Hazard CategoryGHS ClassificationOperational Implication
Physical Combustible Dust (if finely divided)Avoid static discharge; use antistatic weighing boats.
Health Irritant (Category 2) May cause mechanical irritation to eyes (H319) and respiratory tract (H335).
Reactivity Hygroscopic Absorbs atmospheric moisture rapidly, altering stoichiometry and causing clumping.
Storage Temperature Sensitive Often stored at 2–8°C; handling cold containers can induce condensation.

Critical Insight: There is no specific OSHA Permissible Exposure Limit (PEL) for D-Threose.[1] Therefore, it defaults to the standard for "Particulates Not Otherwise Regulated" (PNOR): 15 mg/m³ (Total Dust) and 5 mg/m³ (Respirable Fraction) [1].[1]

PPE Selection Matrix

Do not default to a "one-size-fits-all" approach. Select PPE based on the specific operational scale.

Table 1: Tiered PPE Requirements
ComponentTier 1: Standard Bench Scale (<10g)Tier 2: Bulk/High-Dust Operations (>10g or Milling)Rationale
Hand Protection Nitrile Gloves (Min 4 mil thickness)Double-Gloving (Nitrile over Nitrile)Latex is discouraged due to protein allergy risks and poor solvent resistance if D-Threose is in solution.
Eye Protection Safety Glasses with side shields (ANSI Z87.1)Chemical Splash Goggles (Indirect Vent)Glasses protect against impact; Goggles prevent fine dust entry around the eyes.
Respiratory Fume Hood (Preferred) or N95 MaskP100 Respirator or PAPREngineering controls (Hood) are superior to masks. P100 is required if dust generation is visible.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves or Disposable Lab CoatPrevents sugar dust from settling on street clothes and migrating home.

Operational Workflow: Handling & Weighing

This protocol ensures precise stoichiometry while mitigating hygroscopic degradation.

Phase 1: Preparation (The "Dry" Zone)
  • Environmental Control: If possible, handle D-Threose in a glove box under Nitrogen or Argon. If using a benchtop, ensure relative humidity is <40%.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Dry carbohydrate powders are prone to static fly-away.

Phase 2: The Transfer Protocol
  • Donning Sequence: Wash hands -> Lab Coat -> Goggles -> Gloves. Ensure gloves cover the wrist cuff of the lab coat.

  • Container Acclimatization: If stored at 4°C, allow the container to warm to room temperature before opening .

    • Why? Opening a cold bottle attracts condensation, turning the powder into a sticky syrup (deliquescence).

  • Weighing:

    • Use a PTFE-coated spatula (less adhesion than steel).

    • Do not return excess material to the stock container (prevents cross-contamination).

    • Close the container immediately after aliquot removal.

Phase 3: Doffing & Cleanup
  • Wipe Down: Use a damp paper towel to wipe the balance area. Sugar residues attract pests and bacterial growth.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to contain any dust on the glove surface.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling D-Threose, integrating safety checks with sample preservation logic.

DThreose_Handling Start Start: D-Threose Handling CheckForm Check Reagent Form Start->CheckForm Solid Solid / Powder CheckForm->Solid Syrup Syrup / Solution CheckForm->Syrup RiskAssess Risk Assessment: Is Dust Generation Likely? Solid->RiskAssess PPE_Tier1 PPE Tier 1: Nitrile Gloves + Safety Glasses + Lab Coat Syrup->PPE_Tier1 Low Inhalation Risk HighDust High Dust Risk (Milling/Large Transfer) RiskAssess->HighDust Yes LowDust Low Dust Risk (Spatula Transfer) RiskAssess->LowDust No Engineering Engineering Control: Chemical Fume Hood HighDust->Engineering LowDust->Engineering Engineering->PPE_Tier1 If Hood functional PPE_Tier2 PPE Tier 2: Tier 1 + N95/P100 Mask + Splash Goggles Engineering->PPE_Tier2 If Hood unavailable Action Execute Transfer (Minimize Air Exposure) PPE_Tier1->Action PPE_Tier2->Action Cleanup Wet Wipe Cleanup (Remove Sugar Residue) Action->Cleanup

Figure 1: Decision matrix for PPE selection and handling workflow based on physical state and dust generation potential.[2]

Disposal & Emergency Procedures

Disposal (RCRA Compliance)

While D-Threose is biodegradable, laboratory quantities should not be disposed of down the drain. High Biochemical Oxygen Demand (BOD) from sugars can disrupt local wastewater treatment.

  • Solid Waste: Dispose of in "Non-Hazardous Organic Solids" container.

  • Liquid Waste: Solvent-contaminated solutions must go to "Organic Solvents" waste. Aqueous solutions go to "Aqueous Non-Hazardous."

Accidental Release (Spill)
  • Dry Spill: Do not dry sweep (creates dust). Use a HEPA vacuum or wet the powder slightly with a mist bottle before wiping.

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Sugars are hypertonic and can dehydrate corneal tissue, causing irritation.

  • Inhalation: Move to fresh air. If wheezing occurs (rare, but possible in asthmatics), seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Particulates Not Otherwise Regulated (PNOR). United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). D-Threose Compound Summary (CID 439666). National Center for Biotechnology Information. Retrieved from [Link]

Sources

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